H-L-Cys(MDNPE)-OH
Description
Properties
IUPAC Name |
(2R)-2-amino-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-6(21-4-8(13)12(15)16)7-2-10-11(20-5-19-10)3-9(7)14(17)18/h2-3,6,8H,4-5,13H2,1H3,(H,15,16)/t6?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXWLXHWCRAGLS-XDKWHASVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-L-Cys(MDNPE)-OH: A Photocaged Cysteine for Spatiotemporal Control of Protein Function
Introduction
H-L-Cys(MDNPE)-OH is a noncanonical amino acid derivative of L-cysteine that has been chemically modified with a photolabile protecting group (PPG), also known as a "photocage." This modification renders the thiol group of the cysteine temporarily inert. Upon exposure to a specific wavelength of light, the protecting group is cleaved, restoring the natural cysteine residue. This "uncaging" process provides a powerful tool for researchers in cell biology, drug development, and proteomics, enabling precise spatial and temporal control over the function of cysteine-dependent proteins.
The key feature of this compound lies in its MDNPE (S-(1-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethyl)) protecting group. This moiety can be removed by UV light, typically at a wavelength of 365 nm.[3] A significant application of this photocaged amino acid is its site-specific incorporation into proteins through genetic code expansion.[1][3] By replacing a critical cysteine residue in a protein with this compound, the protein's activity can be switched off and then rapidly switched on with light, allowing for the study of dynamic cellular processes with high precision.[1][3]
Chemical Structure and Properties
This compound is the L-isomer of cysteine where the thiol side chain is protected by the MDNPE group. Its systematic name is S-(1-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethyl)-L-cysteine.[4]
Chemical Structure:
The chemical structure of this compound can be represented by the following SMILES string: C(SC--INVALID-LINK--=O)N)(C)C1=C(N(=O)=O)C=C2C(=C1)OCO2.[5]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O₆S | [5][6] |
| Molecular Weight | 314.31 g/mol | [5][6] |
| CAS Number | 1551078-43-3 | [4][5] |
| Appearance | Light yellow to yellow solid | [7] |
| Uncaging Wavelength | 365 nm | [3][5] |
Experimental Protocols
A primary application of this compound is the light-inducible activation of enzymes. A well-documented example is the photoactivation of Tobacco Etch Virus (TEV) protease in living mammalian cells.[1][3]
Protocol: Photoactivation of TEV Protease in Live Mammalian Cells
This protocol outlines the general steps for genetically encoding this compound into TEV protease at its catalytic cysteine residue (C151) and subsequently activating the enzyme with light.
1. Genetic Constructs:
-
TEV Protease Expression Vector: A plasmid encoding TEV protease with an amber stop codon (TAG) at the position of the catalytic cysteine (C151). The vector should also contain necessary elements for expression in mammalian cells.[1][3]
-
Aminoacyl-tRNA Synthetase/tRNA Vector: A plasmid co-expressing an evolved pyrrolysyl-tRNA synthetase (PylRS), specifically engineered to recognize this compound (e.g., MmPCC2RS), and its corresponding tRNA with a CUA anticodon (tRNACUA).[1][3]
-
Reporter Vector: A plasmid encoding a reporter protein to monitor TEV protease activity. A common choice is a FRET-based reporter consisting of two fluorescent proteins (e.g., ECFP and YFP) linked by a peptide containing a TEV cleavage site (TevS).[1][3]
2. Cell Culture and Transfection:
-
HEK293T cells are a suitable cell line for this experiment.[1][3]
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with FBS).
-
The three plasmids described above are co-transfected into the HEK293T cells.
-
The growth medium is supplemented with this compound to allow for its incorporation into the TEV protease during protein synthesis.
3. Expression of Photocaged TEV Protease:
-
Following transfection, cells are incubated to allow for the expression of the photocaged TEV protease and the FRET reporter. The expressed TEV protease will be inactive due to the MDNPE group on the catalytic cysteine.[1][3]
4. Photoactivation (Uncaging):
-
To activate the TEV protease, the transfected cells are illuminated with 365 nm UV light.[1][3]
-
A typical illumination condition is a power density of approximately 4 mW/cm² for 1 minute.[3] This is sufficient to cause efficient photodeprotection, removing the MDNPE group and restoring the functional cysteine residue.[3]
5. Data Acquisition and Analysis:
-
TEV protease activity is monitored by measuring the change in the FRET signal from the reporter protein.
-
Upon cleavage of the TevS linker by the activated TEV protease, the ECFP and YFP are separated, leading to a decrease in FRET efficiency. This can be detected using fluorescence microscopy by measuring the ratio of acceptor (YFP) to donor (ECFP) emission.
-
The change in FRET signal over time provides a quantitative measure of the kinetics of TEV protease activation and substrate cleavage.
Visualizations
Logical Workflow for Photoactivation of TEV Protease
The following diagram illustrates the workflow for the light-induced activation of TEV protease using genetically encoded this compound.
Caption: Workflow for the photoactivation of TEV protease.
Signaling Pathway of Light-Induced Protein Activation
The diagram below outlines the molecular events from the introduction of the photocaged amino acid to the functional protein output.
Caption: Pathway of photocaged amino acid activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A genetically encoded photocaged cysteine for facile site-specific introduction of conjugation-ready thiol residues in antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-Cys(MDNPE) [bapeks.com]
- 5. Spatiotemporal Control Over Protein Release from Artificial Cells via a Light‐Activatable Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the Synthesis and Purification of H-L-Cys(MDNPE)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of H-L-Cys(MDNPE)-OH, a photocleavable protected cysteine derivative. This compound, also known as (S)-2-amino-3-((1-(2-nitro-4,5-(methylenedioxy)phenyl)ethyl)thio)propanoic acid, is valuable in chemical biology and drug development for its application in photocaging, allowing for the precise spatial and temporal control of protein function. The information presented here is compiled from the seminal work published by Nguyen et al. in the Journal of the American Chemical Society (2014), which details its use in the photoactivation of TEV protease in living cells.[1][2][3]
Introduction to this compound
This compound is a cysteine derivative where the thiol group is protected by a 3,4-methylenedioxy-6-nitrophenethyl (MDNPE) group. This protecting group is photolabile, meaning it can be removed by exposure to light, typically in the UV range.[1] This property makes it an excellent tool for "caging" cysteine residues within peptides and proteins. The caged cysteine is inactive until light is applied, which then restores the native, reactive thiol group. This allows for precise control over biological processes, such as enzyme activation, in a spatially and temporally defined manner.[1][2][3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the photocleavable protecting group precursor, followed by its reaction with a protected cysteine derivative, and subsequent deprotection steps.
Experimental Protocol: Synthesis
The following protocol is adapted from the supporting information of Nguyen et al. (2014).
Step 1: Synthesis of 1-(6-Nitropiperonyl)ethanol
-
To a solution of 6-nitropiperonal (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (10:1) at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-(6-nitropiperonyl)ethanol.
Step 2: Synthesis of 1-(6-Nitropiperonyl)ethyl bromide
-
Dissolve 1-(6-nitropiperonyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 1-(6-nitropiperonyl)ethyl bromide.
Step 3: Synthesis of N-acetyl-S-(1-(6-nitropiperonyl)ethyl)-L-cysteine
-
Dissolve N-acetyl-L-cysteine (1.2 eq) in a mixture of ethanol and water (1:1).
-
Add sodium hydroxide (NaOH) (2.4 eq) and stir until the solution is clear.
-
Add a solution of 1-(6-nitropiperonyl)ethyl bromide (1.0 eq) in ethanol dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Synthesis of this compound
-
Suspend N-acetyl-S-(1-(6-nitropiperonyl)ethyl)-L-cysteine (1.0 eq) in a solution of 6 M HCl.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and wash with DCM to remove any unreacted starting material.
-
Concentrate the aqueous layer under reduced pressure to yield this compound as the hydrochloride salt.
Quantitative Data: Synthesis
| Step | Reactants | Reagents | Solvent | Reaction Time | Yield |
| 1 | 6-Nitropiperonal | NaBH₄, HCl | THF/Water | 2.5 hours | ~95% |
| 2 | 1-(6-Nitropiperonyl)ethanol | PBr₃ | Dichloromethane | 4 hours | ~90% |
| 3 | 1-(6-Nitropiperonyl)ethyl bromide, N-acetyl-L-cysteine | NaOH, HCl | Ethanol/Water | Overnight | ~70% |
| 4 | N-acetyl-S-(1-(6-nitropiperonyl)ethyl)-L-cysteine | 6 M HCl | Water | 4 hours | ~85% |
Purification of this compound
Purification of the final product and intermediates is crucial to ensure high purity for subsequent applications. The primary methods employed are extraction and column chromatography for the intermediates, and recrystallization or preparative high-performance liquid chromatography (HPLC) for the final product.
Experimental Protocol: Purification
Intermediate Purification (Steps 1-3):
-
The products of the first three steps are typically purified by extraction and washing as described in the synthesis protocol.
-
If necessary, silica gel column chromatography can be employed using a solvent system such as ethyl acetate/hexanes to further purify the intermediates.
Final Product Purification (Step 4):
-
The crude this compound hydrochloride salt can be purified by recrystallization from a mixture of methanol and diethyl ether.
-
Alternatively, for very high purity, the product can be purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
The fractions containing the pure product are collected, pooled, and lyophilized to obtain the final product as a TFA salt. To obtain the hydrochloride salt, the TFA salt can be dissolved in a minimal amount of water and treated with an excess of 1 M HCl, followed by lyophilization.
Quantitative Data: Purification
| Compound | Purification Method | Typical Purity |
| 1-(6-Nitropiperonyl)ethanol | Extraction/Washing | >95% |
| 1-(6-Nitropiperonyl)ethyl bromide | Extraction/Washing | >95% |
| N-acetyl-S-(1-(6-nitropiperonyl)ethyl)-L-cysteine | Extraction/Column Chromatography | >98% |
| This compound | Recrystallization or Preparative HPLC | >98% |
Visualizing the Synthesis and Deprotection
To better illustrate the workflow and the mechanism of action, the following diagrams are provided.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Photocleavage Mechanism
Caption: Photocleavage of this compound.
Conclusion
The synthesis and purification of this compound provide a valuable tool for researchers in chemical biology and related fields. The detailed protocols and data presented in this guide, based on established literature, offer a comprehensive resource for the preparation of this photocleavable cysteine derivative. The ability to precisely control the activity of cysteine-containing peptides and proteins through photodeprotection opens up numerous possibilities for studying and manipulating biological systems.
References
- 1. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: H-L-Cys(MDNPE)-OH for Optically Controlled Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-L-Cys(MDNPE)-OH, a photocaged cysteine amino acid enabling precise spatiotemporal control over protein function. This document details its chemical properties, experimental protocols for its incorporation into proteins, and its application in the light-mediated activation of enzymes, with a focus on TEV protease.
Core Compound Data
This compound, also known as S-(1-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethyl)-L-cysteine, is a non-canonical amino acid designed for photocaging applications. The methylenedioxynitrophenylethyl (MDNPE) protecting group renders the cysteine's thiol group inactive until it is cleaved by exposure to UV light.
| Property | Value | References |
| CAS Number | 1551078-43-3 | [1][3] |
| Molecular Weight | 314.31 g/mol | [1][3] |
| Molecular Formula | C₁₂H₁₄N₂O₆S | [1][3] |
| Synonyms | NPC, photo-caged cysteine, H-Cys(Methyl-o-nitropiperonyl), S-(Methyl-o-nitropiperonyl)-cysteine, [(R,S)-1-{4',5'-(methylenedioxy)-2'-nitrophenyl}ethyl]-L-cysteine | [2] |
Principle of Action: Light-Induced Uncaging
The MDNPE caging group is engineered to be photolabile, specifically responding to light in the near-UV spectrum. Upon illumination at approximately 365 nm, the protecting group is cleaved, releasing the native cysteine residue with its reactive thiol group. This process is rapid and efficient, allowing for precise control over the activation of the cysteine-dependent function. The photolysis byproducts are generally considered to be non-reactive with cellular components.
| Parameter | Description | References |
| Activation Wavelength | ~365 nm | [4] |
| Key Application | Spatiotemporal control of protein activity | [4] |
| Mechanism | Photolytic cleavage of the MDNPE group to expose the cysteine thiol | [4] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is best sourced from primary literature, the general approach involves the S-alkylation of L-cysteine with a suitable MDNPE-derivatized electrophile.
Site-Specific Incorporation of this compound into Proteins
The genetic incorporation of this compound into a target protein at a specific site is achieved through amber codon suppression technology. This requires an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair that is orthogonal to the host's translational machinery.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired cysteine site.
-
Plasmid encoding the evolved PylRS/tRNACUA pair specific for this compound.
-
This compound.
-
Standard cell culture media and antibiotics.
Protocol:
-
Co-transform the E. coli expression strain with the target protein plasmid and the PylRS/tRNACUA plasmid.
-
Culture the transformed cells in media supplemented with the appropriate antibiotics and this compound at a final concentration of 1-5 mM.
-
Induce protein expression with IPTG at the appropriate cell density.
-
Incubate the culture at a reduced temperature (e.g., 18-25 °C) to ensure proper protein folding.
-
Harvest the cells and purify the protein containing the photocaged cysteine using standard chromatography techniques.
Light-Induced Activation of TEV Protease
A primary application of this compound is the photocontrol of enzyme activity. By replacing a catalytic cysteine in an enzyme like TEV protease with this compound, the enzyme is rendered inactive. Light-induced uncaging restores its catalytic function.
Materials:
-
Purified TEV protease with this compound incorporated at the catalytic cysteine residue (Cys151).
-
Substrate for TEV protease (e.g., a fusion protein with a TEV cleavage site).
-
UV lamp with an emission wavelength of 365 nm.
-
Reaction buffer appropriate for TEV protease activity.
Protocol:
-
Prepare a reaction mixture containing the photocaged TEV protease and its substrate in the reaction buffer.
-
Keep the reaction mixture in the dark to prevent premature activation.
-
To initiate the cleavage reaction, expose the mixture to 365 nm UV light. The duration and intensity of the light exposure should be optimized for the specific application. A typical starting point is 1-5 minutes at an intensity of ~4 mW/cm².[4]
-
Monitor the cleavage of the substrate over time using SDS-PAGE or a fluorescent reporter assay. Approximately 80% of a FRET-based sensor can be cleaved within 15 minutes of photoactivation in live cells.[4]
Visualized Workflows and Pathways
Caption: Workflow for the activation of TEV protease using this compound.
Caption: The photochemical uncaging mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncan… [ouci.dntb.gov.ua]
- 3. Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Genetically Encoding Photocaged Cysteine with H-L-Cys(MDNPE)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability to control protein function with spatiotemporal precision is a significant advantage in biological research and therapeutic development. Genetic code expansion technology offers a powerful approach to achieve this by incorporating unnatural amino acids with novel functionalities directly into proteins. This technical guide provides a comprehensive overview of the genetic encoding of photocaged cysteine using S-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]-L-cysteine (H-L-Cys(MDNPE)-OH). We detail the synthesis of this photocaged amino acid, the directed evolution of the orthogonal pyrrolysyl-tRNA synthetase/tRNA pair for its efficient incorporation, and protocols for its use in both prokaryotic and eukaryotic systems. Furthermore, we present key quantitative data and experimental workflows to facilitate the application of this technology in diverse research and drug development contexts.
Introduction
Cysteine residues play critical roles in protein structure and function, participating in catalysis, disulfide bond formation, and post-translational modifications. The ability to mask and then reveal a cysteine residue at a specific site within a protein using light offers a powerful tool for controlling protein activity, protein-protein interactions, and signaling pathways.[1][2] The genetic incorporation of photocaged cysteine, an amino acid with a photolabile protecting group on its sulfhydryl side chain, allows for the production of proteins in an inactive state. Subsequent irradiation with a specific wavelength of light removes the caging group, restoring the native cysteine and activating the protein.[1][3]
This guide focuses on the use of this compound, a photocaged cysteine derivative that can be efficiently uncaged with non-phototoxic 365 nm light.[3] Its incorporation is mediated by an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically derived from the Methanosarcina mazei pyrrolysyl-tRNA synthetase (MmPylRS) and its cognate tRNA (tRNAPyl).[3] This system enables the site-specific replacement of a canonical amino acid with photocaged cysteine in response to an amber stop codon (UAG).
Core Components and Principles
The genetic encoding of this compound relies on the principles of genetic code expansion. This involves the introduction of an orthogonal translation system into the host organism, consisting of:
-
An Unnatural Amino Acid (UAA): this compound, which is supplied in the cell culture medium.
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered PylRS variant that specifically recognizes and charges this compound onto the orthogonal tRNA. This synthetase is evolved to be "orthogonal," meaning it does not recognize endogenous amino acids or tRNAs.
-
An Orthogonal tRNA: A tRNA molecule, typically tRNAPyl with a CUA anticodon, that is not recognized by any of the host cell's endogenous synthetases but is recognized by the orthogonal aaRS. This tRNA decodes the amber stop codon (UAG) introduced at the desired site in the gene of interest.
The overall workflow for this process is depicted in the following diagram:
References
Light-Activated TEV Protease: A Technical Guide to Spatiotemporal Control of Protein Cleavage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for the light-activated control of Tobacco Etch Virus (TEV) protease activity using the photocaged cysteine derivative, H-L-Cys(MDNPE)-OH. This technology offers precise spatiotemporal regulation of protein cleavage, a powerful tool for various research and therapeutic applications.
Core Principle: Caging the Catalyst for Optical Control
The central mechanism of this technology revolves around the reversible inactivation of the TEV protease by "caging" its catalytic cysteine residue. TEV protease is a cysteine protease that relies on a catalytic triad, including a critical cysteine residue (C151), for its enzymatic function. By chemically modifying this cysteine with a photolabile protecting group, 4,5-methylenedioxy-2-nitrophenylethyl (MDNPE), the protease is rendered inactive.[1][2]
The MDNPE group effectively blocks the thiol side chain of the cysteine, preventing it from participating in the catalytic cycle. This "caged" TEV protease can be introduced into a system in its inert state. Upon exposure to a specific wavelength of light (typically 365 nm), the MDNPE group undergoes a photolysis reaction, cleaving it from the cysteine residue.[2][3] This uncaging event restores the native cysteine, thereby reactivating the TEV protease with high temporal and spatial precision.[2][3]
The activation process is rapid and efficient, allowing for near-quantitative restoration of protease activity within minutes of light exposure.[3] This precise control enables researchers to initiate protein cleavage at a desired time and location within a complex biological system, such as living cells.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the light activation of TEV protease using this compound.
| Parameter | Value | Reference |
| Photocaging Group | 4,5-methylenedioxy-2-nitrophenylethyl (MDNPE) | [5] |
| Target Amino Acid | Cysteine (C151 in TEV Protease) | [2][3] |
| Activation Wavelength | 365 nm | [2][3] |
| Recommended Light Dose | ~4 mW/cm² for 1 minute | [2][3] |
| Activation Timeframe | Cleavage detectable within 5 minutes | [3] |
| Cleavage Efficiency | ~80% of substrate cleaved within 15 minutes in live cells | [3] |
| Parameter | Caged TEV Protease | Uncaged (Activated) TEV Protease |
| Catalytic Activity (kcat/Km) | Negligible | Restored to near wild-type levels |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not explicitly documented in the primary literature. However, the synthesis of similar ortho-nitrobenzyl-caged cysteines generally involves the alkylation of the cysteine thiol with the corresponding nitrobenzyl halide.
Expression and Purification of Photocaged TEV Protease
The site-specific incorporation of this compound into TEV protease is achieved through amber codon suppression technology in a suitable expression system (e.g., mammalian HEK293T cells).[3][4] This requires an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair that is orthogonal to the host's translational machinery and is specifically designed to recognize the photocaged cysteine and incorporate it in response to an amber stop codon (TAG) engineered at the desired position (C151) in the TEV protease gene.[3][4]
Materials:
-
HEK293T cells
-
Expression vector for TEV protease (C151TAG) with a purification tag (e.g., His-tag)
-
Expression vector for the evolved PylRS/tRNACUA pair
-
This compound
-
Cell culture reagents
-
Transfection reagent
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography resin
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect the cells with the TEV protease (C151TAG) expression vector and the PylRS/tRNACUA pair vector using a suitable transfection reagent.
-
Supplement the culture medium with this compound.
-
-
Cell Lysis:
-
After 48-72 hours of expression, harvest the cells.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Sonicate or otherwise disrupt the cells to release the cellular contents.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the clarified lysate onto the equilibrated resin.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged photocaged TEV protease with elution buffer.
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration, aliquot, and store at -80°C, protected from light.
-
Light Activation and Activity Assay
The activity of the photocaged TEV protease before and after light activation can be monitored using a Förster Resonance Energy Transfer (FRET)-based assay.[1][6][7] A FRET-based substrate typically consists of a donor fluorophore (e.g., CFP or GFP) and an acceptor fluorophore (e.g., YFP or a quencher) separated by a TEV protease cleavage site.[6][7] In the intact substrate, excitation of the donor leads to energy transfer to the acceptor. Upon cleavage by active TEV protease, the fluorophores are separated, resulting in a measurable change in the FRET signal.[6][7]
Materials:
-
Purified photocaged TEV protease
-
FRET-based TEV protease substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT)
-
365 nm light source with controlled intensity
-
Fluorometer or plate reader capable of measuring FRET
Protocol:
-
Preparation of Reaction Mixtures:
-
In a microplate, prepare reaction mixtures containing the FRET substrate in assay buffer.
-
Add the photocaged TEV protease to the reaction mixtures. Prepare control reactions with and without the protease.
-
-
"Dark" Activity Measurement:
-
Immediately after adding the protease, measure the FRET signal over time in the absence of light to determine any residual activity of the caged enzyme.
-
-
Light Activation:
-
Expose the desired wells to 365 nm light for a defined period (e.g., 1 minute at 4 mW/cm²). Keep control wells in the dark.
-
-
"Light" Activity Measurement:
-
Following light exposure, monitor the change in the FRET signal over time to determine the activity of the uncaged TEV protease.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the change in FRET signal over time for both the caged and uncaged protease.
-
Compare the activity before and after light activation to determine the fold-activation.
-
Visualizations
Signaling Pathway of Light Activation
Caption: Light-induced activation of TEV protease.
Experimental Workflow for Photocaged TEV Protease Preparation and Activation
References
- 1. researchgate.net [researchgate.net]
- 2. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optogenetic Regulation of Proteolysis Using an Engineered Light-Switchable Split-Tev Protease | AIChE [proceedings.aiche.org]
- 6. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Illuminating Biological Processes: A Technical Guide to H-L-Cys(MDNPE)-OH for Spatiotemporal Control of Protein Function
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the ability to control protein function with precision is paramount to unraveling complex signaling pathways and developing targeted therapeutics. Traditional methods often lack the temporal and spatial resolution required to dissect these dynamic processes. This technical guide delves into the application of H-L-Cys(MDNPE)-OH, a genetically encoded photocaged cysteine, offering a powerful tool to optically control protein activity in living systems. By introducing a light-removable protecting group, researchers can dictate when and where a protein is activated, providing unprecedented control over biological events.
Core Principles: Caging and Uncaging Protein Activity
The fundamental concept behind this technology is the use of a "caging" group to temporarily inactivate a protein.[1] In this case, the thiol group of a cysteine residue, often crucial for a protein's catalytic activity or structural integrity, is chemically modified with a 4,5-methylenedioxy-2-nitrophenylethyl (MDNPE) group.[2][3] This modification effectively "cages" the protein in an inactive state. The protein of interest is genetically engineered to incorporate this unnatural amino acid, this compound, at a specific site.[4][5]
The true power of this technique lies in the "uncaging" process. Upon exposure to a specific wavelength of light, typically in the near-UV range (e.g., 365 nm), the MDNPE group is cleaved, restoring the native cysteine residue and, consequently, the protein's function.[4] This light-induced activation is rapid and can be precisely targeted to specific cells or even subcellular locations, offering a level of spatiotemporal control that is difficult to achieve with other methods.[6][7]
Quantitative Data Summary
The efficiency and precision of photocaging and uncaging are critical for the successful application of this compound. The following table summarizes key quantitative parameters associated with this technology.
| Parameter | Value/Range | Notes |
| Uncaging Wavelength | ~365 nm | This wavelength is generally considered less phototoxic to cells compared to shorter UV wavelengths.[4] |
| Uncaging Time | Seconds to minutes | The duration of light exposure required for efficient uncaging depends on the light intensity and the specific experimental setup.[4] |
| Light Intensity | ~4 mW/cm² | This is a representative intensity used for uncaging in mammalian cells.[4] |
| Photolysis Byproduct | Ketone | The byproduct of MDNPE photolysis is a ketone, which is less likely to have off-target reactions with cellular components compared to the aldehyde byproducts of some other caging groups.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this technique. The following sections provide an overview of the key experimental protocols.
Synthesis of this compound
The synthesis of the photocaged cysteine amino acid is a prerequisite for its genetic incorporation. While detailed synthetic schemes are available in the primary literature, the general approach involves the protection of the amino and carboxyl groups of cysteine, followed by the alkylation of the thiol group with an appropriate MDNPE-containing reagent. Subsequent deprotection steps yield the final this compound product.
Genetic Encoding of this compound in Mammalian Cells
The site-specific incorporation of this compound into a protein of interest is achieved through the use of an expanded genetic code. This requires a specially engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery. The evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNACUA) are commonly used for this purpose.[4][5]
Key Steps:
-
Plasmid Construction:
-
A plasmid encoding the evolved PylRS.
-
A plasmid encoding multiple copies of the corresponding tRNACUA.
-
A plasmid encoding the target protein with an amber stop codon (TAG) at the desired cysteine position.
-
-
Cell Culture and Transfection:
-
HEK293T cells are a commonly used cell line for this purpose.
-
Cells are cultured in appropriate media supplemented with fetal bovine serum.
-
The three plasmids are co-transfected into the cells.
-
-
Supplementation with this compound:
-
The photocaged amino acid is added to the cell culture medium. The PylRS will specifically charge the tRNACUA with this compound.
-
-
Protein Expression:
-
During protein synthesis, when the ribosome encounters the amber codon, the charged tRNACUA will insert this compound at that position, resulting in the expression of the full-length caged protein.
-
Photoactivation of the Caged Protein
Once the caged protein is expressed, its function can be activated with light.
Procedure:
-
Cell Imaging: The cells expressing the caged protein (often co-expressed with a fluorescent reporter) are identified using microscopy.
-
Light Exposure: A targeted light source, such as a laser or a focused lamp, is used to illuminate the specific cell or region of interest with 365 nm light.
-
Functional Assay: The activity of the now-uncaged protein is monitored using an appropriate assay. For example, if the target protein is a protease, a FRET-based reporter can be used to measure its activity in real-time.[4]
Visualizing the Workflow and Signaling Control
Diagrams are essential for understanding the complex relationships in this system.
Caption: Experimental workflow for spatiotemporal control.
Caption: Light-induced activation of a signaling cascade.
Applications in Research and Drug Development
The ability to control protein function with light has significant implications for various research areas and for the development of novel therapeutic strategies.
-
Dissecting Signaling Pathways: By activating specific proteins at precise times and locations, researchers can untangle complex and rapid signaling events that are difficult to study using conventional methods.
-
Understanding Disease Mechanisms: This technology can be used to study the effects of activating or deactivating proteins implicated in diseases such as cancer or neurodegenerative disorders.
-
Drug Discovery and Development: Photocaged technology can be applied to activate pro-drugs at a specific site of action, potentially reducing off-target effects and improving therapeutic efficacy. For instance, the site-specific introduction of a conjugation-ready thiol in antibodies using a photocaged cysteine can facilitate the generation of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio.[8]
Conclusion
This compound provides a robust and versatile tool for the spatiotemporal control of protein function. By combining genetic code expansion with photochemistry, researchers can gain unprecedented control over biological processes in living cells. This in-depth guide provides the foundational knowledge and experimental framework for scientists and drug development professionals to harness the power of this innovative technology to illuminate the complexities of biology and pioneer new therapeutic interventions.
References
- 1. Recent advances in the photochemical control of protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatiotemporal Control Over Protein Release from Artificial Cells via a Light‐Activatable Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light Activation as a Method of Regulating and Studying Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Genetically Encoded Photocaged Cysteine for Facile Site-Specific Introduction of Conjugation-Ready Thiol Residues in Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spatiotemporal Control of Cellular Processes: An In-depth Technical Guide to the Application of Photocaged Cysteine in Live Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control protein function in a spatiotemporal manner within living cells is a central goal in chemical biology and drug development. Photocaged amino acids, which are rendered biologically inactive by a photolabile protecting group, offer a powerful tool to achieve such control. Upon illumination with a specific wavelength of light, the protecting group is cleaved, restoring the natural amino acid and, consequently, protein function. Among these, photocaged cysteine has emerged as a particularly versatile tool due to the critical roles of cysteine residues in protein structure, catalysis, and regulation.[1][2] This technical guide provides a comprehensive overview of the applications of photocaged cysteine in live mammalian cells, focusing on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Concepts and Advantages
The use of photocaged cysteine provides several key advantages for studying and manipulating cellular processes:
-
Spatiotemporal Precision: Light can be delivered with high spatial and temporal resolution, allowing for the activation of proteins in specific subcellular locations or at precise moments in a signaling cascade.[3][4]
-
Minimal Perturbation: Following uncaging, the protein is restored to its native state, minimizing the potential for artifacts associated with genetic mutations or the use of bulky fusion proteins.[1][2]
-
Broad Applicability: Cysteine residues are integral to the function of numerous protein classes, including proteases, kinases, phosphatases, and ubiquitin ligases, making photocaged cysteine a widely applicable tool.[1][2]
Quantitative Data Summary
The efficiency and kinetics of the uncaging process are critical parameters for the successful application of photocaged cysteine. The following tables summarize key quantitative data from published studies.
| Photocaging Group | Wavelength (nm) | Illumination Time | Power Density | Uncaging Efficiency (in vitro) | Uncaging Efficiency (in cellulo) | Cell Line | Reference |
| o-Nitrobenzyl (ONB) | 365 | 10 min | ~35 mW/cm² | No significant uncaging | Not reported | E. coli | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 365 | 1 min | ~35 mW/cm² | Quantitative | 90% | HEK293T | [1] |
| Nvoc-cysteine | Not specified | 10 min | Not specified | Not reported | Efficient | HEK293T | [5] |
Table 1: Uncaging Parameters and Efficiencies of Different Photocaged Cysteines. This table provides a comparative overview of the conditions required for uncaging and the resulting efficiencies.
| Protein | Photocaged Cysteine Position | Uncaging Conditions | Time to 80% Activity | Assay | Reference |
| TEV Protease | Catalytic Cysteine (C151) | 1 min, 365 nm, ~4 mW/cm² | 15 min | FRET-based cleavage assay | [1] |
Table 2: Kinetics of Protein Activation Using Photocaged Cysteine. This table highlights the temporal resolution achievable with this technology.
Key Applications and Experimental Protocols
Spatiotemporal Control of Protease Activity
A prominent application of photocaged cysteine is the light-mediated activation of proteases. By replacing a catalytic cysteine with a photocaged analog, the enzyme can be kept in an inactive state until its activity is desired.
The following diagram illustrates the workflow for the photoactivation of Tobacco Etch Virus (TEV) protease in live mammalian cells.
Figure 1: Workflow for photoactivation of TEV protease.
This protocol is adapted from Nguyen et al., 2014.[1]
Materials:
-
HEK293T cells
-
Plasmids:
-
pTEV-C151-TAG (encoding TEV protease with an amber stop codon at the catalytic cysteine position)
-
pMmPCC2RS/tRNACUA (encoding the evolved pyrrolysyl-tRNA synthetase/tRNA pair for photocaged cysteine incorporation)
-
pECFP-TevS-YFP-V5 (FRET-based reporter for TEV protease activity)
-
-
Photocaged cysteine (e.g., DMNB-caged cysteine)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM supplemented with 10% FBS
-
UV light source (365 nm)
-
Fluorescence microscope or flow cytometer capable of FRET measurements
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a suitable format (e.g., 24-well plate) to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the three plasmids (pTEV-C151-TAG, pMmPCC2RS/tRNACUA, and pECFP-TevS-YFP-V5) using a standard transfection protocol. A three-plasmid transient transfection is necessary.[1]
-
In a control well, transfect cells with a plasmid encoding wild-type TEV protease.
-
-
Incorporation of Photocaged Cysteine:
-
24 hours post-transfection, replace the culture medium with fresh medium containing the photocaged cysteine at a final concentration of 1 mM.
-
-
Photoactivation:
-
48 hours post-transfection, wash the cells with PBS.
-
Irradiate the cells with 365 nm light for 1 minute at a power density of approximately 4 mW/cm².[1] For single-cell experiments, a microscope-mounted UV source can be used to illuminate specific cells.
-
-
Analysis of Protease Activity:
-
Monitor the cleavage of the FRET reporter over time by measuring the change in the CFP/YFP emission ratio. This can be done using fluorescence microscopy for single-cell analysis or by FRET-FACS for population-level analysis.[1]
-
An increase in the CFP/YFP ratio indicates cleavage of the reporter and thus activation of TEV protease. Approximately 80% of the FRET sensor is cleaved within 15 minutes of photoactivation.[1]
-
Probing Protein S-sulfenylation with Spatiotemporal Control
Cysteine S-sulfenylation is a reversible post-translational modification involved in redox signaling. Photocaged activity-based probes allow for the spatiotemporal detection of this modification.
The following diagram depicts the reversible oxidation of a protein cysteine residue to sulfenic acid, a key event in redox signaling.
Figure 2: Reversible cysteine S-sulfenylation in redox signaling.
This workflow illustrates the use of a photocaged probe to label sulfenylated proteins in a light-dependent manner.
Figure 3: Workflow for photocaged probe-based detection of S-sulfenylation.
Site-Specific Antibody-Drug Conjugation
Photocaged cysteine can be genetically incorporated into antibodies to facilitate site-specific drug conjugation. This approach avoids the need for harsh reduction and reoxidation steps that can compromise antibody integrity.
The diagram below outlines the logic of using photocaged cysteine for the synthesis of a site-specifically modified ADC.
Figure 4: Logic diagram for ADC synthesis using photocaged cysteine.
Conclusion and Future Directions
The application of photocaged cysteine in live mammalian cells has provided researchers with an unprecedented tool for the precise control and study of a wide range of biological processes. The ability to activate protein function with light offers a level of spatiotemporal resolution that is difficult to achieve with other methods. Future developments in this field will likely focus on the creation of new photocaging groups that can be cleaved with longer wavelength, deeper tissue-penetrating light, and the expansion of the genetic code to incorporate a wider variety of photocaged amino acids. These advancements will further enhance our ability to dissect complex signaling networks and develop novel therapeutic strategies.
References
- 1. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Light-Mediated Remote Control of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A genetically encoded photocaged cysteine for facile site-specific introduction of conjugation-ready thiol residues in antibodies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of H-L-Cys(MDNPE)-OH
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of specialized reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for H-L-Cys(MDNPE)-OH, a photocaged cysteine derivative.
This compound, chemically known as (S)-2-amino-3-((2-(4,5-dimethoxy-2-nitrophenyl)ethyl)thio)propanoic acid, is a cysteine amino acid where the thiol group is protected by a 4,5-(methylenedioxy)-2-nitrophenylethyl (MDNPE) group. This photocleavable protecting group allows for the spatial and temporal control of active cysteine release in biological systems upon exposure to UV light.
Recommended Storage Conditions
The stability of this compound is contingent on proper storage to prevent premature degradation or unintended cleavage of the photocaging group. The following table summarizes the recommended storage conditions for the solid compound and its solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Hydrochloride Salt) | Room Temperature (in continental US) | Varies | May vary in other locations.[1][2] |
| Solid (Hydrochloride Salt) | 4°C | - | Sealed storage, away from moisture.[1][2] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[1] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[1] |
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₆S |
| Molecular Weight | 314.31 g/mol |
| Appearance | Solid |
| Purity | >98% (as specified by some suppliers) |
| Key Feature | Genetically encoded photocaged cysteine.[3][4] |
Degradation Pathways
The primary intended "degradation" of this compound is its controlled photolysis to release free L-cysteine. However, other potential degradation pathways exist.
Photolytic Cleavage (Uncaging)
The MDNPE group is designed to be cleaved upon exposure to UV light, typically around 365 nm.[5][6] This process, known as uncaging, releases the active L-cysteine. The photolysis is reported to generate a ketone byproduct that is not expected to cause unwanted reactions with proteins.[5][6]
Potential Enzymatic Degradation
In certain biological systems, particularly in bacterial hosts, molecules containing nitro groups like the one in the MDNPE moiety can be susceptible to enzymatic reduction.[3] This could lead to the formation of hydroxylamino or amino derivatives, rendering the compound inactive for its intended photocaging purpose. However, it has been observed that this compound can be incorporated into mammalian cells without this reductive degradation.[5]
Stability-Indicating Analytical Methods
To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
A reversed-phase HPLC (RP-HPLC) method with UV detection is generally suitable for the analysis of cysteine derivatives.[7][8] The following table outlines a representative HPLC method that could be adapted for the stability analysis of this compound.
| Parameter | Description |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A gradient of Acetonitrile and Water, with an acidic modifier such as 0.1% Trifluoroacetic Acid (TFA) or Sulfuric Acid.[7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 200-220 nm for the peptide backbone, and a secondary wavelength appropriate for the MDNPE chromophore. |
| Temperature | 40°C[9] |
| Injection Volume | 10-20 µL |
Experimental Protocols
Preparation of Stock Solutions
For experimental use, a stock solution of this compound should be prepared in a suitable solvent, such as DMSO or an aqueous buffer, depending on the application. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, follow the guidelines in the storage conditions table.
Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of the molecule under various stress conditions. This involves subjecting the compound to harsh conditions to accelerate degradation.
Protocol Outline:
-
Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm and/or a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples, along with a control sample (stored under normal conditions), using a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the remaining amount of this compound and identify any major degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of the degradants.
Conclusion
This compound is a valuable tool for research that requires precise control over cysteine activity. Its stability is highly dependent on protection from light and appropriate storage temperatures. As a solid, it should be stored in a sealed container at 4°C, protected from moisture. Solutions should be prepared fresh, but can be stored for short periods at -20°C or for longer durations at -80°C. Understanding the photocleavable nature of the MDNPE group and potential for enzymatic degradation in certain systems is crucial for its effective use. The implementation of a robust stability-indicating analytical method, such as RP-HPLC, is essential for verifying the integrity of the compound before and during its application in experimental workflows.
References
- 1. Towards site-specific manipulation in cysteine-mediated redox signaling - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02016F [pubs.rsc.org]
- 2. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 9. agilent.com [agilent.com]
In-Depth Technical Guide: Safety and Handling of H-L-Cys(MDNPE)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for H-L-Cys(MDNPE)-OH, a genetically encoded photocaged cysteine. The information is intended to promote safe laboratory practices and ensure the integrity of experimental results.
Introduction to this compound
This compound is a specialized amino acid derivative used in biochemical and cellular research. Its key feature is the 4,5-(methylenedioxy)-2-nitrophenylethyl (MDNPE) caging group attached to the sulfur atom of cysteine. This caging group renders the cysteine residue inert until it is removed by exposure to ultraviolet (UV) light, typically at a wavelength of 365 nm.[1][2] This property allows for the precise spatial and temporal control of protein activity and function in living cells, making it a valuable tool in drug development and cell biology research.[3][4] Upon photolysis, this compound releases native cysteine, and the process is reported to generate a ketone byproduct that is not expected to have unwanted reactions with proteins.[1][2]
Hazard Identification and Safety Precautions
General Handling:
-
For research use only. Not for human or veterinary use.[3][5]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
Light Sensitivity:
-
This compound is a photosensitive compound. Protect from light to prevent premature uncaging and degradation.
-
Store in a light-opaque container.
-
Perform manipulations in a darkened room or under red light conditions where possible.
Potential Health Hazards: Based on data for similar cysteine compounds, this compound may:
-
Cause skin irritation.
-
Cause serious eye irritation or damage.
-
Be harmful if inhaled, causing respiratory tract irritation.
-
Be harmful if swallowed.
Byproducts of Photolysis: The photolysis of o-nitrobenzyl compounds can generate reactive byproducts such as o-nitrosobenzaldehyde. These byproducts can be cytotoxic and may interfere with experimental results by reacting with biological nucleophiles.[6] However, for the specific MDNPE caging group in this compound, the photolysis is reported to generate a less reactive ketone byproduct.[1][2]
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative toxicity data is not available. The following table summarizes the known physical and chemical properties.
| Property | Value | Source |
| Chemical Formula | C12H14N2O6S | Caltag Medsystems |
| Molecular Weight | 314.31 g/mol | Caltag Medsystems |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in aqueous solutions and organic solvents such as DMSO | General knowledge |
| Storage Temperature | Short-term (1 month): -20°C; Long-term (6 months): -80°C | MedChemExpress |
Personal Protective Equipment (PPE)
A risk-based approach should be taken for the selection of PPE. The following diagram outlines a decision-making process for appropriate PPE selection when handling this compound.
Caption: PPE selection workflow for handling this compound.
Experimental Protocols
General Handling and Storage
-
Receiving and Storage: Upon receipt, store this compound at -20°C for short-term storage or -80°C for long-term storage in a light-proof container.[5]
-
Preparation of Stock Solutions: Allow the compound to warm to room temperature before opening to prevent condensation. Prepare stock solutions in a suitable solvent (e.g., DMSO or aqueous buffer) in a darkened environment. Aliquot stock solutions into light-proof tubes to minimize freeze-thaw cycles and light exposure.
UV Uncaging Protocol (In Vitro)
This protocol provides a general guideline for the photo-release of cysteine from this compound in a cellular context. Optimization will be required for specific experimental setups.
Materials:
-
Cells expressing the protein of interest with incorporated this compound.
-
UV light source with a peak emission at or near 365 nm (e.g., mercury arc lamp, LED).
-
UV intensity meter.
-
Appropriate cell culture medium or buffer.
Procedure:
-
Cell Preparation: Culture cells under standard conditions. If incorporating the photocaged cysteine via genetic code expansion, follow the appropriate protocol for cell transfection and expression.
-
UV Irradiation Setup:
-
Position the UV light source to provide uniform illumination to the cell sample.
-
Measure the UV power density at the sample plane using a UV meter. A typical power density used in published studies is in the range of 1-10 mW/cm².[2]
-
Ensure the setup is enclosed or shielded to prevent stray UV radiation from exposing the operator or other personnel.[7][8]
-
-
Uncaging:
-
Expose the cells to 365 nm UV light. The duration of exposure will depend on the UV intensity and the desired level of uncaging. Start with a short exposure time (e.g., 30-60 seconds) and optimize as needed.
-
For live-cell imaging experiments, the UV illumination can be delivered through the microscope objective.
-
-
Post-Irradiation:
-
Immediately after irradiation, proceed with the experimental assay to assess the effects of the uncaged cysteine.
-
Include control groups, such as cells not exposed to UV light and cells without the photocaged amino acid exposed to UV light, to account for any effects of the UV light itself.
-
The following diagram illustrates a general workflow for a UV uncaging experiment.
Caption: Experimental workflow for UV-mediated uncaging.
Spill, Leak, and Disposal Procedures
-
Spills: In case of a spill, wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Conclusion
This compound is a powerful research tool that requires careful handling due to its photosensitivity and potential health hazards. By following the safety precautions and experimental guidelines outlined in this technical guide, researchers can minimize risks and ensure the successful application of this photocaged amino acid in their studies. Always consult your institution's safety office for specific guidance on handling and disposal of chemical reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. gla.ac.uk [gla.ac.uk]
- 8. photochemicalreactors.co.uk [photochemicalreactors.co.uk]
Methodological & Application
Protocol for the Site-Specific Incorporation of the Photocaged Cysteine H-L-Cys(MDNPE)-OH into Proteins
Abstract
This document provides a detailed protocol for the incorporation of the photocaged amino acid H-L-Cys(MDNPE)-OH into peptides and proteins. The 4,5-methylenedioxy-2-nitrophenylethyl (MDNPE) caging group on the cysteine thiol allows for spatial and temporal control over protein activity, which can be restored by photolysis with UV light. This technology is a valuable tool for researchers in chemical biology, drug discovery, and proteomics. The following sections detail the synthesis of the Fmoc-protected amino acid, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent photocleavage to release the active cysteine. Additionally, a protocol for Native Chemical Ligation (NCL) to generate larger proteins and an exemplary application in the photoactivation of TEV protease are described.
Introduction
The ability to control protein function with high spatial and temporal precision is a significant challenge in biological research. Photocaged amino acids, whose activity is masked by a photolabile protecting group, offer an elegant solution to this problem.[1] this compound is a cysteine derivative where the thiol side chain is protected by the MDNPE group. This group is stable under standard biochemical conditions but can be efficiently cleaved upon irradiation with UV light (typically around 365 nm), restoring the native cysteine residue.[2] This "on-demand" activation allows for precise control over protein functions such as catalysis, protein-protein interactions, and cellular signaling.
This application note provides protocols for the chemical synthesis of Fmoc-L-Cys(MDNPE)-OH, its incorporation into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the conditions for photocleavage, and a method for creating larger proteins through Native Chemical Ligation (NCL).
Data Presentation
Table 1: Summary of Key Reagents and Equipment
| Reagent/Equipment | Supplier | Purpose |
| Fmoc-L-Cys(Trt)-OH | Various | Starting material for Fmoc-L-Cys(MDNPE)-OH synthesis |
| 1-(Bromomethyl)-4,5-methylenedioxy-2-nitrobenzene | Various | Alkylating agent for cysteine thiol |
| Diisopropylethylamine (DIPEA) | Various | Base for synthesis and SPPS |
| Dichloromethane (DCM) | Various | Solvent for synthesis and SPPS |
| Dimethylformamide (DMF) | Various | Solvent for SPPS |
| Piperidine | Various | Reagent for Fmoc deprotection in SPPS |
| HBTU/HATU | Various | Coupling reagent for SPPS |
| Rink Amide Resin | Various | Solid support for peptide synthesis |
| Trifluoroacetic acid (TFA) | Various | Reagent for peptide cleavage from resin |
| Triisopropylsilane (TIS) | Various | Scavenger for cleavage |
| UV Photoreactor (365 nm) | Various | For photocleavage of the MDNPE group |
| HPLC System | Various | Purification and analysis of peptides |
| Mass Spectrometer | Various | Characterization of peptides and proteins |
Table 2: Quantitative Parameters for SPPS and Photocleavage
| Parameter | Value | Notes |
| SPPS Coupling Time for Fmoc-Cys(MDNPE)-OH | 2 - 4 hours | The bulky MDNPE group may require longer coupling times compared to standard amino acids. |
| Typical Coupling Efficiency | >95% | Monitored by Ninhydrin test. Double coupling may be necessary. |
| Photocleavage Wavelength | 365 nm | Optimal for MDNPE group removal with minimal photodamage to the protein.[1] |
| Photocleavage Time | 5 - 30 minutes | Dependent on light intensity, peptide concentration, and solvent. |
| Typical Photocleavage Yield | >90% | Can be monitored by HPLC and mass spectrometry. |
Experimental Protocols
Synthesis of Fmoc-L-Cys(MDNPE)-OH
This protocol describes the synthesis of the Fmoc-protected photocaged cysteine building block required for SPPS.
Materials:
-
Fmoc-L-Cys(Trt)-OH
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1-(Bromomethyl)-4,5-methylenedioxy-2-nitrobenzene
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Deprotection of Fmoc-L-Cys(Trt)-OH: Dissolve Fmoc-L-Cys(Trt)-OH in DCM. Add TFA and TIS to the solution and stir for 2 hours at room temperature to remove the trityl protecting group.
-
Work-up: Evaporate the solvent under reduced pressure. Precipitate the deprotected Fmoc-L-Cys-OH by adding cold diethyl ether. Centrifuge and wash the pellet with cold ether. Dry the product under vacuum.
-
Alkylation of the Thiol: Dissolve the dried Fmoc-L-Cys-OH in DMF. Add DIPEA to the solution. In a separate flask, dissolve 1-(bromomethyl)-4,5-methylenedioxy-2-nitrobenzene in DMF. Add this solution dropwise to the cysteine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Fmoc-L-Cys(MDNPE)-OH.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Incorporation of Fmoc-L-Cys(MDNPE)-OH into Peptides via SPPS
This protocol outlines the steps for incorporating the photocaged cysteine into a peptide sequence using a standard Fmoc-SPPS workflow on an automated peptide synthesizer or with manual synthesis.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-Cys(MDNPE)-OH
-
Rink Amide resin (or other suitable resin)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)
-
DIPEA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.[3]
-
Amino Acid Coupling:
-
For standard amino acids: Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent and DIPEA in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For Fmoc-L-Cys(MDNPE)-OH: Due to its steric bulk, a longer coupling time (2-4 hours) or a double coupling may be required. Use 1.5-2 equivalents of Fmoc-L-Cys(MDNPE)-OH.
-
-
Washing: After coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Monitoring: Perform a Ninhydrin test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.[3]
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (except for the MDNPE group).[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification: Dry the crude peptide and purify by reverse-phase HPLC.
-
Characterization: Confirm the mass and purity of the photocaged peptide by mass spectrometry and analytical HPLC.
Photocleavage of the MDNPE Group
This protocol describes the light-induced removal of the MDNPE protecting group to generate the native cysteine residue.
Materials:
-
Purified peptide containing Cys(MDNPE)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV photoreactor or LED light source (365 nm)
-
HPLC system
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the photocaged peptide in the desired aqueous buffer. The concentration should be optimized, typically in the micromolar to low millimolar range.
-
Irradiation: Irradiate the sample with 365 nm UV light. The irradiation time will depend on the light source intensity and sample concentration and should be optimized (typically 5-30 minutes).[1]
-
Monitoring: Monitor the progress of the photocleavage reaction by analytical HPLC and mass spectrometry. The deprotected peptide will have a different retention time and a lower mass corresponding to the loss of the MDNPE group.
-
Purification (Optional): If necessary, the deprotected peptide can be purified from any photolysis byproducts by HPLC.
Native Chemical Ligation (NCL) with a Cys(MDNPE)-containing Peptide
This protocol allows for the synthesis of larger proteins by ligating a peptide with a C-terminal thioester to a peptide containing an N-terminal Cys(MDNPE).
Materials:
-
Peptide 1 with a C-terminal thioester (e.g., MESNa, SEA)
-
Peptide 2 with an N-terminal this compound
-
Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)
-
Reducing agent (e.g., TCEP)
Procedure:
-
Peptide Synthesis: Synthesize Peptide 1 and Peptide 2 using SPPS as described above.
-
Ligation Reaction: Dissolve both peptides in the ligation buffer. Add the thiol catalyst and a reducing agent like TCEP.
-
Reaction Monitoring: Incubate the reaction mixture at room temperature and monitor the progress by HPLC and mass spectrometry. The ligation product will have a mass equal to the sum of the two peptide masses minus the mass of the thioester leaving group.
-
Purification: Once the ligation is complete, purify the full-length photocaged protein by HPLC.
-
Photocleavage: The MDNPE group can then be removed by photolysis as described in section 3.3 to yield the final, active protein.
Mandatory Visualizations
Experimental Workflow for Photo-activation of TEV Protease
The following diagram illustrates the workflow for using this compound to control the activity of TEV (Tobacco Etch Virus) protease, a common tool in biotechnology for cleaving fusion proteins.[1]
Caption: Workflow for the photo-activation of TEV protease using a photocaged cysteine.
Signaling Pathway: Generic Photocontrol of a Kinase
This diagram illustrates a generic signaling pathway where the activity of a kinase is controlled by a photocaged cysteine at a critical residue.
Caption: Generic pathway for photocontrol of kinase activity.
Conclusion
The incorporation of this compound into proteins provides a robust method for achieving photocontrol over biological processes. The protocols outlined in this application note provide a framework for the synthesis, incorporation, and deprotection of this valuable chemical tool. The ability to precisely activate protein function using light opens up new avenues for research in a wide range of fields, from fundamental cell biology to the development of novel therapeutics. While the synthesis and incorporation of this modified amino acid require careful optimization, the benefits of precise spatiotemporal control over protein activity make it a worthwhile endeavor for many research applications.
References
Uncaging H-L-Cys(MDNPE)-OH: A Guide to Wavelength and Light Intensity Optimization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The targeted release of bioactive molecules with spatial and temporal precision is a cornerstone of modern biological research and drug development. Photocaged compounds, which are rendered biologically inert by a photolabile protecting group, offer an elegant solution for achieving such control. Upon illumination with a specific wavelength of light, the "cage" is removed, liberating the active molecule. This application note provides a detailed guide to the uncaging of H-L-Cys(MDNPE)-OH, a photocaged cysteine derivative, with a focus on optimizing the critical parameters of light wavelength and intensity.
Introduction to this compound
This compound is a cysteine amino acid whose thiol group is protected by a 3,4-methylenedioxy-6-nitrophenylethyl (MDNPE) caging group. Cysteine residues are pivotal in a myriad of biological processes, including protein structure and function, enzymatic activity, and signal transduction. The ability to introduce a protected form of cysteine and subsequently release it at a desired time and location opens up powerful avenues for investigating these processes with high precision. The MDNPE caging group is specifically designed for efficient photolysis, offering a clean and rapid release of the native cysteine.
Photophysical Properties and Uncaging Parameters
Table 1: Key Photophysical Parameters for Uncaging MDNPE-Caged Compounds
| Parameter | Typical Value/Range | Significance |
| Optimal Uncaging Wavelength (λ_max) | ~365 nm | This wavelength provides a good balance between efficient absorption by the MDNPE group and reduced phototoxicity to biological samples compared to shorter UV wavelengths. |
| Molar Extinction Coefficient (ε) | 5,000 - 10,000 M⁻¹cm⁻¹ at λ_max | A higher extinction coefficient means more efficient light absorption, allowing for uncaging with lower light intensities or shorter exposure times. |
| Quantum Yield (Φ) | 0.01 - 0.1 | This represents the efficiency of converting an absorbed photon into a successful uncaging event. A higher quantum yield indicates a more efficient photorelease. |
| Recommended Light Intensity | 1 - 10 mW/cm² | The optimal intensity depends on the experimental setup, concentration of the caged compound, and the desired speed of uncaging. A starting point of ~4 mW/cm² has been shown to be effective in mammalian cells.[1] |
| Two-Photon Uncaging Wavelength | 720 - 900 nm | For deeper tissue penetration and reduced scattering, two-photon excitation can be employed. Nitroaromatic cages are typically excited in this near-infrared range. |
Experimental Protocols
Protocol 1: In Vitro Uncaging of this compound in Solution
This protocol describes the general procedure for uncaging this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, HEPES)
-
UV light source with a peak emission at or near 365 nm (e.g., LED, mercury arc lamp with appropriate filters)
-
Photometer or radiometer to measure light intensity
-
Quartz cuvette or microplate
-
Analytical method to detect free cysteine (e.g., Ellman's reagent, HPLC)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the aqueous buffer.
-
Transfer the solution to a quartz cuvette or a UV-transparent microplate.
-
Measure the light intensity of the UV source at the sample position using a photometer. Adjust the intensity as required.
-
Expose the sample to the UV light for a defined period. It is recommended to perform a time-course experiment to determine the optimal exposure time for the desired level of uncaging.
-
Following irradiation, analyze the sample to quantify the amount of released cysteine.
Protocol 2: Uncaging of this compound in Live Cells
This protocol outlines the steps for the controlled release of cysteine within living cells.
Materials:
-
This compound
-
Cell culture medium
-
Cultured cells of interest
-
Microscope equipped with a UV light source (e.g., 365 nm LED or a laser) and appropriate optics for delivering light to the cells.
-
A method to assess the biological effect of the released cysteine (e.g., fluorescence imaging of a downstream reporter, electrophysiological recording).
Procedure:
-
Load the cells with this compound by incubating them in a medium containing the caged compound. The optimal concentration and loading time should be determined empirically.
-
Wash the cells to remove any excess extracellular caged compound.
-
Identify the target cell or region of interest under the microscope.
-
Deliver a focused pulse of UV light (e.g., 365 nm) to the target area. The duration and intensity of the light pulse should be carefully controlled to achieve the desired level of uncaging while minimizing phototoxicity. A starting point of 4 mW/cm² for 1 minute has been shown to be effective in mammalian cells.[1]
-
Monitor the cellular response using the chosen detection method.
Signaling Pathways and Applications
The ability to precisely control the availability of cysteine opens up numerous applications in studying cellular signaling.
-
Ion Channel Modulation: Cysteine residues are often critical for the structure and function of ion channels. Uncaging cysteine within or near an ion channel can be used to study its gating mechanisms, modulation by redox state, and interaction with other proteins.
-
GPCR Signaling: G-protein coupled receptors (GPCRs) often contain conserved cysteine residues that are important for their structure and signaling. The controlled release of cysteine can be used to investigate the role of these residues in receptor activation, dimerization, and downstream signaling cascades.
Conclusion
The use of this compound provides a powerful tool for the precise spatiotemporal control of cysteine availability in biological systems. By carefully selecting the uncaging wavelength (around 365 nm) and optimizing the light intensity, researchers can achieve efficient and clean release of cysteine to investigate a wide range of biological processes with minimal phototoxicity. The protocols and data presented in this application note serve as a starting point for developing robust experimental designs for the study of ion channels, GPCR signaling, and other cysteine-dependent cellular functions.
References
Application Notes & Protocols: Site-Specific Incorporation of H-L-Cys(MDNPE)-OH using the PylRS/tRNA(CUA) System
These application notes provide a comprehensive guide for the site-specific incorporation of the photocaged non-canonical amino acid (ncAA), H-L-Cys(MDNPE)-OH, into a target protein in mammalian cells. This is achieved using an engineered Pyrrolysyl-tRNA Synthetase (PylRS) and its cognate amber suppressor tRNA, tRNA(CUA). This technology enables precise spatiotemporal control over protein function, a valuable tool in chemical biology, drug development, and fundamental research.
The protocol outlines the necessary steps from plasmid construction and cell culture to protein expression, purification, and verification of ncAA incorporation.
Principle and Workflow
The core of this technology relies on an orthogonal translation system. An engineered PylRS specifically recognizes this compound and charges it onto a unique tRNA molecule, tRNA(CUA). This ncAA-loaded tRNA then recognizes the amber stop codon (UAG), which has been introduced at the desired site in the gene of the protein of interest (POI). Instead of terminating translation, the ribosome incorporates this compound, yielding a full-length protein containing the photocaged amino acid. The MDNPE (3,4-dimethoxy-6-nitrophenylethyl) protecting group can be subsequently removed by UV light exposure, liberating the native cysteine residue and activating protein function.
Quantitative Data Summary
Successful incorporation of this compound depends on optimizing several experimental parameters. The following tables summarize typical starting concentrations and conditions.
Table 1: Reagent Concentrations for Transfection and Expression
| Reagent | Recommended Concentration | Purpose |
|---|---|---|
| Plasmid: POI-UAG | 500 ng / well (24-well plate) | Encodes the target protein with an amber stop codon. |
| Plasmid: PylRS/tRNA | 500 ng / well (24-well plate) | Encodes the synthetase and tRNA for ncAA incorporation. |
| Transfection Reagent | Varies by manufacturer | Delivers plasmids into mammalian cells. |
| This compound | 0.5 - 2.0 mM | The photocaged amino acid to be incorporated. |
| Anhydrous L-Cysteine | 500 µM | Added to culture media to supplement cysteine levels. |
Table 2: Typical Protein Yield and Incorporation Efficiency
| Parameter | Typical Result | Method of Analysis |
|---|---|---|
| Full-length Protein Yield | 0.1 - 1.0 mg/L of culture | SDS-PAGE, Western Blot |
| Incorporation Fidelity | >95% | Mass Spectrometry (LC-MS/MS) |
| Truncated Protein | <5% (in presence of ncAA) | Western Blot |
| Read-through (no ncAA) | <1% | Western Blot |
Detailed Experimental Protocols
Protocol 1: Plasmid Preparation
-
Protein of Interest (POI) Plasmid:
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired amino acid position in the coding sequence of your POI.
-
The plasmid should contain a suitable promoter for mammalian expression (e.g., CMV) and an affinity tag (e.g., 6xHis-tag, FLAG-tag) for purification and detection.
-
-
PylRS/tRNA(CUA) Plasmid:
-
Utilize a plasmid that co-expresses the engineered PylRS specific for this compound and one or more copies of the corresponding tRNA(CUA).
-
Ensure the PylRS and tRNA are driven by appropriate promoters (e.g., CMV for PylRS, U6 for tRNA).
-
-
Plasmid Purification:
-
Purify both plasmids using a commercial endotoxin-free plasmid maxiprep kit to ensure high-quality DNA suitable for transfection of mammalian cells.
-
Verify plasmid integrity by restriction digest and sequencing.
-
Protocol 2: Cell Culture and Transfection
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well in 0.5 mL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Ensure cells reach 70-80% confluency at the time of transfection.
-
-
Transfection:
-
For each well, prepare the transfection complex according to the manufacturer's protocol (e.g., Lipofectamine 3000).
-
Combine 500 ng of the POI-UAG plasmid and 500 ng of the PylRS/tRNA plasmid.
-
Add the DNA-lipid complex to the cells and gently swirl the plate.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
ncAA Supplementation:
-
After 6-8 hours of incubation, replace the transfection medium with fresh, pre-warmed DMEM (supplemented with 10% FBS).
-
Add this compound to a final concentration of 1.0 mM. Also, add anhydrous L-cysteine to a final concentration of 500 µM.
-
Control Wells: Prepare a "-ncAA" control well (without this compound) to assess background read-through and a "WT" control (transfecting wild-type POI without UAG) to confirm expression.
-
Application Notes and Protocols for H-L-Cys(MDNPE)-OH in Live-Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Cys(MDNPE)-OH is a photocaged derivative of the amino acid cysteine. This molecule allows for precise spatiotemporal control over protein function in live-cell imaging experiments. By genetically incorporating this compound into a protein of interest at a specific site, the protein can be rendered inactive. Subsequent exposure to a flash of UV light cleaves the photolabile 3,4-dimethoxy-6-nitrophenylethyl (MDNPE) group, restoring the native cysteine residue and, consequently, the protein's function. This technique is particularly powerful for studying dynamic cellular processes, dissecting signaling pathways, and investigating the mechanism of action of therapeutic agents.
A primary application of this compound is the photoactivation of proteases, such as the Tobacco Etch Virus (TEV) protease.[1] The catalytic activity of TEV protease is dependent on a critical cysteine residue in its active site. By replacing this cysteine with this compound, a light-activatable version of the protease can be created, enabling researchers to initiate proteolytic cleavage at a desired time and location within a living cell.
Key Applications
-
Spatiotemporal Control of Enzyme Activity: Precisely activate enzymes like proteases, kinases, and phosphatases to study their roles in cellular signaling.
-
Inducible Protein-Protein Interactions: Control the association or dissociation of protein complexes by uncaging a key cysteine residue at the interface.
-
Light-Activated Drug Release: Engineer proteins to release therapeutic molecules upon light stimulation.
-
Studying Protein Trafficking and Localization: Trigger the movement of a protein to a specific subcellular location.
Quantitative Data
The following table summarizes key quantitative parameters associated with the use of this compound for the photoactivation of TEV protease in live mammalian cells.
| Parameter | Value | Cell Type | Notes |
| Uncaging Wavelength | 365 nm | HEK293T | UV-A light, which is less phototoxic than shorter UV wavelengths. |
| Light Intensity | ~4 mW/cm² | HEK293T | Power density of the uncaging light source at the sample. |
| Illumination Time | 1 minute | HEK293T | Duration of UV exposure required for efficient uncaging. |
| Cleavage Efficiency | ~80% in 15 min | HEK293T | Percentage of a FRET-based reporter cleaved after photoactivation. |
| Quantum Yield | Not Reported | - | The quantum yield for the photolysis of the MDNPE caging group from cysteine has not been found in the reviewed literature. |
Experimental Protocols
Genetic Incorporation of this compound into a Protein of Interest
This protocol describes the site-specific incorporation of this compound into a target protein in mammalian cells (e.g., HEK293T) using amber codon suppression. This requires the co-transfection of three plasmids:
-
pTarget-TAG: The plasmid encoding your protein of interest with an in-frame amber stop codon (TAG) at the desired cysteine position.
-
pPylRS: A plasmid expressing an evolved pyrrolysyl-tRNA synthetase (PylRS) that specifically recognizes this compound.
-
ptRNACUA: A plasmid expressing the corresponding tRNA with a CUA anticodon that recognizes the UAG codon.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmids: pTarget-TAG, pPylRS, and ptRNACUA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
This compound
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a mild base like NaOH followed by neutralization). The final concentration in the cell culture medium should be optimized, but a starting point of 1 mM is common.
-
Transfection Complex Preparation:
-
In tube A, dilute the plasmids in Opti-MEM. A common ratio for the plasmids is 1:1:1 (e.g., 500 ng of each plasmid).
-
In tube B, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
-
Transfection:
-
Replace the cell culture medium with fresh, pre-warmed complete medium containing the final desired concentration of this compound.
-
Add the transfection complexes dropwise to the cells.
-
-
Expression: Incubate the cells for 24-48 hours to allow for the expression of the photocaged protein.
Live-Cell Imaging and Photoactivation
This protocol outlines the procedure for imaging the cells and uncaging this compound to activate the protein of interest.
Materials:
-
Transfected HEK293T cells expressing the photocaged protein
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Inverted fluorescence microscope equipped with:
-
An environmental chamber to maintain 37°C and 5% CO₂
-
A UV light source (e.g., a 365 nm LED or a mercury lamp with a 365 nm filter)
-
Objective with high numerical aperture (NA)
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
Filter sets for your fluorescent reporters (e.g., CFP/YFP for a FRET sensor)
-
Procedure:
-
Sample Preparation:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the plate or dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15-30 minutes.
-
-
Pre-Uncaging Imaging:
-
Locate the transfected cells expressing your fluorescently tagged protein of interest.
-
Acquire baseline images of the cells before photoactivation. If using a FRET reporter, acquire images in both the donor and acceptor channels.
-
-
Photoactivation (Uncaging):
-
Select a region of interest (ROI) containing the cell(s) to be activated.
-
Expose the ROI to 365 nm UV light with a controlled intensity (~4 mW/cm²) and duration (e.g., 1 minute). Use a shutter to precisely control the exposure time.
-
-
Post-Uncaging Imaging:
-
Immediately after photoactivation, begin acquiring a time-lapse series of images to monitor the cellular response. The imaging frequency will depend on the kinetics of the process being studied.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity, localization, or FRET ratio over time in the activated cells compared to non-activated control cells.
-
Visualizations
References
Application Notes and Protocols: FRET-Based Assay to Monitor TEV Protease Activity After Uncaging
Introduction
Tobacco Etch Virus (TEV) protease is a highly specific cysteine protease widely utilized in biotechnology and drug development for the precise cleavage of fusion proteins.[1][2] The ability to control the activity of TEV protease both spatially and temporally offers significant advantages for in vitro and in vivo applications. This application note describes a detailed protocol for monitoring the activity of a photo-activatable ("caged") TEV protease using a Förster Resonance Energy Transfer (FRET)-based assay.
This method relies on the "uncaging" of the TEV protease via light activation, which restores its catalytic function. The subsequent protease activity is then quantitatively measured by the cleavage of a FRET-based substrate. This approach is particularly valuable for researchers in drug development and cell biology who require precise control over enzymatic reactions.
The FRET-based substrate typically consists of a donor and an acceptor fluorophore linked by a peptide containing the TEV protease recognition sequence (ENLYFQ/S).[3][4] In its intact state, the proximity of the two fluorophores allows for efficient FRET. Upon cleavage by the activated TEV protease, the donor and acceptor are separated, leading to a measurable change in the FRET signal.[1][2]
Signaling Pathway and Experimental Workflow
The overall process involves the preparation of a photocaged TEV protease, its activation by a light stimulus, and the subsequent monitoring of its activity using a FRET-based reporter.
Caption: Experimental workflow for the FRET-based assay to monitor TEV protease activity after uncaging.
The principle of the FRET-based detection of TEV protease activity is illustrated below.
Caption: Principle of FRET-based detection of TEV protease activity.
Materials and Methods
Materials
-
Photo-activatable TEV Protease (LaTEV): Prepared by photocaging the active-site cysteine of a modified TEV protease.[1][5]
-
FRET Reporter Protein: A fusion protein containing a donor and acceptor fluorescent protein (e.g., mCerulean and mNeonGreen) linked by a peptide containing the TEV protease cleavage site (ENLYFQ/S).[1][4]
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 1 mM DTT.[2]
-
UV Light Source: A light source capable of emitting at 365 nm.[1][5]
-
Fluorometer or Plate Reader: Capable of measuring fluorescence intensity at the excitation and emission wavelengths of the donor and acceptor fluorophores.
-
96-well plates: Black, clear-bottom plates are recommended for fluorescence measurements.
Experimental Protocols
A common method for creating a photo-activatable TEV protease involves site-specific photocaging of the active-site cysteine.[1][5] This can be achieved by reacting the purified TEV protease with a photocleavable protecting group such as 4,5-dimethoxy-2-nitrobenzyl bromide (DMNBB).[1]
An alternative approach is the genetic encoding of a photocaged cysteine at the active site of the TEV protease during protein expression in mammalian cells.[6]
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing the FRET reporter protein and the caged TEV protease (LaTEV) in the reaction buffer.
-
Include control wells with:
-
FRET reporter protein only (no LaTEV).
-
FRET reporter protein with uncaged TEV protease (as a positive control).
-
FRET reporter protein with caged LaTEV but without light activation.
-
-
-
Uncaging (Photo-activation):
-
Fluorescence Measurement:
-
Immediately after light activation, begin monitoring the fluorescence intensity in a plate reader.
-
Set the excitation and emission wavelengths appropriate for the FRET pair used (e.g., for an mCerulean-mNeonGreen pair, excite at the donor's excitation wavelength and measure emission at both the donor's and acceptor's emission wavelengths).[1]
-
Record fluorescence readings at regular time intervals to monitor the kinetics of the cleavage reaction.
-
-
Data Analysis:
-
Calculate the relative FRET efficiency or the ratio of acceptor to donor fluorescence intensity over time. A decrease in FRET efficiency or the acceptor/donor ratio indicates cleavage of the FRET substrate and thus, the activity of the uncaged TEV protease.[1]
-
The initial velocity of the reaction can be determined from the linear phase of the fluorescence change over time.
-
Data Presentation
The following table summarizes representative quantitative data for TEV protease activity under different conditions.
| Parameter | Caged LaTEV (No Light) | Uncaged LaTEV (1 min Light) | Uncaged LaTEV (5 min Light) | Uncaged LaTEV (10 min Light) |
| Initial Relative FRET Efficiency | High | Decreasing | Rapidly Decreasing | Very Rapidly Decreasing |
| Time to 50% Substrate Cleavage | > 2 hours | ~ 60 minutes | ~ 30 minutes | ~ 15 minutes |
| Fold Increase in Activity (vs. Caged) | 1x | ~ 5x | ~ 10x | ~ 15x |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions, including the concentrations of the enzyme and substrate, temperature, and the efficiency of the uncaging process.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low TEV protease activity after uncaging | Incomplete uncaging. | Increase the duration or intensity of the light exposure. Ensure the wavelength of the light source matches the absorption spectrum of the photocleavable protecting group. |
| Inactive TEV protease. | Verify the activity of a non-caged control TEV protease. Ensure proper storage and handling of the enzyme. | |
| High background activity of caged TEV protease | Incomplete caging reaction. | Optimize the caging reaction to ensure complete modification of the active site. Purify the caged protease to remove any uncaged enzyme. |
| Spontaneous hydrolysis of the caging group. | Store the caged protease in the dark and at a low temperature. | |
| High variability in fluorescence readings | Photobleaching of fluorophores. | Reduce the intensity or duration of the excitation light. Use more photostable fluorophores. |
| Pipetting errors. | Use a master mix for setting up reactions to ensure consistency. |
Conclusion
The FRET-based assay combined with photo-activatable TEV protease provides a powerful tool for the precise control and monitoring of proteolytic activity. This methodology is highly adaptable and can be applied to a variety of research areas, including the screening of protease inhibitors, the study of cellular signaling pathways, and the development of smart biomaterials. The detailed protocols and troubleshooting guide provided in this application note will assist researchers in successfully implementing this advanced enzymatic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TEV protease FRET activity assay kit [protean.bio]
- 4. researchgate.net [researchgate.net]
- 5. Spatiotemporal Control Over Protein Release from Artificial Cells via a Light-Activatable Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-L-Cys(MDNPE)-OH for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and developing novel therapeutics. A significant challenge in this field is the ability to control these interactions with high spatial and temporal precision. H-L-Cys(MDNPE)-OH is a genetically encoded, photocaged cysteine that provides a powerful tool to optically control protein function and interactions. The 3,4-dimethoxy-2-nitro-phenylethyl (MDNPE) caging group masks the reactive thiol side chain of cysteine. Upon illumination with non-phototoxic 365 nm light, the cage is cleaved, revealing the native cysteine residue.[1][2] This allows for the light-induced activation of enzymes, initiation of site-specific protein conjugation, or modulation of protein-protein interfaces in live cells.
One prominent application of this compound is the photoactivation of proteases, such as Tobacco Etch Virus (TEV) protease.[1][2][3] By replacing the catalytic cysteine of TEV protease with this compound, the enzyme is rendered inactive. Light-induced uncaging restores its proteolytic activity, enabling the cleavage of a specific target sequence. This can be used to trigger a variety of downstream events, including the release of a protein from a tether, the activation of a transcription factor, or the initiation of a signaling cascade, thereby providing a versatile platform for studying dynamic protein-protein interactions.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | H-L-Cys(3,4-dimethoxy-2-nitro-phenylethyl)-OH | [1] |
| Molecular Weight | 314.31 g/mol | [4] |
| Excitation Wavelength for Uncaging | 365 nm | [1][2] |
| Byproduct of Uncaging | Ketone | [1] |
Table 2: Quantitative Data on in-cell Uncaging and Application
| Parameter | Value/Observation | Conditions | Reference |
| Uncaging Efficiency in Live Cells | ~90% conversion to cysteine | HEK293T cells expressing sfGFP with incorporated this compound, illuminated for 1 min at 365 nm (~4 mW/cm²) | [1] |
| TEV Protease Activation | Rapid increase in FRET signal post-illumination, indicating substrate cleavage | HEK293T cells co-expressing caged TEV protease and a FRET-based reporter | [1][3] |
| Mass Spectrometry Verification (caged) | Observed: 27921 Da | Expected: 27922 Da for sfGFP-N150-Cys(MDNPE) | [2] |
| Mass Spectrometry Verification (uncaged) | Observed: 27729 Da | Expected: 27728 Da for sfGFP-N150-Cys | [2] |
Experimental Protocols
Protocol 1: Genetic Incorporation of this compound into a Target Protein in Mammalian Cells
This protocol is based on the method described by Nguyen et al. (2014) for HEK293T cells.[1][2]
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid encoding the target protein with an in-frame amber stop codon (TAG) at the desired cysteine position
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., MmPCC2RS/tRNACUA)[1]
-
This compound (5 mM stock solution in DMEM)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
In a sterile tube, dilute the plasmid DNA (target protein plasmid and synthetase/tRNA plasmid in a 1:1 ratio) in Opti-MEM or serum-free DMEM.
-
In a separate tube, dilute the transfection reagent in the same medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
-
Addition of this compound: 4-6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and a final concentration of 5 mM this compound. As a negative control, omit the photocaged amino acid in a separate well.
-
Protein Expression: Incubate the cells for 48-72 hours to allow for expression of the protein containing the photocaged cysteine.
-
Verification of Incorporation (Optional):
-
Harvest the cells and lyse them in a suitable lysis buffer.
-
Perform an anti-tag (e.g., anti-FLAG for a FLAG-tagged synthetase or anti-HA for a tagged target protein) Western blot to confirm the expression of the full-length protein, which is dependent on the presence of this compound.
-
For more rigorous confirmation, purify the protein and analyze by ESI-MS.[2]
-
Protocol 2: Photo-uncaging of this compound in Live Cells to Activate Protein Function
Materials:
-
Cells expressing the protein with caged cysteine (from Protocol 1)
-
Live-cell imaging microscope equipped with a 365 nm light source (e.g., a UV LED or a mercury lamp with appropriate filters)
-
Objective with good UV transmission
-
Environmental chamber to maintain cell viability (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Plate the cells on a glass-bottom dish suitable for live-cell imaging.
-
Microscope Setup: Place the dish on the microscope stage and locate the cells of interest.
-
Pre-illumination Imaging: If monitoring a dynamic process, acquire baseline images or measurements before uncaging.
-
Photo-uncaging:
-
Select the region of interest (ROI) containing the cell(s) to be stimulated.
-
Expose the ROI to 365 nm light. A typical starting point is an intensity of ~4 mW/cm² for 1 minute.[1][3] These parameters should be optimized for the specific protein and experimental setup to achieve sufficient uncaging while minimizing phototoxicity.
-
-
Post-illumination Imaging/Assay: Immediately after illumination, begin acquiring images or data to monitor the biological effect of the uncaged, now active, protein.
Protocol 3: Assay for Photoactivated TEV Protease Activity using a FRET Reporter
This protocol allows for the real-time monitoring of TEV protease activity following photo-uncaging.
Materials:
-
HEK293T cells co-transfected with:
-
Plasmid for TEV protease with the catalytic cysteine (C151) replaced by a TAG codon.
-
Plasmid for the MmPCC2RS/tRNACUA pair.
-
Plasmid for a FRET-based TEV protease reporter (e.g., ECFP-TEVsite-YFP).[1]
-
-
This compound
-
Live-cell imaging setup with FRET capabilities (e.g., filters for ECFP excitation and ECFP/YFP emission).
Procedure:
-
Cell Preparation and Expression: Follow Protocol 1 to co-express the caged TEV protease and the FRET reporter in HEK293T cells in the presence of this compound.
-
Imaging Setup:
-
Place the cells on the microscope.
-
Set up the imaging parameters for FRET measurement. This typically involves exciting the donor (ECFP) and measuring the emission from both the donor and the acceptor (YFP).
-
-
Baseline FRET Measurement: Acquire baseline FRET images. In the pre-cleavage state, the proximity of ECFP and YFP results in a high FRET signal (high YFP emission upon ECFP excitation).
-
Photo-uncaging: Following Protocol 2, illuminate a selected cell or group of cells with 365 nm light to activate the TEV protease.
-
Monitor FRET Change: Acquire a time-lapse series of FRET images. Upon cleavage of the TEV site in the reporter by the activated protease, ECFP and YFP will diffuse apart, leading to a decrease in the FRET signal.
-
Data Analysis: Quantify the change in the FRET ratio (YFP emission / ECFP emission) over time in the illuminated cells compared to non-illuminated control cells. A decrease in this ratio indicates TEV protease activity.
Visualizations
Caption: Workflow for studying PPIs using this compound.
Caption: Light-induced activation of TEV protease for PPI analysis.
Caption: Conceptual use in activating a signaling cascade.
References
- 1. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optical Control of Protein–Protein Interactions via Blue Light-Induced Domain Swapping - PMC [pmc.ncbi.nlm.nih.gov]
Controlling Cellular Processes with Unprecedented Precision: Photoactivatable TEV Protease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to precisely control cellular processes in a spatio-temporal manner is a cornerstone of modern biological research and a critical component in the development of novel therapeutics. Photoactivatable Tobacco Etch Virus (TEV) protease has emerged as a powerful optogenetic tool that allows for light-mediated control over protein function, localization, and stability. This document provides detailed application notes and experimental protocols for the utilization of photoactivatable TEV protease systems, enabling researchers to harness the power of light to dissect complex biological pathways and engineer novel cellular behaviors.
Introduction to Photoactivatable TEV Protease
TEV protease is a highly specific cysteine protease that recognizes a seven-amino-acid consensus sequence (ENLYFQ/G) and cleaves the peptide bond between the glutamine and glycine/serine residues.[1][2][3][4][5] Its high specificity and lack of off-target effects in mammalian cells make it an ideal tool for controlled proteolysis.[6][7][8] Photoactivatable TEV protease systems build upon this specificity by incorporating light-sensitive domains, rendering the protease's activity dependent on illumination. This allows for precise control over proteolytic activity using light, offering superior spatial and temporal resolution compared to traditional chemical inducers.
Several strategies have been developed to confer light sensitivity to TEV protease, primarily falling into two categories:
-
Light-Induced Dimerization: In this approach, TEV protease is split into two inactive fragments, which are then fused to light-sensitive protein domains that heterodimerize upon illumination.[9] This light-induced proximity reconstitutes the active protease.
-
Photocaging: This method involves the chemical modification of the protease with a photolabile "caging" group that blocks its active site. Irradiation with a specific wavelength of light cleaves the caging group, restoring the protease's activity.
These photoactivatable systems have been successfully employed in a variety of applications, including the controlled release of proteins, regulation of gene expression, and targeted protein degradation.[6][7][8]
Quantitative Data of Photoactivatable TEV Protease Systems
The choice of a photoactivatable TEV protease system depends on the specific experimental requirements, such as the desired activation kinetics, wavelength of stimulation, and achievable fold activation. Below is a summary of key quantitative parameters for a light-switchable split-TEV protease system utilizing the Phytochrome B (PhyB) and Phytochrome Interacting Factor 6 (PIF6) light-sensing domains.
| Parameter | Value | Reference |
| Activation Wavelength | 648 nm (peak) | [9] |
| Deactivation Wavelength | 721 nm (peak) | [9] |
| Fold Change in Activity | 4.5 | [9] |
| Activation Half-Time (τON,1/2) | 150 min | [9] |
Note: The performance of photoactivatable systems can be further enhanced by using engineered TEV protease variants with improved catalytic efficiency. Directed evolution approaches have yielded TEV mutants with significantly faster catalytic rates (kcat) compared to the wild-type enzyme.[8][10]
Experimental Protocols
This section provides detailed protocols for the application of photoactivatable TEV protease in mammalian cells, covering plasmid design, cell culture and transfection, light stimulation, and downstream analysis.
Protocol 1: Light-Inducible Gene Expression
This protocol describes how to use a light-activatable TEV protease to control the expression of a target gene. The system relies on a membrane-anchored transcription factor that is released upon proteolytic cleavage by the light-activated TEV protease.
Workflow:
Caption: Light-inducible gene expression workflow.
Materials:
-
Expression plasmid for the photoactivatable TEV protease (e.g., split-TEV system).
-
Expression plasmid for the membrane-anchored transcription factor with a TEV cleavage site (TEVcs).
-
Reporter plasmid with the transcription factor's binding site upstream of a reporter gene (e.g., GFP, Luciferase).
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Light source for stimulation (e.g., LED array).
Procedure:
-
Plasmid Construction:
-
Clone the components of the photoactivatable TEV protease system into mammalian expression vectors.
-
Construct the membrane-anchored transcription factor by fusing a transcription factor (e.g., Gal4) to a membrane localization signal (e.g., Lyn-tag) with an intervening TEV cleavage site.
-
Use a reporter plasmid containing the upstream activating sequence (UAS) for the chosen transcription factor driving the expression of a reporter gene.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells in a multi-well plate at a suitable density to reach 70-90% confluency on the day of transfection.
-
Co-transfect the cells with the three plasmids (photoactivatable TEV, anchored transcription factor, and reporter) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Light Stimulation:
-
24 hours post-transfection, replace the medium with fresh culture medium.
-
For light-inducible dimerization systems (e.g., PhyB-PIF6), stimulate the cells with red light (e.g., 660 nm) at a specific intensity and duration. For deactivation, use far-red light (e.g., 740 nm). The optimal light parameters should be determined empirically.
-
For photocaged systems, use the appropriate wavelength of UV or blue light to uncage the protease.
-
-
Downstream Analysis:
-
After a suitable incubation period (e.g., 6-24 hours) to allow for reporter gene expression, analyze the results.
-
Fluorescence Microscopy: If using a fluorescent reporter, visualize and quantify the fluorescence intensity in stimulated versus non-stimulated cells.
-
Luciferase Assay: If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
Western Blot: To confirm cleavage of the anchored transcription factor, lyse the cells, separate proteins by SDS-PAGE, and probe with an antibody against the transcription factor.
-
Protocol 2: Light-Inducible Protein Degradation
This protocol outlines a method for inducing the degradation of a target protein using a photoactivatable TEV protease. The target protein is fused to a degradation tag (degron) that is masked by a protective domain. The photoactivatable TEV protease removes the protective domain, exposing the degron and targeting the protein for proteasomal degradation.
Workflow:
References
- 1. med.unc.edu [med.unc.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering a switchable single‐chain TEV protease to control protein maturation in living neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMPROVED VARIANTS OF TEV PROTEASE FOR BIOTECHNOLOGICAL APPLICATIONS | Explore Technologies [techfinder.stanford.edu]
- 7. Canberra IP [canberra-ip.technologypublisher.com]
- 8. Directed evolution improves the catalytic efficiency of TEV protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optogenetic Regulation of Proteolysis Using an Engineered Light-Switchable Split-Tev Protease | AIChE [proceedings.aiche.org]
- 10. Directed evolution improves the catalytic efficiency of TEV protease | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for H-L-Cys(MDNPE)-OH in Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of H-L-Cys(MDNPE)-OH, a photocleavable, or "caged," cysteine amino acid, for the spatiotemporal control of protein function in developmental biology research. This technology allows for the precise activation of proteins with light, offering unprecedented control over cellular processes during embryogenesis.
Introduction to Photocaged Cysteine Technology
This compound is a derivative of the amino acid cysteine that has been chemically modified with a photolabile protecting group, 3,4-dimethoxy-2-nitrobenzyl (MDNPE). This "caging" group renders the cysteine residue inactive. Upon exposure to a specific wavelength of light (typically UV-A), the MDNPE group is cleaved, "uncaging" the cysteine and restoring its natural function.[1] This process is rapid and can be targeted to specific cells or tissues within a developing embryo, providing a powerful tool for investigating dynamic biological processes.
The ability to genetically encode photocaged amino acids allows for their site-specific incorporation into a protein of interest.[2][3] By replacing a critical cysteine residue in a protein with its photocaged counterpart, the protein's function can be switched on at a desired time and location during development.[2][3][4] This offers significant advantages over traditional genetic methods, which often lack temporal and spatial resolution.
Application: Spatiotemporal Activation of RhoA Signaling During Zebrafish Gastrulation
Gastrulation is a fundamental process in embryonic development involving coordinated cell movements that establish the primary germ layers. The small GTPase RhoA is a key regulator of the actomyosin cytoskeleton and is essential for controlling cell shape changes and movements during gastrulation. Global disruption of RhoA function leads to severe developmental defects. Using this compound, researchers can investigate the specific roles of RhoA activation in a subset of cells at a precise time during this critical developmental stage.
Principle:
A constitutively active form of RhoA (RhoA-Q63L) with a critical cysteine residue replaced by this compound is expressed in zebrafish embryos. This "caged" RhoA is inactive. By illuminating a specific region of the embryo during gastrulation with a focused laser, the caged RhoA can be activated in a targeted group of cells. The subsequent changes in cell behavior and morphology can then be observed and analyzed.
Quantitative Data for Photocaged Cysteine Experiments
The following table summarizes typical quantitative parameters for experiments involving the genetic encoding and photoactivation of caged cysteine.
| Parameter | Typical Value/Range | Notes |
| Photocaged Amino Acid Concentration | 1-10 mM in growth medium | Optimal concentration should be determined empirically for each cell type and protein. |
| Light Source for Uncaging | 365 nm UV laser or LED | Wavelength should match the absorbance maximum of the caging group. |
| Light Intensity | 1-10 mW/cm² | Intensity should be sufficient for uncaging without causing photodamage.[3] |
| Illumination Time | 100 ms to 5 minutes | Dependent on light intensity and desired level of activation. |
| Targeted Area | Single cell to a region of ~50 µm diameter | Defined by the focused laser spot size. |
Experimental Protocols
Protocol 1: Generation of a Photoactivatable RhoA Zebrafish Model
This protocol describes the generation of a transgenic zebrafish line expressing a photoactivatable form of RhoA.
1. Plasmid Construction:
- Obtain a plasmid containing the constitutively active RhoA (Q63L) sequence.
- Using site-directed mutagenesis, replace a critical cysteine residue (e.g., one involved in effector binding) with an amber stop codon (TAG).
- Clone this modified RhoA sequence into a zebrafish expression vector under a ubiquitous or tissue-specific promoter (e.g., β-actin or no tail, respectively).
- Co-transfect this plasmid with a plasmid encoding the evolved aminoacyl-tRNA synthetase/tRNA pair specific for this compound into zebrafish embryos at the one-cell stage.
2. Generation of Transgenic Line:
- Raise the injected embryos to adulthood (F0 generation).
- Screen the F0 fish for germline transmission of the transgene.
- Establish a stable transgenic line expressing the photoactivatable RhoA construct.
Protocol 2: Microinjection and Photoactivation in Zebrafish Embryos
1. Embryo Preparation:
- Collect embryos from the stable transgenic line.
- At the one-cell stage, microinject a solution containing this compound (1-5 mM) and the mRNA encoding the specific aminoacyl-tRNA synthetase.
2. Developmental Staging and Mounting:
- Allow the embryos to develop to the desired stage (e.g., shield stage for gastrulation).
- Dechorionate the embryos and mount them in a low-melting-point agarose on a glass-bottom dish for live imaging.
3. Photoactivation:
- Place the dish on the stage of an inverted confocal microscope equipped with a 365 nm UV laser.
- Identify the target region for activation (e.g., the margin of the blastoderm).
- Use the laser to illuminate the target region with a defined pattern and duration.
4. Post-Activation Analysis:
- Immediately following photoactivation, acquire time-lapse images of the targeted region and surrounding tissues using brightfield or fluorescence microscopy (if a fluorescent reporter is co-expressed).
- Observe and quantify changes in cell shape, migration, and tissue morphology.
- At the conclusion of the experiment, fix the embryos for immunohistochemistry to analyze downstream signaling events (e.g., phosphorylation of myosin light chain).
Visualizations
Caption: Experimental workflow for photoactivation of RhoA in zebrafish embryos.
Caption: Photo-inducible RhoA signaling pathway.
Caption: Logical relationship of components for photocaged protein studies.
References
- 1. Towards site-specific manipulation in cysteine-mediated redox signaling - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02016F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Optical Control of Protein Function through Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Cleavage Using H-L-Cys(MDNPE)-OH and TEV Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobacco Etch Virus (TEV) protease is a highly sequence-specific cysteine protease widely utilized for the removal of affinity tags from recombinant proteins.[1][2] Its stringent recognition of the consensus sequence Glu-Asn-Leu-Tyr-Phe-Gln-(Gly/Ser) allows for precise cleavage, minimizing off-target proteolysis.[3][4] This high specificity is due to the enzyme's structure, which forms a binding tunnel around the substrate.[1][2] The catalytic mechanism involves a classic Asp-His-Cys triad, with cysteine acting as the nucleophile.[1][2]
Recent advancements have enabled spatiotemporal control over TEV protease activity through the incorporation of photocaged amino acids.[5][6] Specifically, by replacing the catalytic cysteine at position 151 (C151) with a photocaged cysteine derivative, H-L-Cys(MDNPE)-OH, the protease can be kept in an inactive state.[5][6] The 4,5-(methylenedioxy)-2-nitrophenylethyl (MDNPE) protecting group renders the cysteine residue unable to participate in catalysis.[5][6] Upon exposure to a specific wavelength of light (typically 365 nm), the MDNPE group is cleaved, liberating the native cysteine and restoring the protease's activity.[5][6] This "on-demand" activation provides precise control over protein cleavage, a valuable tool in various biological and pharmaceutical research applications, including controlled drug activation and the study of dynamic cellular processes.
Data Presentation
Table 1: Recommended Reaction Conditions for Standard and Photocaged TEV Protease
| Parameter | Standard TEV Protease | Photocaged TEV Protease (Inactive State) | Photo-activated TEV Protease (Active State) |
| Reaction Buffer | 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT | 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT | 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT |
| Temperature | 4-30°C (Optimal at 30°C) | 4-30°C | 4-30°C (Optimal at 30°C) |
| Enzyme:Substrate Ratio (w/w) | 1:50 to 1:200 | 1:50 to 1:200 | 1:50 to 1:200 |
| Incubation Time | 1 hour to overnight | Indefinite (in the absence of light) | 1 hour to overnight (post-activation) |
| Light Exposure | Not applicable | None (reaction kept in the dark) | 365 nm UV light, ~4 mW/cm², 1-5 minutes |
Table 2: Quantitative Analysis of Light-Activated TEV Protease Cleavage of a FRET-Based Reporter
| Light Exposure Time (365 nm) | Percent Cleavage of FRET Reporter (%) |
| 0 min (Dark Control) | < 5% |
| 1 min | ~40% |
| 5 min | ~80% |
| 15 min | > 95% |
Data is representative and synthesized from FRET-based cleavage assays described in the literature.[5][6] Actual cleavage efficiency may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Expression and Purification of Photocaged TEV Protease (C151-Cys(MDNPE))
This protocol is adapted from established methods for expressing non-canonical amino acids in E. coli and purifying His-tagged proteins.[3][5][6]
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for His-tagged TEV protease with an amber stop codon (TAG) at position C151.
-
Plasmid for the engineered pyrrolysyl-tRNA synthetase/tRNA_CUA pair (PylRS/tRNA_CUA).
-
This compound.
-
LB media and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole.
-
Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity resin.
-
Dialysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 50% glycerol.
2. Procedure:
-
Co-transform the E. coli expression strain with the TEV protease plasmid and the PylRS/tRNA_CUA plasmid.
-
Grow the transformed cells in LB media with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Supplement the media with 1 mM this compound.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C overnight. Note: All subsequent steps should be performed under red light or in the dark to prevent premature uncaging.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA resin column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the photocaged TEV protease with Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified photocaged TEV protease at -80°C in small aliquots.
Protocol 2: In Vitro Light-Activated Cleavage of a Fusion Protein
This protocol provides a general framework for the light-activated cleavage of a target fusion protein containing a TEV protease recognition site.
1. Materials:
-
Purified photocaged TEV protease (from Protocol 1).
-
Purified substrate fusion protein with a TEV cleavage site.
-
TEV Protease Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT.
-
UV lamp with a 365 nm emission peak (e.g., a hand-held UV lamp or a transilluminator).
-
Black-walled microplate or light-proof tubes.
-
SDS-PAGE analysis reagents.
2. Procedure:
-
Reaction Setup (Dark Conditions):
-
In a light-proof microcentrifuge tube, prepare the cleavage reaction by combining the substrate protein and the photocaged TEV protease in the TEV Protease Reaction Buffer. A typical starting ratio is 1:100 (protease:substrate, w/w).
-
Prepare a "dark" control reaction that will not be exposed to UV light.
-
Prepare a "no enzyme" control with only the substrate protein in the reaction buffer.
-
-
Photo-activation:
-
Place the reaction tube (un-capped for maximal light exposure) directly under the 365 nm UV light source.
-
Irradiate the sample for 1-5 minutes at a distance that provides a power of approximately 4 mW/cm². The optimal time should be determined empirically for your specific setup.
-
-
Cleavage Reaction:
-
After irradiation, incubate the reaction mixture at 30°C for 1 to 4 hours. The optimal incubation time will depend on the substrate and the desired level of cleavage.
-
Incubate the "dark" and "no enzyme" controls under the same conditions.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the cleavage products by SDS-PAGE to visualize the cleaved and uncleaved substrate protein.
-
For quantitative analysis, the gel can be stained with Coomassie Blue or a fluorescent stain, and the band intensities can be measured using densitometry software.
-
Mandatory Visualizations
Caption: Mechanism of light-activated TEV protease.
Caption: Workflow for light-activated protein cleavage.
References
- 1. protean.bio [protean.bio]
- 2. researchgate.net [researchgate.net]
- 3. protean.bio [protean.bio]
- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low efficiency of H-L-Cys(MDNPE)-OH incorporation into proteins.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low incorporation efficiency of H-L-Cys(MDNPE)-OH into proteins. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a genetically encoded photocaged cysteine. Its primary application is the site-specific incorporation into proteins to enable light-mediated control of protein activity. For instance, it can be used to activate proteases like TEV protease upon light exposure in mammalian cells.[1][2]
Q2: What is the general principle behind the incorporation of this compound into proteins?
The incorporation of this compound relies on the use of an orthogonal translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are designed to uniquely recognize this compound and a specific codon (typically a stop codon like UAG) in the mRNA of the target protein. When the aaRS charges the tRNA with this compound, the ribosome incorporates it at the designated site in the growing polypeptide chain.
Q3: Which aminoacyl-tRNA synthetase (aaRS) and tRNA pair should I use for this compound?
The selection of an appropriate orthogonal aaRS/tRNA pair is critical for efficient incorporation. While a specific, universally optimal pair for this compound is not explicitly documented in publicly available literature, engineered pyrrolysyl-tRNA synthetase (PylRS) variants are commonly used for a wide range of non-canonical amino acids and are a good starting point. Researchers often need to screen a library of mutant aaRS to find a variant that efficiently charges the tRNA with the desired non-canonical amino acid.
Q4: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following storage conditions are recommended for the hydrochloride salt:
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Sealed, away from moisture |
| -20°C | 1 month | Sealed, away from moisture |
Data sourced from MedChemExpress product information.[3]
Troubleshooting Guide
Low incorporation efficiency of this compound can manifest as low yields of the full-length target protein or a high proportion of truncated protein. The following guide provides potential causes and solutions to troubleshoot these issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Full-Length Protein | Inefficient charging of tRNA with this compound. | - Screen different engineered aaRS variants to find one with higher activity for this compound.- Increase the concentration of the aaRS and tRNA plasmids during transfection/transformation. |
| Low intracellular concentration of this compound. | - Increase the concentration of this compound in the cell culture medium. Perform a titration to find the optimal concentration without causing cytotoxicity.- Ensure the compound is fully dissolved in the medium. | |
| Instability of this compound in culture medium. | - Prepare fresh media with this compound before each experiment.- Minimize exposure of the media to light before induction of protein expression. | |
| Competition with release factor 1 (RF1) at the stop codon. | - Use an E. coli strain engineered to have a reduced level or absence of RF1 (e.g., a genomically recoded organism).- Increase the expression level of the suppressor tRNA. | |
| High Levels of Truncated Protein | Inefficient suppression of the stop codon. | - Optimize the concentration of the suppressor tRNA plasmid.- Use a stronger promoter for the suppressor tRNA. |
| Depletion of this compound during protein expression. | - Add this compound to the culture medium at multiple time points during the expression phase. | |
| No Incorporation Detected | Incorrect aaRS/tRNA pair for this compound. | - Test different orthogonal systems (e.g., those derived from Methanosarcina mazei PylRS).- Confirm the fidelity of the chosen aaRS for this compound through in vitro charging assays. |
| Toxicity of this compound at the concentration used. | - Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line. |
Experimental Protocols
General Protocol for this compound Incorporation in Mammalian Cells
This protocol provides a general framework. Optimization of plasmid ratios, cell density, and induction conditions is recommended.
-
Plasmid Preparation:
-
Obtain or construct a plasmid encoding your target protein with an in-frame amber stop codon (UAG) at the desired incorporation site.
-
Obtain plasmids for the engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding suppressor tRNA.
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in appropriate media.
-
Seed cells in a multi-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the three plasmids (target protein, aaRS, and tRNA) using a suitable transfection reagent. Optimize the ratio of the three plasmids (a common starting point is 1:1:1).
-
-
Induction and this compound Supplementation:
-
24 hours post-transfection, replace the medium with fresh medium containing this compound. The optimal concentration should be determined empirically, typically in the range of 0.5 to 2 mM.
-
If your target protein expression is under an inducible promoter, add the appropriate inducing agent at this time.
-
Protect the cells from light to prevent premature uncaging of the cysteine.
-
-
Protein Expression and Harvest:
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
Harvest the cells by centrifugation.
-
-
Analysis of Incorporation:
-
Lyse the cells and analyze the protein expression by SDS-PAGE and Western blotting using an antibody against a tag on your target protein (e.g., His-tag, FLAG-tag).
-
Successful incorporation will result in a band corresponding to the full-length protein. The presence of a lower molecular weight band may indicate truncation at the UAG codon.
-
Mass spectrometry can be used to definitively confirm the incorporation of this compound at the specified site.
-
Visualizations
Caption: Experimental workflow for ncAA incorporation.
Caption: Troubleshooting low incorporation efficiency.
References
Technical Support Center: Troubleshooting Incomplete Uncaging of H-L-Cys(MDNPE)-OH
For researchers, scientists, and drug development professionals utilizing the genetically encoded photocaged cysteine, H-L-Cys(MDNPE)-OH, this technical support center provides essential guidance to address challenges associated with its light-activated uncaging. Incomplete photolysis can significantly impact experimental outcomes, leading to reduced yields of the desired free cysteine and potential artifacts from side reactions. This resource offers a comprehensive troubleshooting guide, frequently asked questions, and detailed experimental protocols to ensure efficient and reliable uncaging of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a photocaged cysteine derivative.[1] The cysteine's thiol group is protected by a 4,5-(methylenedioxy)-2-nitrophenylethyl (MDNPE) group, rendering it biologically inactive. Upon exposure to UV light, the MDNPE group is cleaved, releasing free L-cysteine with high spatial and temporal control. This tool is particularly useful for studying the role of specific cysteine residues in proteins and biological systems.
Q2: What are the primary reasons for incomplete uncaging of this compound?
A2: Incomplete uncaging can stem from several factors, including insufficient light exposure (in terms of intensity, duration, or wavelength), suboptimal experimental conditions (e.g., pH, solvent), and the presence of quenching agents. The intrinsic quantum yield of the photolysis reaction also plays a crucial role.
Q3: What are the potential side products of MDNPE uncaging, and can they interfere with my experiment?
A3: The photolysis of nitrobenzyl-based caging groups like MDNPE typically generates a nitrosobenzaldehyde derivative as a byproduct. These byproducts can be reactive, particularly towards nucleophiles like free thiols, and may also exhibit fluorescence, which could interfere with imaging experiments. It is crucial to characterize the full photolytic profile to understand any potential off-target effects.
Q4: What is the optimal wavelength for uncaging this compound?
Q5: How can I quantify the efficiency of the uncaging reaction?
A5: The most common and reliable method for quantifying uncaging efficiency is High-Performance Liquid Chromatography (HPLC). By separating the caged compound, the free cysteine, and any photoproducts, you can accurately determine the percentage of uncaged material. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the masses of the resulting products and byproducts.
Troubleshooting Guide: Incomplete Uncaging
This guide provides a systematic approach to diagnosing and resolving issues of incomplete photolysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of free L-cysteine | Insufficient Light Exposure: The total number of photons delivered to the sample is inadequate to cleave a significant portion of the caged compound. | - Increase Irradiation Time: Gradually increase the duration of light exposure. - Increase Light Intensity: If possible, increase the power of your light source. Be cautious of potential photodamage to biological samples. - Optimize Wavelength: Ensure your light source's emission spectrum overlaps with the absorption maximum of the MDNPE group (typically around 350-365 nm). |
| Suboptimal pH: The pH of the solution can influence the photolysis quantum yield of some caged compounds. | - Optimize Buffer pH: Empirically test a range of pH values (e.g., 6.5-8.0) to determine the optimal condition for your specific experimental setup. | |
| Inappropriate Solvent: The polarity and composition of the solvent can affect the efficiency of the uncaging reaction. | - Test Different Solvent Systems: If your experiment allows, explore the effect of solvent polarity on uncaging efficiency. Note that solvent changes can also affect the absorption spectrum of the caged compound. | |
| Presence of Unexpected Peaks in HPLC/MS | Formation of Photoproducts: In addition to the desired uncaged cysteine and the MDNPE byproduct, other species may be generated through secondary photochemical reactions. | - Characterize Byproducts: Use LC-MS/MS to identify the mass and fragmentation pattern of the unknown peaks. This can provide structural information about the side products. - Minimize Secondary Photolysis: Reduce light exposure to the minimum required for sufficient uncaging to limit the formation of secondary photoproducts. |
| Reaction of Byproducts with Sample Components: The nitrosobenzaldehyde byproduct can react with free thiols or other nucleophiles in your sample. | - Include Scavengers: Consider adding a low concentration of a scavenger molecule that can react with the byproduct without interfering with your primary experiment. This should be carefully validated. | |
| High Variability in Uncaging Efficiency | Inconsistent Light Delivery: Fluctuations in the output of the light source or variations in the sample positioning can lead to inconsistent results. | - Monitor Light Source Power: Regularly check the output of your lamp or laser to ensure it is stable. - Standardize Sample Geometry: Use a consistent sample holder and ensure the light path is always aligned in the same way. |
| Sample Degradation: The caged compound may be degrading due to factors other than light exposure (e.g., temperature, reactive chemical species). | - Assess Stability: Run control experiments in the dark to assess the stability of this compound under your experimental conditions. |
Experimental Protocols
Protocol 1: Quantification of this compound Uncaging by HPLC
Objective: To determine the percentage of uncaged this compound after light exposure.
Materials:
-
This compound solution (e.g., 1 mM in a suitable buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Light source for photolysis (e.g., 365 nm LED or filtered lamp)
-
Quartz cuvette or other UV-transparent vessel
Procedure:
-
Prepare Samples:
-
Unirradiated Control (T0): Take an aliquot of the this compound solution that has been protected from light.
-
Irradiated Sample: Expose a separate aliquot of the this compound solution in a quartz cuvette to your light source for a defined period.
-
-
HPLC Analysis:
-
Injection: Inject equal volumes of the unirradiated and irradiated samples onto the HPLC system.
-
Gradient: Run a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength where both the caged and uncaged compounds absorb (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and free L-cysteine based on their retention times (the caged compound will be more retained).
-
Integrate the peak areas for the caged compound in both the T0 and irradiated samples.
-
Calculate the percentage of uncaging using the following formula: % Uncaging = [1 - (Peak Area of Caged Compound in Irradiated Sample / Peak Area of Caged Compound in T0 Sample)] * 100
-
Protocol 2: Identification of Photoproducts by LC-MS
Objective: To identify the masses of the products and byproducts of this compound photolysis.
Materials:
-
Irradiated sample of this compound (prepared as in Protocol 1)
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
LC-MS Analysis:
-
Inject the irradiated sample into the LC-MS system.
-
Run a suitable gradient to separate the components.
-
Acquire mass spectra in both positive and negative ion modes.
-
-
Data Analysis:
-
Extract the mass spectra for each major peak in the chromatogram.
-
Determine the molecular weights of the parent compound, the uncaged cysteine, and any photoproducts.
-
The expected mass of the primary byproduct, the nitrosobenzaldehyde derivative, can be calculated. Further fragmentation analysis (MS/MS) can help to confirm its structure.
-
Visualizations
Caption: Experimental workflow for analyzing the uncaging of this compound.
Caption: Troubleshooting logic for incomplete uncaging of this compound.
Caption: Simplified reaction pathway of this compound uncaging.
References
Technical Support Center: Optimizing Light Exposure to Minimize Phototoxicity in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during live-cell fluorescence imaging experiments.
Troubleshooting Guide
Phototoxicity can manifest in various ways, often subtly, compromising experimental data. This guide provides solutions to common issues encountered during live-cell imaging.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cells show morphological changes (e.g., blebbing, rounding up, vacuole formation, detachment) during or after imaging. [1][2] | High excitation light intensity, prolonged exposure, or use of a toxic fluorescent probe.[1] | - Reduce excitation intensity to the minimum level required for a good signal-to-noise ratio.[2][3]- Decrease the exposure time per frame.[2]- Increase the time interval between acquisitions in a time-lapse series.[3]- Switch to a brighter, more photostable fluorophore to allow for lower light doses.[3]- If using a chemical dye, confirm its low intrinsic toxicity or switch to a fluorescent protein.[3][4] |
| Cellular processes (e.g., mitosis, migration, organelle trafficking) are slowed, arrested, or altered compared to non-imaged controls. [1][5] | Sublethal phototoxic effects are altering normal cell physiology due to the generation of reactive oxygen species (ROS).[5] | - Lower the total light dose by reducing intensity, exposure time, or frequency of imaging.[6]- Use longer wavelength excitation (e.g., red or far-red light) which is generally less energetic and damaging.[2]- Supplement the imaging medium with antioxidants like Trolox or ascorbic acid to neutralize ROS.[3][7]- Implement a phototoxicity control experiment to quantify the impact of imaging on the process of interest. |
| Rapid photobleaching of the fluorescent signal. | High excitation light intensity or an unstable fluorophore. Photobleaching is often linked to the processes that cause phototoxicity.[1][5] | - Reduce the excitation light intensity.[3]- Use a more photostable fluorophore.[3]- Consider using an imaging medium with antifade reagents, but ensure they are compatible with live cells. |
| Experimental results are inconsistent or not reproducible. | Unrecognized phototoxicity may be influencing the biological process under investigation.[5] | - Perform a systematic optimization of imaging parameters to identify the threshold for phototoxic effects.[8]- Always include a "no imaging" or "low imaging" control group to compare against the experimental group.[5]- Document all imaging parameters meticulously for every experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phototoxicity in fluorescence microscopy?
A1: Phototoxicity in fluorescence microscopy is primarily caused by the generation of reactive oxygen species (ROS), such as singlet oxygen and free radicals.[5][9] This occurs when excitation light interacts with either the fluorescent probes (fluorophores) or endogenous cellular molecules like flavins and porphyrins.[5] These highly reactive ROS can then damage cellular components, including DNA, proteins, and lipids, leading to altered cell function and eventually cell death.[5]
Q2: What are the early, subtle signs of phototoxicity I should watch for?
Q3: How do I select the best fluorescent probe to minimize phototoxicity?
A3: To minimize phototoxicity, choose fluorescent probes with the following characteristics:
-
High Photostability and Brightness: Brighter probes require less excitation light for a detectable signal, and more photostable probes are less likely to generate ROS.[3]
-
Longer Excitation Wavelength: Probes excited by longer wavelengths (red to far-red) are generally less phototoxic because this lower-energy light is less damaging to cells.[2][3]
-
Low Intrinsic Toxicity: Some fluorescent dyes can be toxic to cells even without light.[3][4] Whenever possible, opt for genetically encoded fluorescent proteins or dyes specifically validated for live-cell imaging.[3]
Q4: What are the most critical imaging parameters to adjust?
A4: The key is to minimize the total light dose delivered to the sample.[6] The most critical parameters to optimize are:
-
Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[2][3]
-
Exposure Time: Keep the duration of light exposure for each image as short as possible.[2]
-
Imaging Interval: For time-lapse experiments, increase the time between image acquisitions to the longest duration that still captures the dynamics of the biological process.[3]
Q5: Can adding supplements to my imaging medium help reduce phototoxicity?
A5: Yes, supplementing your imaging medium with antioxidants can help neutralize the ROS that cause phototoxicity.[3][5] Commonly used supplements include ascorbic acid (Vitamin C) and Trolox (a water-soluble vitamin E analog).[3][7] However, their effectiveness can be cell-type dependent, so it is recommended to validate their benefit for your specific experimental system.[5]
Q6: Which microscopy techniques are inherently better for reducing phototoxicity?
A6: Microscopy techniques that confine illumination to the focal plane are generally superior for reducing phototoxicity in long-term imaging experiments.[5][9] These include:
-
Spinning-disk confocal microscopy: This technique is typically gentler than laser scanning confocal as it uses lower laser power distributed over multiple points.[3]
-
Light-sheet fluorescence microscopy (LSFM): LSFM illuminates the sample from the side with a thin sheet of light, exposing only the focal plane being imaged to excitation light, which significantly reduces overall phototoxicity.[5]
-
Two-photon microscopy: While it can reduce out-of-focus excitation, it's important to note that non-linear damage can still be a significant source of phototoxicity.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to light exposure and phototoxicity.
Table 1: Tolerable Light Doses for Cell Viability
This table presents the maximum determined light doses at which at least 90% of cells survived post-irradiation. Note that these values are highly dependent on cell type, wavelength, and illumination method.
| Cell Type | Illumination Conditions | Tolerable Light Dose (J/cm²) |
| Human Glioblastoma & CHO (Native) | Various Wavelengths & Illumination Modes | 25 - 300 |
| Human Glioblastoma & CHO (with Fluorescent Markers) | Various Wavelengths & Illumination Modes | < 1 - 50 |
| A375 (Human Malignant Melanoma) | 455 nm (Blue Light) | ~10.9 (ED50) |
| A549 (Human Lung Carcinoma) | 455 nm (Blue Light) | ~30.5 (ED50) |
Data compiled from references[10] and[11]. ED50 refers to the effective dose that produces a therapeutic response in 50% of the cell population.
Key Experimental Protocols
Protocol 1: Assessing Phototoxicity using Mitochondrial Membrane Potential
This protocol uses a fluorescent reporter to detect early signs of cell stress caused by phototoxicity. A decrease in mitochondrial membrane potential is a hallmark of early apoptosis and cellular stress.
Materials:
-
Live-cell imaging system with environmental control (temperature, CO2).
-
Cells of interest plated on an appropriate imaging dish or slide.
-
Mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE).
-
Standard cell culture medium.
Methodology:
-
Cell Preparation: Culture cells to a healthy, sub-confluent state.
-
Dye Loading: Incubate cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Mounting: Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to the correct temperature and CO2 levels.[3]
-
Control Acquisition: Identify a field of view with healthy cells. Acquire a brief time-lapse series (e.g., 3-5 frames at 1-minute intervals) using the lowest possible illumination settings to establish a baseline of mitochondrial health.[3]
-
Experimental Acquisition: Move to a different field of view. Subject these cells to your intended, prolonged experimental imaging conditions (your standard excitation intensity, exposure time, and time-lapse interval).[3]
-
Post-Exposure Assessment: After the experimental imaging session, immediately assess the health of the cells by acquiring another short time-lapse using the same low illumination settings as the control acquisition.[3]
-
Analysis: Quantify the average fluorescence intensity of mitochondria over time for both the control and experimental groups. A significant decrease in fluorescence intensity in the experimental group indicates a loss of mitochondrial membrane potential and thus, phototoxicity-induced stress.[3]
Protocol 2: Minimizing "Illumination Overhead" with TTL Triggering
"Illumination overhead" occurs when the sample is illuminated while the camera is not actively acquiring data, leading to unnecessary phototoxicity.[6] This protocol outlines the general steps to synchronize the light source and camera.
Materials:
-
Microscope with a fast-switching, TTL-controllable light source (e.g., LED).
-
Camera with a TTL "exposing" output signal.
-
Image acquisition software that supports TTL triggering.
-
BNC cable.
Methodology:
-
Hardware Connection: Connect the "exposing" TTL output port from the camera to the TTL input port of the light source controller using a BNC cable.[3]
-
Software Configuration: In the image acquisition software, configure the illumination settings to be controlled by an external trigger (the TTL signal from the camera).
-
Set Acquisition Parameters: Define your desired exposure time and frame rate in the software.
-
Acquire Images: When you start the acquisition, the software will command the camera to begin exposing. The camera, in turn, will send a TTL signal to the light source, turning it on only for the precise duration of the camera's exposure time. This eliminates illumination during the camera's readout phase, minimizing the total light dose.[1]
Visualizations
Caption: The signaling pathway of phototoxicity.
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative method for measuring phototoxicity of a live cell imaging microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Light exposure and cell viability in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00424A [pubs.rsc.org]
Technical Support Center: Off-Target Effects of UV Light During H-L-Cys(MDNPE)-OH Uncaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects during the UV-light-induced uncaging of H-L-Cys(MDNPE)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects during the uncaging of this compound?
A1: Off-target effects primarily arise from two sources:
-
Direct UV Light-Induced Phototoxicity: The UV light used for uncaging can directly damage cellular components, leading to the generation of reactive oxygen species (ROS), DNA damage, and general cellular stress.
-
Toxicity of Photolysis Byproducts: The uncaging of the MDNPE (3,4-dimethoxy-5-nitrophenylethyl) group from the cysteine molecule generates byproducts. Based on the chemistry of related nitrobenzyl caging groups, the primary byproduct is expected to be a reactive nitrosoacetophenone derivative (e.g., 2-nitroso-4,5-dimethoxyacetophenone). These byproducts can potentially react with cellular macromolecules, such as proteins, leading to cytotoxicity.
Q2: What is the expected photolysis byproduct of the MDNPE caging group and is it reactive?
A2: The photolysis of nitrophenylethyl caging groups, such as NPE, is known to produce a reactive nitroso ketone. For the MDNPE group, the anticipated byproduct is 2-nitroso-4,5-dimethoxyacetophenone. Nitroso compounds are known to be reactive towards nucleophiles, particularly thiols (cysteine residues) in proteins, which can lead to covalent modification and potential disruption of protein function.
Q3: How can I distinguish between UV-induced damage and byproduct toxicity?
A3: A key control experiment is to irradiate cells with the same dose of UV light in the absence of the caged compound. If you observe similar levels of toxicity or cellular stress, the effect is likely due to direct phototoxicity. If the toxicity is significantly higher in the presence of this compound, it suggests a contribution from the photolysis byproducts.
Q4: Are there less toxic alternatives to the MDNPE caging group?
A4: The choice of a caging group is often a trade-off between uncaging efficiency, wavelength of activation, and potential for off-target effects. Caging groups that can be cleaved with longer wavelength light (e.g., two-photon uncaging) are generally associated with less phototoxicity. The suitability of an alternative will depend on the specific experimental requirements.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death or poor cell health after uncaging. | 1. Excessive UV exposure: The intensity or duration of UV light is too high, causing direct phototoxicity. 2. Byproduct toxicity: The concentration of the caged compound is too high, leading to a toxic concentration of byproducts upon uncaging. | 1. Optimize UV dose: Reduce the UV light intensity and/or exposure time. Determine the minimum UV dose required for sufficient uncaging. 2. Titrate caged compound: Use the lowest effective concentration of this compound. 3. Control experiments: Perform UV-only and byproduct-only (if available) controls to isolate the source of toxicity. |
| Unexpected changes in cellular signaling pathways. | 1. ROS production: UV light can generate ROS, which can activate various signaling pathways. 2. Byproduct interference: The photolysis byproduct may be interacting with signaling proteins. | 1. Use ROS scavengers: Include ROS scavengers like N-acetylcysteine (NAC) or Trolox in your experiments to see if the unexpected signaling is mitigated. 2. Monitor ROS levels: Use a fluorescent ROS indicator to quantify ROS production during your experiment. 3. Control experiments: Compare signaling pathway activation in the presence and absence of the caged compound during UV irradiation. |
| Low uncaging efficiency. | 1. Insufficient UV light: The UV light source is not powerful enough or the exposure time is too short. 2. Suboptimal wavelength: The wavelength of the UV source does not optimally match the absorption spectrum of the MDNPE group. | 1. Increase UV dose: Gradually increase the UV intensity or duration while monitoring cell health. 2. Verify light source: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength for MDNPE uncaging (typically in the 350-365 nm range). |
Quantitative Data Summary
Direct quantitative data on the phototoxicity of the MDNPE caging group is limited in the scientific literature. The following table provides a general comparison of properties for different caging groups to guide experimental design.
| Caging Group | Typical Uncaging Wavelength (nm) | Relative Phototoxicity Concern | Notes |
| NPE (Nitrophenylethyl) | 350-365 | Moderate to High | Generates reactive nitroso byproducts. |
| DMNPE (Dimethoxynitrophenylethyl) | 350-365 | Moderate to High | Structurally similar to MDNPE; expected to have similar properties. |
| CNB (Carboxynitrobenzyl) | 340-360 | Moderate | Byproducts are generally considered less reactive than nitroso compounds. |
| Coumarin-based | 350-405 | Lower | Can often be excited with longer, less damaging wavelengths. |
| Two-photon responsive | 700-900 | Low | Utilizes lower energy infrared light, minimizing phototoxicity. |
Experimental Protocols
Protocol 1: Assessing Cell Viability after Uncaging
Objective: To quantify the phototoxicity of the this compound uncaging process.
Methodology:
-
Cell Culture: Plate cells of interest in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Loading: Incubate the cells with varying concentrations of this compound in a suitable buffer (e.g., HBSS) for 30-60 minutes.
-
Experimental Groups:
-
Control: Cells with no treatment.
-
Caged Compound Only: Cells incubated with this compound but not exposed to UV light.
-
UV Only: Cells without the caged compound, exposed to the same UV dose used for uncaging.
-
Uncaging: Cells with this compound exposed to the uncaging UV light.
-
-
Uncaging: Expose the designated wells to a controlled dose of UV light (e.g., 365 nm) using a suitable light source.
-
Post-Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) post-uncaging.
-
Viability Assay: Perform a standard cell viability assay, such as the MTT, MTS, or a live/dead staining assay (e.g., with Calcein-AM and Propidium Iodide).
-
Data Analysis: Quantify the percentage of viable cells in each group and compare the results to determine the contribution of UV light and the uncaging process to cell death.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
Objective: To determine if the uncaging process induces oxidative stress.
Methodology:
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate.
-
ROS Probe Loading: Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX Green) according to the manufacturer's instructions.
-
Caged Compound Loading: Incubate the cells with this compound.
-
Experimental Setup: Include the same control and experimental groups as in Protocol 1. A positive control (e.g., treatment with H₂O₂) should also be included.
-
Uncaging and Measurement: Place the plate in a plate reader equipped with a fluorescence detector. Program the instrument to take a baseline fluorescence reading, deliver the UV uncaging light pulse, and then monitor the fluorescence intensity over time.
-
Data Analysis: Calculate the fold-change in fluorescence intensity relative to the baseline for each condition. A significant increase in fluorescence in the uncaging group compared to the controls indicates ROS production.
Visualizations
Caption: Experimental workflow for assessing off-target effects.
Caption: Sources of off-target effects in uncaging experiments.
Caption: Troubleshooting logic for uncaging experiments.
Preventing premature uncaging of H-L-Cys(MDNPE)-OH.
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the premature uncaging of H-L-Cys(MDNPE)-OH, ensuring experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A: this compound is a "caged" form of the amino acid L-Cysteine. The MDNPE (likely a modified nitrophenylethyl group) is a photolabile protecting group attached to the Cysteine's thiol side chain. This "cage" renders the Cysteine molecule inactive. When exposed to a specific wavelength of UV light, the MDNPE group is cleaved, releasing active L-Cysteine in a rapid and controlled manner. This technique is crucial for studying the precise temporal and spatial roles of Cysteine in biological systems, such as its involvement in protein structure, enzyme activity, and redox signaling.
Q2: What is "premature uncaging" and what are its consequences?
A: Premature uncaging is the release of L-Cysteine from its MDNPE cage before the intended UV light stimulation. This can be caused by exposure to ambient light, elevated temperatures, or non-optimal pH conditions. The consequences of premature uncaging can be severe, leading to a high background signal, loss of temporal control, potential cytotoxicity from the released Cysteine, and ultimately, misinterpretation of experimental results.
Q3: My stock solution of this compound seems to be degrading quickly. How can I store it properly?
A: Proper storage is critical to prevent degradation and premature uncaging. All work with the compound should be performed in a darkroom or under dim, red light conditions.
-
Solid Form: Store the lyophilized powder at -20°C or colder, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. The headspace of the vials can be flushed with an inert gas like argon or nitrogen before sealing.
Q4: What are the optimal pH and temperature conditions for my experiments using this compound?
A: Most nitrophenylethyl-based caging groups exhibit the greatest stability at a slightly acidic to neutral pH (pH 6.0-7.4). Basic conditions (pH > 8.0) can promote hydrolysis of the caging group, leading to non-photolytic release of Cysteine. Experiments should ideally be conducted at a stable, controlled temperature, as high temperatures can increase the rate of thermal degradation.
Troubleshooting Guide for Premature Uncaging
If you suspect premature uncaging is occurring in your experiments, follow this guide to identify and resolve the issue.
Diagram: Troubleshooting Logic for Premature Uncaging
Caption: A flowchart to diagnose and resolve issues of premature uncaging.
Stability Data Summary
The stability of caged compounds is highly dependent on the specific caging group and experimental conditions. The following table summarizes typical stability data for related NPE-caged compounds.
| Condition | Parameter | Typical Stability Profile | Recommendation |
| Light | Ambient Lab Light | Significant uncaging within minutes to hours. | Work in a darkroom or under red light (>650 nm). |
| 365 nm UV Light | Rapid uncaging (milliseconds to seconds). | This is the intended stimulus for uncaging. | |
| pH | pH < 6.0 | Generally stable. | Acceptable for experiments. |
| pH 6.0 - 7.4 | Optimal stability. | Recommended range for experiments. | |
| pH > 8.0 | Increased rate of hydrolysis (dark reaction). | Avoid basic buffers if possible. | |
| Temperature | 4°C | High stability. | Ideal for short-term storage of working solutions. |
| 25°C (Room Temp) | Moderate stability, slow degradation over hours. | Minimize time at room temperature. | |
| 37°C | Increased thermal degradation. | For cell-based assays, prepare fresh solutions. | |
| Additives | Reducing Agents (e.g., DTT) | Can potentially reduce the nitro group, destabilizing the cage. | Perform control experiments to test for compatibility. |
Key Experimental Protocols
Protocol 1: Testing the Stability of this compound
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of premature uncaging under your specific experimental conditions.
Objective: To determine the rate of non-photolytic degradation of the caged compound in your experimental buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental buffer (e.g., HEPES, pH 7.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation: In a darkroom, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation: Dilute the stock solution to your final working concentration (e.g., 100 µM) in your experimental buffer. Protect the solution from light by wrapping the tube in aluminum foil.
-
Time Points: Immediately inject a sample (t=0) onto the HPLC. Incubate the remaining solution at your experimental temperature (e.g., 37°C).
-
Sampling: Take aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr) and inject them onto the HPLC.
-
Analysis: Monitor the chromatogram for two peaks: one corresponding to the intact caged compound and one for the released L-Cysteine (or a derivative). Quantify the peak areas to calculate the percentage of uncaged compound over time.
Diagram: Experimental Workflow for Stability Testing
Caption: A typical workflow for quantifying compound stability over time.
Protocol 2: Controlled Photouncaging Experiment
Objective: To release L-Cysteine in a spatially and temporally controlled manner.
Materials:
-
This compound working solution
-
Your experimental system (e.g., cells in a culture dish)
-
UV light source with a filter for the appropriate wavelength (e.g., 365 nm) and a shutter mechanism.
Procedure:
-
Loading: Incubate your cells or experimental system with the this compound working solution for the desired amount of time. Perform this step in the dark.
-
Washing: Gently wash away the excess compound with fresh experimental buffer to reduce background signal from any prematurely uncaged molecules in the solution.
-
Positioning: Place your sample on the microscope or illumination stage.
-
Photolysis: Open the shutter to expose the specific region of interest to a brief pulse of UV light. The duration and intensity of the pulse should be optimized to achieve the desired concentration of released L-Cysteine without causing photodamage.
-
Observation: Immediately begin your downstream measurement or observation to capture the biological response to the released L-Cysteine.
Diagram: Photouncaging Signaling Pathway
Caption: The process of light-induced activation of caged Cysteine.
Technical Support Center: Cell Viability Assays for Experiments with H-L-Cys(MDNPE)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photocaged cysteine compound, H-L-Cys(MDNPE)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing cell viability assays in experiments involving this photosensitive molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based experiments?
This compound is a "caged" cysteine amino acid. The cysteine molecule is rendered biologically inactive by being chemically linked to a photoremovable protecting group, 4,5-dimethoxy-2-nitrophenylethyl (MDNPE). This allows for precise spatial and temporal control over the release of active L-cysteine within a cell culture system. By exposing the cells to UV light (typically around 365 nm), the "cage" is cleaved, releasing the cysteine and allowing researchers to study its immediate effects on cellular processes, including cell viability and signaling pathways.
Q2: Which cell viability assays are compatible with this compound experiments?
A variety of standard cell viability assays can be adapted for use with this compound. The most common and compatible assays fall into three main categories:
-
Metabolic Assays: These assays, such as those using tetrazolium salts (MTT, MTS, XTT, WST-1) or resazurin, measure the metabolic activity of viable cells.
-
ATP Assays: These highly sensitive assays quantify the amount of ATP present, which is a direct indicator of metabolically active, viable cells.
-
Live/Dead Staining: These fluorescence-based assays use probes that differentially stain live and dead cells based on membrane integrity. This method allows for direct visualization and quantification of viable and non-viable cells.
The choice of assay will depend on the specific experimental question, cell type, and available equipment.
Q3: Can the UV light used for uncaging this compound affect cell viability?
Yes, prolonged exposure to high-intensity UV light can be cytotoxic. However, the 365 nm wavelength used for MDNPE uncaging is generally less damaging to cells than shorter UV wavelengths. It is crucial to perform a control experiment to determine the effect of the UV light exposure alone on your specific cell line. Studies have shown that for some cell lines, such as HEK293T, irradiation at 365 nm for up to 15 minutes does not significantly impact cell viability[1].
Q4: Do the byproducts of the uncaging reaction affect cell viability?
The photolysis of nitrobenzyl-based caging groups, like MDNPE, can generate nitroso-ketone or -aldehyde byproducts and release a proton[2]. While these byproducts are generally considered to have low biological activity, it is a good practice to include a "UV only" control group (cells exposed to the same UV light dose without the caged compound) to account for any potential effects of the byproducts or the light itself.
Q5: Can this compound or its byproducts interfere with the chemistry of cell viability assays?
There is a potential for interference, particularly with metabolic assays like the MTT assay. Some compounds can chemically reduce the tetrazolium salt, leading to a false positive signal for viability. Therefore, it is essential to include a cell-free control where this compound is added to the assay medium and exposed to UV light to check for any direct reaction with the assay reagents.
Troubleshooting Guides
Issue 1: High background or false-positive signal in MTT/MTS/XTT/WST-1 assays.
| Potential Cause | Troubleshooting Step |
| Direct reduction of the tetrazolium salt by this compound or its photolysis byproducts. | Run a cell-free control. Add this compound to the culture medium, expose it to the uncaging UV light, and then perform the viability assay. If a color change occurs, this indicates direct interference. |
| Contamination of cultures. | Inspect cultures for any signs of microbial contamination. Discard contaminated cultures and reagents. |
| Interference from media components. | Ensure that phenol red or other media components are not interfering with the absorbance reading at your chosen wavelength. |
Issue 2: Low signal or no response in the cell viability assay.
| Potential Cause | Troubleshooting Step |
| Insufficient uncaging of this compound. | Optimize the UV light exposure time and intensity. Ensure the light source is functioning correctly and delivering the appropriate wavelength. |
| Low cell number. | Optimize the cell seeding density to ensure a sufficient number of cells for a detectable signal. |
| Incorrect incubation time. | The incubation time after uncaging may be too short for a detectable effect on viability. Perform a time-course experiment to determine the optimal duration. |
| Assay sensitivity. | The chosen assay may not be sensitive enough for your experimental conditions. Consider using a more sensitive assay, such as an ATP-based luminescent assay. |
Issue 3: Inconsistent or non-reproducible results.
| Potential Cause | Troubleshooting Step |
| Uneven UV light exposure. | Ensure that all wells of the microplate receive a uniform dose of UV light. Consider using a UV source designed for microplate irradiation. |
| Edge effects in the microplate. | Evaporation from the outer wells can concentrate the compound and affect cell viability. Avoid using the outermost wells or ensure proper humidification in the incubator. |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient solubilization time. |
Experimental Protocols
Protocol 1: General Workflow for Cell Viability Assay after Photo-uncaging of this compound
This workflow provides a general framework. Specific details for each viability assay should be followed according to the manufacturer's instructions.
Caption: General experimental workflow for assessing cell viability after photo-uncaging of this compound.
Protocol 2: MTT Assay with UV Irradiation Step
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Incubation: Treat cells with the desired concentration of this compound and incubate for the desired period. Include appropriate controls: untreated cells, vehicle control, and a "UV only" control (cells without the compound that will be exposed to UV light).
-
Uncaging: Expose the plate to a 365 nm UV light source for a predetermined duration to induce photolysis of the MDNPE cage.
-
Post-Uncaging Incubation: Incubate the cells for the desired time to allow for the biological effects of the released cysteine to manifest.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Live/Dead Staining after 365 nm UV Exposure
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is recommended to plate cells on a plate suitable for fluorescence microscopy or flow cytometry.
-
Uncaging and Incubation: Follow steps 3 and 4 from the MTT protocol.
-
Staining: Prepare the Live/Dead staining solution according to the manufacturer's protocol (e.g., Calcein-AM for live cells and Propidium Iodide or Ethidium Homodimer-1 for dead cells).
-
Incubation with Stain: Remove the culture medium, wash the cells with PBS, and incubate with the staining solution for the recommended time (typically 15-30 minutes), protected from light.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets to visualize live (green) and dead (red) cells.
-
Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze them on a flow cytometer to quantify the percentage of live and dead cells.
-
Signaling Pathways and Data Presentation
The release of cysteine from this compound can impact various cellular signaling pathways, primarily through its role in cellular redox homeostasis. Cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Alterations in the cysteine/GSH levels can influence signaling pathways sensitive to reactive oxygen species (ROS).
Caption: Simplified signaling pathway illustrating the effect of uncaged cysteine on cellular redox state and viability.
Quantitative Data Summary
When presenting your data, it is crucial to summarize the quantitative results in a clear and structured format. Below are example tables for presenting data from different viability assays.
Table 1: Example Data from an MTT Assay
| Treatment | Concentration (µM) | UV Exposure | Absorbance (570 nm) ± SD | % Viability |
| Untreated Control | - | No | 1.25 ± 0.08 | 100% |
| Vehicle Control | - | Yes | 1.22 ± 0.09 | 97.6% |
| This compound | 50 | No | 1.20 ± 0.10 | 96.0% |
| This compound | 50 | Yes | 0.65 ± 0.05 | 52.0% |
| This compound | 100 | Yes | 0.30 ± 0.04 | 24.0% |
Table 2: Example Data from a Live/Dead Staining Assay (Flow Cytometry)
| Treatment | Concentration (µM) | UV Exposure | % Live Cells ± SD | % Dead Cells ± SD |
| Untreated Control | - | No | 98.5 ± 1.2 | 1.5 ± 0.3 |
| Vehicle Control | - | Yes | 97.9 ± 1.5 | 2.1 ± 0.4 |
| This compound | 50 | No | 98.1 ± 1.3 | 1.9 ± 0.5 |
| This compound | 50 | Yes | 55.2 ± 4.1 | 44.8 ± 3.8 |
| This compound | 100 | Yes | 26.7 ± 3.5 | 73.3 ± 4.2 |
By following these guidelines and protocols, researchers can obtain reliable and reproducible data on cell viability when working with the photocaged compound this compound. Always remember to include the appropriate controls to ensure the validity of your experimental results.
References
Technical Support Center: Optimizing TEV Protease Cleavage Post-Uncaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Tobacco Etch Virus (TEV) protease cleavage following protein uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard buffer conditions for TEV protease cleavage?
A1: The standard reaction buffer for TEV protease is 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, and 1 mM DTT.[1][2] However, the enzyme is active over a broad pH range (typically 6.0-9.0) and can tolerate various buffering agents such as phosphate, MES, and acetate.[1][3]
Q2: My protein has been subjected to a photo-uncaging step. Are there any special considerations for the subsequent TEV protease cleavage?
A2: Yes, photo-uncaging can introduce factors that may inhibit TEV protease activity. These include:
-
Reactive Byproducts: The uncaging reaction can generate reactive chemical species that may modify the TEV protease, particularly its active site cysteine.
-
UV Damage: Direct exposure to high-intensity UV light can potentially damage the TEV protease.
-
Buffer Incompatibility: The buffer used for the uncaging reaction may not be optimal for TEV protease activity.
It is highly recommended to perform a buffer exchange step after uncaging and before adding the TEV protease to remove potentially inhibitory small molecules and byproducts.
Q3: What are common causes of low or no TEV protease cleavage activity?
A3: Several factors can lead to poor cleavage efficiency:
-
Inaccessible Cleavage Site: The TEV recognition sequence on the substrate protein may be sterically hindered or buried within the protein's structure.[4]
-
Suboptimal Buffer Conditions: Incorrect pH, high salt concentrations, or the presence of inhibitors can significantly reduce TEV protease activity.
-
Inactive TEV Protease: The enzyme may have lost activity due to improper storage, multiple freeze-thaw cycles, or the presence of inhibitory compounds.
-
Substrate Issues: The fusion protein may be aggregated or misfolded, preventing the protease from accessing the cleavage site.
Q4: Can I perform the TEV cleavage reaction in the presence of detergents?
A4: TEV protease is compatible with some non-ionic detergents, but its activity can be inhibited by others.[1][5] It is advisable to perform a small-scale pilot experiment to test the compatibility of your specific detergent with TEV protease. Ionic detergents like SDS, even at low concentrations (e.g., 0.01%), can completely inactivate the enzyme.[6]
Q5: My protein contains disulfide bonds. How should I modify the cleavage buffer?
A5: The standard TEV protease buffer contains DTT, a reducing agent that can break disulfide bonds. For proteins with critical disulfide bonds, DTT should be omitted. Some TEV protease variants are available that do not require reducing agents.[7] Alternatively, a redox buffer system, such as a mixture of reduced and oxidized glutathione (e.g., 3 mM reduced glutathione and 0.3 mM oxidized glutathione), can be used to maintain a suitable redox environment for both the protease and the target protein.[8]
Troubleshooting Guides
Problem 1: Low or no cleavage after uncaging.
| Possible Cause | Recommended Solution |
| Inhibition by uncaging byproducts. | Perform a buffer exchange step (e.g., dialysis, desalting column) after uncaging to remove small molecule byproducts before adding TEV protease. |
| UV-induced damage to the protein. | Minimize UV exposure time and intensity during the uncaging step. If possible, perform the uncaging reaction on ice or a cold block to mitigate potential thermal damage. |
| Suboptimal buffer conditions from the uncaging step. | After buffer exchange, ensure the reaction is performed in a TEV-optimal buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT). |
| Reactive byproducts modifying TEV protease. | Consider adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the cleavage buffer, as it is more stable and less prone to side reactions than DTT. If byproducts are known to be reactive towards thiols, a higher concentration of a scavenger molecule could be tested in a pilot reaction. |
Problem 2: Cleavage reaction starts but does not go to completion.
| Possible Cause | Recommended Solution |
| Steric hindrance of the cleavage site. | Increase the flexibility of the linker region containing the TEV recognition sequence. Adding a few glycine residues on either side of the sequence can improve accessibility.[4] |
| Substrate aggregation. | Optimize the buffer with additives that reduce aggregation, such as L-arginine (e.g., 50 mM). Ensure the protein concentration is not excessively high. |
| TEV protease instability. | Use a stabilized variant of TEV protease (e.g., S219V mutant) which is more resistant to autolysis.[6] Avoid prolonged incubations at higher temperatures. |
| Product inhibition. | While less common for TEV protease, if suspected, try to remove the cleaved products from the reaction, for example, by performing the cleavage on-column if the tag is used for affinity binding. |
Quantitative Data Summary
Table 1: Effect of Temperature on TEV Protease Activity
| Temperature (°C) | Relative Activity (%) |
| 4 | ~33 |
| 20 | 100 |
| 30 | Optimal for many commercial TEVs |
| 34 | Maximal Activity |
| >37 | Rapid loss of activity |
Data compiled from multiple sources indicating a general trend.[2][6]
Table 2: Common Additives and Inhibitors of TEV Protease
| Compound | Concentration | Effect on Activity | Reference |
| DTT | 1-5 mM | Required for optimal activity of standard TEV | [1][2] |
| EDTA | 0.5-1 mM | Generally included, chelates divalent cations | [1][2] |
| NaCl | up to 200 mM | Tolerated, gradual decrease in activity | [9] |
| Imidazole | >50 mM | Inhibitory | [9] |
| Guanidine HCl | >0.5 M | Inhibitory | [9] |
| Urea | >2 M | Inhibitory | [9] |
| Zinc (Zn²⁺) | ≥ 5 mM | Potent inhibitor | [4] |
| Cysteine-reactive compounds (e.g., iodoacetamide) | - | Potent inhibitors | [2] |
Experimental Protocols
Protocol 1: Buffer Exchange using a Desalting Column Post-Uncaging
This protocol describes the removal of small molecule byproducts from a protein sample after a photo-uncaging reaction using a pre-packed desalting column.
Materials:
-
Protein sample post-uncaging
-
Pre-packed desalting column (e.g., PD-10)
-
TEV Protease Reaction Buffer (50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT)
-
Collection tubes
Method:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of TEV Protease Reaction Buffer.
-
Sample Loading: Load the protein sample onto the column. If the sample volume is less than the recommended loading volume, add TEV Protease Reaction Buffer to reach the desired volume.
-
Elution: Elute the protein with TEV Protease Reaction Buffer. The protein will elute in the void volume, while smaller molecules from the uncaging reaction will be retained in the column matrix.
-
Fraction Collection: Collect the eluate containing the desalted protein.
-
Proceed to Cleavage: Use the desalted protein sample for the TEV protease cleavage reaction as described in Protocol 2.
Protocol 2: Pilot TEV Protease Cleavage Experiment
This protocol is for determining the optimal conditions for cleaving a fusion protein with TEV protease.
Materials:
-
Purified, buffer-exchanged fusion protein
-
TEV Protease (a stabilized mutant is recommended)
-
TEV Protease Reaction Buffer (50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT)
-
SDS-PAGE loading buffer
-
Microcentrifuge tubes
Method:
-
Reaction Setup: In separate microcentrifuge tubes, set up a series of reactions varying one parameter at a time (e.g., TEV:substrate ratio, temperature, incubation time). A typical starting ratio is 1:100 (w/w) of TEV protease to substrate protein.
-
Example Reactions:
-
Reaction A: 1:100 TEV:substrate, 4°C, 16 hours
-
Reaction B: 1:50 TEV:substrate, 4°C, 16 hours
-
Reaction C: 1:100 TEV:substrate, Room Temperature, 4 hours
-
Control: Substrate only, no TEV protease.
-
-
-
Incubation: Incubate the reactions at the designated temperatures for the specified times.
-
Analysis: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes. Analyze the cleavage efficiency by SDS-PAGE. The appearance of bands corresponding to the cleaved tag and the protein of interest, and the disappearance of the fusion protein band, will indicate successful cleavage.
-
Optimization: Based on the results, scale up the reaction with the conditions that yielded the most complete and specific cleavage.
Visualizations
Caption: Experimental workflow for TEV protease cleavage after photo-uncaging.
Caption: Troubleshooting logic for inefficient TEV protease cleavage.
References
- 1. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Buffer Exchange and Desalting for Affinity Chromatography [sigmaaldrich.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biossusa.com [biossusa.com]
- 9. neb.com [neb.com]
Validation & Comparative
Validating TEV Protease Activity: A Comparison of Fluorescent Reporter Assays and Traditional Methods
For researchers, scientists, and drug development professionals, accurate validation of Tobacco Etch Virus (TEV) protease activity is critical for the successful cleavage of fusion tags from recombinant proteins. Inefficient cleavage can lead to impure protein samples and hinder downstream applications. This guide provides an objective comparison of fluorescent reporter-based assays and the traditional SDS-PAGE method for validating TEV protease activity, supported by experimental data and detailed protocols.
Performance Comparison: Fluorescent Reporters vs. SDS-PAGE
Fluorescent reporter assays offer a rapid and high-throughput alternative to the more conventional SDS-PAGE analysis for quantifying TEV protease activity. The key advantages of fluorescent methods include real-time kinetic measurements and increased sensitivity.
| Parameter | Fluorescent Dequenching Assay | SDS-PAGE Analysis |
| Principle | Measures the increase in fluorescence upon cleavage of a quenched fluorescent peptide substrate.[1][2] | Visualizes the cleavage of a fusion protein substrate by separating protein fragments based on molecular weight.[1] |
| Speed | Rapid, with results obtainable in minutes.[1][2] | Time-consuming, requiring gel casting, electrophoresis, staining, and destaining.[1] |
| Throughput | High-throughput, suitable for microplate readers.[1] | Low-throughput and labor-intensive.[1] |
| Sensitivity | High, can detect as low as 50 ng of TEV protease.[3] | Lower sensitivity compared to fluorescent assays. |
| Quantitative Analysis | Provides real-time kinetic data (e.g., Michaelis-Menten parameters).[1] | Densitometry of protein bands provides endpoint quantitative data.[1] |
| Substrate | Small, synthetic fluorescently labeled peptide.[1][2] | A larger fusion protein.[1] |
Experimental Data Summary
Studies have demonstrated a strong correlation between the results obtained from fluorescent dequenching assays and traditional SDS-PAGE analysis when comparing the activity of different TEV protease variants.[1] For instance, the higher in vitro activity of a µTEV1Δ variant compared to TEVS219V was confirmed by both methods.[1]
| TEV Protease Variant | Fluorescent Dequenching Assay (Michaelis-Menten Kinetics) | SDS-PAGE Assay (Normalized Band Intensity) |
| µTEV1Δ | Higher reaction rate observed.[1] | Greater extent of cleavage of His6-SUMO-Hsp70-SBD385–613 observed.[1] |
| TEVS219V | Lower reaction rate observed.[1] | Lesser extent of cleavage of His6-SUMO-Hsp70-SBD385–613 observed.[1] |
Signaling Pathways and Experimental Workflows
Fluorescent Reporter Mechanism for TEV Protease Activity
The fluorescent dequenching assay relies on a specifically designed peptide substrate. This peptide contains the canonical TEV protease recognition sequence (ENLYFQ/X) flanked by a fluorophore and a quencher molecule.[1][2] In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by TEV protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[1]
Mechanism of a fluorescent dequenching assay for TEV protease activity.
Experimental Workflow: Fluorescent Reporter Assay
The workflow for a typical fluorescent reporter assay is straightforward and amenable to high-throughput screening in a microplate format.
General workflow for a TEV protease fluorescent reporter assay.
Detailed Experimental Protocols
Fluorescent Dequenching Assay Protocol
This protocol is adapted from established methods for quantifying TEV protease activity using a fluorescent peptide substrate.[1]
Materials:
-
TEV Protease Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA
-
Dithiothreitol (DTT): 1 mM final concentration
-
Fluorescent Quenching (FQ) Peptide Substrate (e.g., with N-terminal fluorescein and C-terminal TAMRA): 8 µM final concentration
-
Purified TEV protease or crude cell lysate containing TEV protease
-
96-well microplate (black plates are preferred)
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare the reaction mixture: In each well of the 96-well plate, prepare a 100 µL reaction mixture containing TEV Protease Buffer, 1 mM DTT, and 8 µM FQ peptide substrate.
-
Initiate the reaction: Add a known amount of purified TEV protease or cell lysate to each well to start the cleavage reaction.
-
Measure fluorescence: Immediately place the microplate in a reader pre-set to the optimal temperature (e.g., 37°C). Measure the fluorescence emission (e.g., at 520 nm) with excitation at the appropriate wavelength (e.g., 490 nm) at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes).[1][3]
-
Data analysis: Calculate the initial reaction rate from the linear portion of the fluorescence increase over time. For kinetic parameter determination, vary the substrate concentration and fit the data to the Michaelis-Menten equation.[1]
SDS-PAGE Assay Protocol
This protocol provides a traditional method for assessing TEV protease activity.[1]
Materials:
-
TEV Protease Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA
-
Dithiothreitol (DTT): 1 mM final concentration
-
Fusion protein substrate with a TEV cleavage site (e.g., His6-SUMO-Hsp70-SBD385–613)
-
Purified TEV protease
-
SDS-PAGE gels, running buffer, and staining solution (e.g., Coomassie Brilliant Blue)
-
Laemmli sample buffer
Procedure:
-
Set up the cleavage reaction: In a microcentrifuge tube, combine the fusion protein substrate, TEV Protease Buffer, 1 mM DTT, and the TEV protease sample. The typical protease-to-substrate ratio is 1:100 (w/w), but this may need optimization.[4]
-
Incubate: Incubate the reaction at the optimal temperature (e.g., 30°C or room temperature) for a set period (e.g., 1-4 hours or overnight).[4][5]
-
Stop the reaction: At various time points, take aliquots of the reaction and stop the cleavage by adding Laemmli sample buffer and boiling for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the intact fusion protein from the cleaved products.
-
Visualize and quantify: Stain the gel to visualize the protein bands. The extent of cleavage can be quantified by measuring the band intensities of the substrate and products using densitometry software.[1]
Alternative Fluorescent Reporter Systems
Besides the dequenching mechanism, other fluorescent reporter strategies exist for monitoring protease activity. One such method is the "FlipGFP" reporter.[6] In this system, a beta strand of GFP is "flipped" and held in a non-fluorescent conformation by a linker containing the TEV protease cleavage site. Upon cleavage, the beta strand reverts to its native position, allowing for GFP reconstitution and a significant increase in fluorescence.[6] This approach has shown a dynamic range of up to a 100-fold fluorescence increase upon cleavage.[6]
References
- 1. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pages.jh.edu [pages.jh.edu]
- 6. Designing a Green Fluorogenic Protease Reporter by Flipping a Beta Strand of GFP for Imaging Apoptosis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
Confirming H-L-Cys(MDNPE)-OH Incorporation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, confirming the precise incorporation of non-canonical amino acids like H-L-Cys(MDNPE)-OH is a critical step in developing novel therapeutics and research tools. Mass spectrometry stands as the gold standard for this verification, offering unparalleled accuracy and sensitivity. This guide provides a comparative overview of mass spectrometry-based approaches for confirming the incorporation of the photocleavable amino acid this compound, alongside alternative methods, supported by experimental data and detailed protocols.
The genetic encoding of photocaged amino acids, such as this compound, allows for spatiotemporal control over protein function, a powerful tool in chemical biology and drug development.[1] The ((4,5-dimethoxy-2-nitrophenyl)ethyl) (MDNPE) caging group renders the cysteine residue inactive until it is removed by UV light. Verification of the successful and site-specific incorporation of this modified cysteine is paramount. Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the characterization of proteins modified with photocleavable groups.[1]
Comparative Analysis of Mass Spectrometry Techniques
Two primary mass spectrometry workflows are employed for the analysis of modified proteins: bottom-up and top-down proteomics. The choice between these methods depends on the specific research question, the complexity of the sample, and the available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Bottom-Up Proteomics (LC-MS/MS) | Proteins are enzymatically digested (e.g., with trypsin) into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. | High sensitivity, high throughput, effective for complex mixtures, good for localization of the modification. | Indirectly infers protein-level information from peptides, potential for incomplete sequence coverage, risk of losing modification information during sample preparation. | Identifying the precise location of this compound incorporation within a protein sequence. |
| Top-Down Proteomics (LC-MS/MS) | Intact proteins are introduced into the mass spectrometer, ionized, and fragmented. | Provides a complete view of the intact protein, including all modifications (proteoforms), unambiguous identification of co-existing modifications. | Lower sensitivity and throughput compared to bottom-up, challenging for large proteins and complex mixtures, data analysis can be more complex. | Confirming the mass of the intact protein with the this compound modification and characterizing the complete proteoform. |
| Alternative: Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a peptide. | Provides direct sequence information. | Low throughput, requires pure protein/peptide, not suitable for identifying modifications in the middle of a sequence, insensitive to modifications that don't alter the N-terminal residue. | Limited applicability for confirming internal incorporation of this compound. |
| Alternative: Western Blot with Photocage-Specific Antibody | Uses an antibody that specifically recognizes the photocaging group (e.g., DMNB, a component of MDNPE).[2] | Relatively simple and fast, can be used for in-cell visualization. | Indirect detection, does not provide precise location of incorporation, dependent on antibody availability and specificity, not quantitative. | Rapid screening for the presence of the photocaged amino acid in a protein. |
Experimental Protocols
Bottom-Up Mass Spectrometry Protocol for this compound Incorporation
This protocol outlines a standard workflow for identifying the peptide containing the this compound modification.
1. Sample Preparation:
- Protein Reduction and Alkylation:
- Resuspend the protein sample (containing the putative this compound) in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
- Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
- Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond scrambling and to differentiate native cysteines from the modified one.
- Protein Digestion:
- Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.
- Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 1%.
2. LC-MS/MS Analysis:
- Peptide Separation:
- Load the digested peptide mixture onto a C18 reverse-phase column.
- Elute peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.
- Mass Spectrometry:
- Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full scan are selected for fragmentation (MS/MS).
3. Data Analysis:
- Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to match the experimental MS/MS spectra against a protein sequence database.
- Include a variable modification in the search parameters corresponding to the mass of the MDNPE group on cysteine (C12H14N2O6S, approximate mass shift of +314.05 Da).
- Successful identification of a peptide with this mass shift confirms the incorporation of this compound.
Top-Down Mass Spectrometry Protocol for this compound Incorporation
This protocol is suitable for analyzing the intact protein to confirm the overall modification.
1. Sample Preparation:
- Buffer Exchange:
- Exchange the protein sample into a volatile buffer compatible with mass spectrometry (e.g., 100 mM ammonium acetate, pH 7.0) using a desalting column.
2. LC-MS/MS Analysis:
- Protein Separation:
- Inject the intact protein onto a reverse-phase column suitable for protein separations (e.g., C4).
- Elute the protein using a gradient of increasing organic solvent.
- Mass Spectrometry:
- Acquire full MS scans of the intact protein to determine its molecular weight. The expected mass will be the sum of the protein's amino acid sequence plus the mass of the MDNPE modification.
- Select the desired charge state of the intact protein for fragmentation using an appropriate fragmentation technique (e.g., HCD, ETD, or CID).
3. Data Analysis:
- Deconvolute the full MS spectrum to determine the experimental molecular weight of the intact protein.
- Analyze the MS/MS data to obtain fragment ions that can help to localize the modification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for confirming this compound incorporation using bottom-up mass spectrometry.
Caption: Workflow for bottom-up mass spectrometry analysis of this compound incorporation.
Conclusion
Mass spectrometry, particularly LC-MS/MS in both bottom-up and top-down approaches, provides the most definitive evidence for the successful incorporation of this compound into a target protein. While bottom-up proteomics excels at localizing the modification, top-down analysis offers a comprehensive view of the intact modified protein. The choice of method will depend on the specific experimental goals and available resources. By following the detailed protocols and understanding the comparative advantages of each technique, researchers can confidently verify the incorporation of this powerful photocleavable tool in their protein of interest.
References
H-L-Cys(MDNPE)-OH: A Superior Choice for Photocleavable Cysteine Protection in Modern Research
A detailed comparison of H-L-Cys(MDNPE)-OH against other photocleavable protecting groups, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
In the dynamic fields of chemical biology and drug development, the precise spatiotemporal control over the function of biomolecules is paramount. Photocleavable protecting groups (PPGs), or "photocages," have emerged as indispensable tools for this purpose, allowing for the light-induced activation of proteins, peptides, and other bioactive molecules. Among the various photocaged amino acids, photocaged cysteines are of particular interest due to the unique reactivity of the thiol group. This guide provides a comprehensive comparison of a genetically encodable photocaged cysteine, this compound, with other commonly used photocleavable protecting groups for cysteine.
Unveiling the Advantages of this compound
This compound, where MDNPE stands for 4,5-methylenedioxy-2-nitrophenylethyl, offers several distinct advantages over traditional photocleavable protecting groups. A key feature is its suitability for genetic encoding, which allows for its site-specific incorporation into proteins within living cells.[1][2][3][4][5] This precision minimizes off-target modifications and preserves the native structure and function of the protein.
One of the most significant advantages of the MDNPE group lies in its photolysis byproduct. Upon photocleavage with near-UV light (typically 365 nm), the MDNPE group releases a ketone byproduct. This is in stark contrast to the more commonly used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which generates a highly reactive and potentially toxic aldehyde byproduct.[6] The ketone byproduct of MDNPE is significantly less prone to undesired side reactions with cellular components, thereby enhancing the biocompatibility and reliability of experiments in live-cell and in vivo settings.
Performance Comparison: this compound vs. Other Photocaged Cysteines
The efficiency of a photocleavable protecting group is determined by several factors, most notably its quantum yield (Φ), which represents the fraction of molecules that undergo photocleavage upon absorbing a photon, and its molar extinction coefficient (ε) at the activation wavelength. While direct side-by-side quantum yield data for this compound against all other photocaged cysteines is not extensively consolidated in single reports, the performance of the closely related DMNPE group provides valuable insights. The DMNPE group is known to exhibit greater absorption at 365 nm and improved uncaging efficiency compared to the simpler nitrophenylethyl (NPE) cage.[7]
| Photocleavable Protecting Group | Typical Activation Wavelength (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| MDNPE (on Cysteine) | ~365 | Data not readily available, but expected to be efficient | Genetically encodable, ketone byproduct (low toxicity), good uncaging efficiency in cells. | Limited direct comparative quantum yield data. |
| DMNB (on Cysteine) | ~365 | ~0.01 - 0.05 | Widely used, commercially available. | Aldehyde byproduct is reactive and potentially toxic. |
| NPE (on Cysteine) | ~350 | ~0.003 - 0.01 | Simple structure. | Lower quantum yield, aldehyde byproduct. |
| Coumarin-based (e.g., Bhc) | 400 - 450 | ~0.02 - 0.2 | Activation at longer wavelengths (less phototoxicity). | Can have complex photochemistry and byproducts. |
| Nitrodibenzofuran (NDBF) | ~365 | High | High one- and two-photon sensitivity, clean cleavage. | Synthesis can be more complex. |
Experimental Protocols
General Protocol for Photocleavage of a Caged Peptide
This protocol outlines a general procedure for the photodeprotection of a peptide containing a photocaged cysteine, followed by HPLC analysis.
Materials:
-
Peptide containing this compound
-
Buffer solution (e.g., 10 mM phosphate buffer, pH 7.4)
-
UV lamp (365 nm, e.g., a Spectroline lamp)
-
HPLC system with a C18 column
-
HPLC solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
-
Mass spectrometer (for verification)
Procedure:
-
Sample Preparation: Dissolve the caged peptide in the buffer solution to a final concentration of 100 µM.
-
Photolysis: Place the peptide solution in a quartz cuvette or a UV-transparent microplate. Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the lamp intensity and the quantum yield of the protecting group. For initial experiments, a time course (e.g., 0, 1, 5, 10, 30 minutes) is recommended. For in-cell experiments, a typical condition is 1 minute of irradiation at ~4 mW/cm².
-
HPLC Analysis: Following irradiation, inject the sample into the HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A typical gradient is 5-95% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Data Analysis: Compare the chromatograms of the irradiated and non-irradiated samples. The appearance of a new peak corresponding to the uncaged peptide and a decrease in the peak area of the caged peptide indicates successful photodeprotection. The percentage of deprotection can be calculated from the integration of the peak areas.
-
Verification: Collect the fraction corresponding to the new peak and verify the mass of the uncaged peptide using mass spectrometry.
Protocol for Determination of Photocleavage Quantum Yield
The quantum yield (Φ) is determined by comparing the rate of disappearance of the caged compound to that of a well-characterized actinometer.
Materials:
-
Caged compound of interest (e.g., this compound)
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., a laser or a lamp with a monochromator)
-
UV-Vis spectrophotometer
-
HPLC system
Procedure:
-
Actinometry: Prepare a solution of the chemical actinometer and irradiate it with the monochromatic light source for a defined period. Measure the change in absorbance at the appropriate wavelength to determine the photon flux of the light source.
-
Sample Irradiation: Prepare a solution of the caged compound with a known concentration and absorbance at the irradiation wavelength. Irradiate this solution under the identical conditions used for the actinometer.
-
Quantification of Photolysis: At various time points during the irradiation, take aliquots of the sample and analyze them by HPLC to determine the concentration of the remaining caged compound and the formed photoproduct.
-
Quantum Yield Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed) The moles of photons absorbed are determined from the actinometry experiment.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the photodeprotection mechanism, the advantages of this compound, and a typical experimental workflow.
Caption: Photodeprotection mechanism of this compound.
Caption: Key advantages of this compound.
Caption: General experimental workflow for photocleavage.
Conclusion
This compound stands out as a superior photocleavable protecting group for cysteine, particularly for applications in living systems. Its genetic encodability allows for precise, site-specific incorporation into proteins, while its photocleavage at 365 nm yields a benign ketone byproduct, minimizing cellular toxicity and unwanted side reactions. While more direct comparative quantum yield data would be beneficial, the available evidence on the closely related DMNPE group and the successful application of MDNPE-cysteine in live cells strongly supports its high efficiency. For researchers seeking precise spatiotemporal control over protein function with high fidelity and biocompatibility, this compound represents a state-of-the-art tool that overcomes many of the limitations of previous-generation photocaged cysteines.
References
- 1. Recent Advances in the Optical Control of Protein Function through Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Photocaged Nanobodies for Intracellular Applications in an Animal Using Genetic Code Expansion and Computationally Guided Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically Encoded Photocaged Proteinogenic and Non-Proteinogenic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Caged Electrophiles for Improved Monitoring of Cysteine Reactivity in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H-L-Cys(MDNPE)-OH and Caged Serine for Precise Protein Control
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cell biology and drug development, the ability to control protein function with spatiotemporal precision is paramount. Photocaged amino acids, which remain inert until activated by a pulse of light, have emerged as powerful tools for achieving such control. This guide provides a detailed comparison of two genetically encodable photocaged amino acids: H-L-Cys(MDNPE)-OH for cysteine-dependent protein control and caged serine (specifically DMNB-caged serine) for manipulating serine-regulated processes like phosphorylation.
Introduction to Photocaged Amino Acids
Photocaged amino acids are synthetic derivatives of natural amino acids that have a photolabile "caging" group attached to their side chain. This modification renders the amino acid side chain chemically inert, thereby inactivating the protein in which it is incorporated. Upon exposure to a specific wavelength of light, the caging group is cleaved, restoring the natural amino acid and, consequently, protein function. This technology allows for the precise activation of proteins in specific cells and at specific times, enabling the detailed study of complex biological processes.
This compound is a photocaged cysteine derivative. The caging group, (4,5-methylenedioxy-2-nitrophenyl)ethyl (MDNPE), can be removed by UV light, typically around 365 nm, to release a functional cysteine residue. This makes it an excellent tool for controlling the activity of enzymes that rely on a critical cysteine in their active site, such as proteases.
DMNB-caged-Serine (O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine) is a widely used photocaged serine. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is photolabile and can be cleaved with visible blue light (around 405 nm).[1][2] This allows for the control of processes regulated by serine phosphorylation, a key post-translational modification in cellular signaling.[3]
Performance Comparison
| Feature | This compound | DMNB-caged Serine | References |
| Target Amino Acid | Cysteine | Serine | [4] |
| Caging Group | (4,5-methylenedioxy-2-nitrophenyl)ethyl (MDNPE) | 4,5-dimethoxy-2-nitrobenzyl (DMNB) | [1][2][4] |
| Typical Application | Control of cysteine-dependent enzymes (e.g., TEV protease) | Control of serine phosphorylation-dependent pathways | [3] |
| Uncaging Wavelength | ~365 nm (UV light) | ~405 nm (Visible blue light) | [1][2][4] |
| Uncaging Quantum Yield | Not explicitly reported, but DMNPE groups generally have lower quantum yields than some other caging groups. | Not explicitly reported, but DMNB groups generally have lower quantum yields than some other caging groups. | [5] |
| Photolysis Kinetics | Not explicitly reported. | Not explicitly reported. | |
| Potential for Phototoxicity | Higher, due to the use of UV light. | Lower, due to the use of visible light. | |
| Selectivity | High for cysteine residues. | High for serine residues. |
Experimental Protocols
Detailed methodologies for the key experiments involving the genetic incorporation and photoactivation of these caged amino acids are provided below.
Genetic Incorporation of Caged Amino Acids
The site-specific incorporation of unnatural amino acids like this compound and DMNB-caged serine into proteins in mammalian cells is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
1. Site-Directed Mutagenesis:
-
Introduce an amber stop codon (TAG) at the desired amino acid position (cysteine or serine) in the gene of interest using a standard site-directed mutagenesis protocol.[6][7]
2. Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect the cells with three plasmids:
-
The plasmid containing the gene of interest with the TAG codon.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for the caged amino acid.
-
A plasmid encoding the corresponding orthogonal tRNA.
-
-
For transfection, lentiviral transduction is a highly efficient method for stable transgene delivery.[8] A general protocol involves preparing lentiviral particles in a producer cell line and then transducing the target cells.[9][10][11]
3. Protein Expression and Purification:
-
Culture the transfected cells in media supplemented with the caged amino acid (typically in the low millimolar range).
-
Harvest the cells and lyse them to extract the proteins.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).
Photo-uncaging and Activity Assays
For this compound in TEV Protease:
1. Photo-uncaging:
-
Prepare the purified, caged TEV protease in a suitable buffer.
-
Expose the sample to UV light at 365 nm. The optimal illumination time needs to be determined empirically but can be in the range of 1-5 minutes.
2. TEV Protease Activity Assay (FRET-based):
-
A common method to measure TEV protease activity is a Förster Resonance Energy Transfer (FRET)-based assay.[12][13][14][15][16]
-
Principle: A substrate peptide contains a FRET pair (e.g., a fluorophore and a quencher) separated by the TEV protease recognition sequence (ENLYFQG/S).
-
Procedure:
-
Incubate the uncaged TEV protease with the FRET substrate.
-
Cleavage of the substrate by the active TEV protease separates the FRET pair, leading to an increase in fluorescence.
-
Monitor the fluorescence intensity over time using a fluorometer to determine the protease activity.
-
For DMNB-caged Serine in a Phosphorylation Pathway:
1. Photo-uncaging:
-
Culture the cells expressing the protein with the incorporated DMNB-caged serine.
-
Irradiate the cells with blue light at approximately 405 nm. The duration and intensity of the light should be optimized to achieve efficient uncaging without causing significant phototoxicity.
2. Analysis of Protein Phosphorylation (Western Blot):
-
Principle: Use a phospho-specific antibody to detect the phosphorylated form of the target protein.[17][18][19]
-
Procedure:
-
Lyse the cells at different time points after photo-uncaging.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated protein signal to the total protein signal (using an antibody against the total protein) to quantify the change in phosphorylation.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
Both this compound and DMNB-caged serine are powerful tools for the optical control of protein function. The choice between them largely depends on the specific biological question and the target protein. This compound is ideal for controlling cysteine-dependent enzymes, offering high specificity. DMNB-caged serine provides a means to investigate serine phosphorylation-mediated signaling pathways with the advantage of using less phototoxic visible light for uncaging. While direct quantitative comparisons of their photochemical properties are not yet fully established, the experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to implement these advanced techniques in their studies. Future work characterizing the quantum yields and photolysis kinetics of these and other caged amino acids will further enhance their application in dissecting complex biological systems.
References
- 1. DMNB-caged-Serine | Caged Compounds: R&D Systems [rndsystems.com]
- 2. DMNB-caged-Serine | Caged Amino Acid Compounds | Tocris Bioscience [tocris.com]
- 3. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. addgene.org [addgene.org]
- 11. mdanderson.org [mdanderson.org]
- 12. protean.bio [protean.bio]
- 13. assaygenie.com [assaygenie.com]
- 14. protean.bio [protean.bio]
- 15. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Quantitative analysis of TEV protease activation kinetics.
A Comparative Guide to TEV Protease Activation Kinetics
For researchers, scientists, and drug development professionals, the precise and efficient cleavage of fusion proteins is a critical step in obtaining pure, active target proteins. Tobacco Etch Virus (TEV) protease is a widely utilized tool for this purpose due to its stringent sequence specificity.[1][2][3][4] This guide provides a quantitative comparison of TEV protease activation kinetics, including common variants, and contrasts its performance with alternative proteases. Detailed experimental protocols and a workflow diagram are provided to support the practical application of this data.
Quantitative Analysis of TEV Protease Kinetics
The catalytic efficiency of TEV protease and its variants can be quantitatively described by the Michaelis-Menten kinetic parameters: K_M (substrate affinity), k_cat (turnover number), and k_cat/K_M (catalytic efficiency).[5] A lower K_M indicates a higher affinity of the enzyme for its substrate, while a higher k_cat signifies a faster conversion of substrate to product once bound. The k_cat/K_M ratio represents the overall catalytic efficiency of the enzyme.
Table 1: Kinetic Parameters of Wild-Type TEV Protease and Engineered Variants
| Enzyme Variant | Mutation(s) | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Fold Improvement (vs. WT) | Reference |
| Wild-Type (WT) | - | 130 | 0.18 | 1,385 | - | [6] |
| uTEV3 | I138T, S153N, T180A | 43 | 0.17 | 3,953 | 2.85 | [1][6] |
| eTEV | S3I, P8Q, S31T, T173A, V219R, A231V | 130 | 0.41 | 3,154 | 2.28 | [1] |
| TEV-Fast | Not specified | Not specified | Not specified | 4,610 | ~3.33 | [7][8] |
| T17S/N68D/I77V+S219V | T17S, N68D, I77V, S219V | Similar to WT | ~9.0 | ~69,230 | ~50 | [9] |
Note: Kinetic parameters can vary depending on the specific substrate sequence, buffer conditions, and assay method used.
Engineered variants of TEV protease have been developed to overcome the relatively slow catalytic rate of the wild-type enzyme.[1][2] For instance, the uTEV3 variant exhibits a nearly three-fold higher catalytic efficiency primarily due to a decreased K_M, indicating improved substrate binding.[1][6] In contrast, the eTEV variant achieves a similar improvement through a significant increase in its k_cat, suggesting a faster turnover rate without a change in substrate affinity.[1] A particularly notable improvement is seen with the T17S/N68D/I77V+S219V mutant, which demonstrates a 50-fold increase in k_cat compared to the wild-type enzyme.[9]
Comparison with Alternative Proteases
While TEV protease is favored for its high specificity, other proteases are also commonly used for fusion tag removal.[3][4] The choice of protease often depends on the specific protein, the desired N-terminus, and the experimental conditions.
Table 2: Comparison of TEV Protease with Alternative Proteases
| Protease | Recognition Sequence | Key Characteristics | k_cat/K_M (M⁻¹s⁻¹) | Reference |
| TEV Protease | ENLYFQ↓(G/S) | High specificity, active over a wide range of temperatures.[4][10] | ~1,385 (WT) | [6] |
| HRV 3C Protease | LEVLFQ↓GP | High specificity, active at low temperatures (4°C).[4][11] | ~3,720 (C3 variant vs. LEVLFQ↓M) | [11] |
| SUMO Protease (Ulp1) | Recognizes tertiary structure of SUMO tag | Cleaves precisely at the C-terminus of the SUMO tag, leaving no extra amino acids. | Varies with substrate | [12][13] |
| Thrombin | LVPR↓GS | Less specific than TEV, potential for off-target cleavage.[3][4] | Not readily available for direct comparison | |
| Factor Xa | I(E/D)GR↓ | Can exhibit non-specific cleavage. Sensitive to reducing agents.[4][14] | Not readily available for direct comparison |
HRV 3C protease offers the advantage of high activity at low temperatures, which can be beneficial for sensitive target proteins.[11][15] SUMO protease is unique in that it recognizes the three-dimensional structure of the SUMO tag, allowing for cleavage that results in a native N-terminus. Thrombin and Factor Xa are also used but have lower specificity compared to TEV protease, which can lead to undesired cleavage within the target protein.[3][4][14]
Experimental Protocols
Accurate determination of TEV protease kinetics relies on robust and reproducible assays. Below are detailed protocols for two common methods.
Fluorescence Dequenching Assay
This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the peptide by TEV protease separates the fluorophore and quencher, resulting in an increase in fluorescence that can be monitored over time.[16]
Materials:
-
Purified TEV protease (wild-type or variant)
-
Fluorogenic peptide substrate (e.g., with N-terminal fluorescein and C-terminal TAMRA)[16]
-
TEV Protease Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA[16]
-
1 M DTT
-
Microplate reader capable of fluorescence measurement (Ex/Em = 490/520-528 nm)[10][16]
-
96-well black microplate
Procedure:
-
Prepare the Reaction Buffer: Immediately before use, add DTT to the TEV Protease Assay Buffer to a final concentration of 1 mM.[16]
-
Prepare Substrate and Enzyme Dilutions:
-
Set up the Reaction:
-
In a 96-well plate, add the substrate dilutions.
-
To initiate the reaction, add the TEV protease to each well. The final reaction volume is typically 100 µL.[16]
-
Include a negative control with no enzyme.
-
-
Measure Fluorescence:
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Convert fluorescence units to molar concentrations of cleaved product using a standard curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_M and V_max.[5]
-
Calculate k_cat by dividing V_max by the enzyme concentration.
-
SDS-PAGE Based Assay
This method directly visualizes the cleavage of a fusion protein substrate over time.
Materials:
-
Purified TEV protease
-
Purified fusion protein substrate (e.g., MBP-TEVcs-GFP)[6]
-
TEV Protease Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT)[9]
-
2X SDS-PAGE loading buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Coomassie staining solution or fluorescence imager if using a fluorescently tagged substrate
Procedure:
-
Set up the Reaction:
-
Combine the fusion protein substrate and TEV protease in the reaction buffer at a defined molar ratio (e.g., 50:1 substrate to enzyme).[15]
-
The total reaction volume can be scaled as needed.
-
-
Incubation and Sampling:
-
Electrophoresis:
-
Visualization and Analysis:
-
Stain the gel with Coomassie blue or visualize using a fluorescence imager.
-
Quantify the band intensities of the uncleaved substrate and the cleavage products at each time point using densitometry software.
-
Determine the initial reaction rate by plotting the concentration of the product formed against time.
-
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the quantitative analysis of TEV protease kinetics.
Caption: Workflow for determining TEV protease kinetic parameters.
This guide provides a framework for understanding and applying TEV protease in various research and development contexts. By leveraging the quantitative data on enzyme kinetics and following standardized protocols, researchers can optimize cleavage conditions and select the most appropriate protease for their specific application.
References
- 1. Mechanism of Mutation-Induced Effects on the Catalytic Function of TEV Protease: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Removing Fusion Tags After Purification: TEV vs Thrombin Cleavage [synapse.patsnap.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Engineering of TEV protease variants by yeast ER sequestration screening (YESS) of combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tobacco etch virus (TEV) protease with multiple mutations to improve solubility and reduce self‐cleavage exhibits enhanced enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. biorxiv.org [biorxiv.org]
- 12. Discovery and engineering of enhanced SUMO protease enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of SUMO proteases and kinetic analysis using endogenous substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific and efficient cleavage of fusion proteins by recombinant plum pox virus NIa protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of the Human Rhinovirus 3C Protease Studied in Various Buffers, Additives and Detergents Solutions for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Control Experiments for H-L-Cys(MDNPE)-OH Photoactivation
This guide provides a comparative overview of essential control experiments for studies involving the photoactivatable caged cysteine compound, H-L-Cys(MDNPE)-OH. Rigorous controls are critical for validating that the observed biological effects are a direct result of the photoreleased cysteine and not artifacts of the experimental conditions. We present key quantitative data, detailed experimental protocols, and visualizations to aid researchers in designing robust photoactivation experiments.
This compound is a compound where cysteine's biological activity is masked by a photolabile 4,5-(methylenedioxy)-2-nitrophenylethyl (MDNPE) group.[1] Upon illumination with UV light, this "cage" is cleaved, releasing active cysteine with precise spatiotemporal control.[2][3] This technique is powerful for studying dynamic cellular processes, such as the activation of specific enzymes like TEV protease.[4]
Comparative Analysis of Essential Controls
To ensure the validity of photoactivation studies, a series of control experiments must be performed. The following table summarizes the key controls and the expected outcomes.
| Experimental Condition | Purpose | Primary Metric | Expected Outcome |
| 1. This compound + Light | Positive Experimental Group | Biological Activity (e.g., TEV Protease Activity) | Significant increase in biological activity post-illumination. |
| 2. This compound (No Light) | Control for premature "uncaging" or inherent toxicity of the caged compound. | Biological Activity / Cell Viability | No significant biological activity; high cell viability. |
| 3. Vehicle/Solvent + Light | Control for phototoxicity of the light source or vehicle. | Cell Viability / Apoptosis Marker (e.g., Caspase-3) | High cell viability; no significant increase in apoptosis markers. |
| 4. Free L-Cysteine (No Light) | Positive Biological Control. Confirms the biological system responds to cysteine. | Biological Activity (e.g., TEV Protease Activity) | High level of biological activity, comparable to or greater than the photoactivated group. |
| 5. Photolysis Byproducts + Light | Control for the biological effects of the cleaved MDNPE cage and other byproducts. | Biological Activity / Cell Viability | No significant biological activity; high cell viability. |
Key Performance Metrics: A Quantitative Comparison
The following table presents hypothetical, yet representative, quantitative data for the control experiments outlined above. These values serve as a benchmark for researchers performing similar studies.
| Control Group | Parameter | Value | Unit |
| This compound | Quantum Yield (Φ) | 0.05 - 0.15 | Dimensionless |
| Molar Extinction Coefficient (ε) at 350 nm | ~5,000 | M⁻¹cm⁻¹ | |
| Vehicle + Light | Cell Viability (3T3 NRU Assay) | > 95 | % of Dark Control |
| This compound (No Light) | TEV Protease Activity | < 5 | Relative Fluorescence Units (RFU) |
| Cell Viability (3T3 NRU Assay) | > 98 | % of Untreated Control | |
| This compound + Light | TEV Protease Activity | > 500 | Relative Fluorescence Units (RFU) |
| Cell Viability (3T3 NRU Assay) | > 90 | % of Dark Control |
Note: Quantum yield and extinction coefficient values are typical for nitrobenzyl-based caged compounds.[3][5][6] Actual values should be determined experimentally.
Experimental Protocols
Protocol for 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This assay assesses cytotoxicity by measuring the uptake of Neutral Red dye by viable cells in the presence and absence of UV light, conforming to OECD Guideline 432.[7][8][9]
-
Cell Seeding: Plate Balb/c 3T3 fibroblasts in two 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound. Remove the culture medium and add the compound dilutions to both plates. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells with the compound for 1 hour.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark.
-
Post-Incubation: Wash the cells and add fresh medium. Incubate both plates for another 24 hours.
-
Neutral Red Staining: Add Neutral Red medium to each well and incubate for 3 hours.
-
Extraction & Measurement: Wash the cells, add Neutral Red destain solution, and shake for 10 minutes. Measure the optical density at 540 nm.
-
Analysis: Calculate cell viability for each concentration relative to the untreated controls. Determine the Photo-Irritation Factor (PIF) by comparing the IC₅₀ values from the irradiated and dark plates.
Protocol for Quantum Yield (Φ) Determination
The quantum yield is the efficiency of converting an absorbed photon into a photochemical event (uncaging).[3][10][11]
-
Actinometry: First, measure the photon flux of your light source using a chemical actinometer, such as potassium ferrioxalate.[10] This is a standard method to count the number of photons entering the sample.[10]
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., K-MOPS, pH 7.2) with a known concentration and absorbance at the irradiation wavelength (e.g., 350 nm).
-
Irradiation: Irradiate the sample with the light source for a defined period (t). The consumption of the starting material should follow a single-exponential decay.[10]
-
Analysis: Monitor the disappearance of the caged compound over time using HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the quantum yield of disappearance (Φ_dis) using the following equation: Φ_dis = (moles of compound reacted) / (moles of photons absorbed) This provides a measure of the uncaging efficiency.[3][12]
Protocol for In Vitro TEV Protease Activity Assay
This protocol measures the activity of TEV protease activated by photoreleased cysteine.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 8.0). Prepare solutions of recombinant TEV protease, a fluorogenic TEV substrate (e.g., a peptide with a fluorophore and a quencher separated by the TEV cleavage site), and this compound.
-
Reaction Setup: In a 96-well plate, combine the TEV protease and the fluorogenic substrate. Add this compound to the experimental wells and appropriate controls to the control wells (e.g., vehicle, free L-cysteine).
-
Photoactivation: Irradiate the plate with a UV light source (e.g., 365 nm) for a predetermined time to uncage the cysteine in the experimental wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Excitation/Emission corresponding to the substrate's fluorophore) every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to the TEV protease activity. Compare the activity in the photoactivated sample to the control samples.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental designs and biological pathways.
Caption: Workflow for this compound control experiments.
Caption: Photoactivation of TEV protease by uncaged cysteine.
References
- 1. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DMNPE-4 AM-caged-calcium | Caged Second Messenger Compounds | Tocris Bioscience [tocris.com]
- 6. DMNPE-4 AM-caged-calcium | Caged Compounds: R&D Systems [rndsystems.com]
- 7. iivs.org [iivs.org]
- 8. fda.gov [fda.gov]
- 9. Phototoxicity Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds [jove.com]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Photocages for Spatiotemporal Control of Proteins
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control protein activity in time and space is a cornerstone of modern biological research and a burgeoning field in therapeutic development. Photocages, molecular groups that reversibly mask a protein's function until removed by a pulse of light, offer an unparalleled level of control. This guide provides a comparative overview of common photocage classes, their performance characteristics, and the experimental considerations for their use.
I. Overview of Photocage Classes
The selection of a photocage is dictated by the specific requirements of the experiment, including the desired wavelength of activation, the required speed of uncaging, and the biological environment. Here, we compare four major classes of photocages: o-nitrobenzyl derivatives, coumarins, BODIPY-based cages, and cyanine-based cages.
II. Quantitative Performance Comparison
The efficiency and utility of a photocage are determined by several key photophysical parameters. The following tables summarize these properties for the major photocage classes, providing a basis for rational selection.
Table 1: One-Photon Absorption and Uncaging Properties
| Photocage Class | Sub-class/Example | λ_max_ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_u_) | Uncaging Cross-Section (ε × Φ_u_) (M⁻¹cm⁻¹) |
| o-Nitrobenzyl | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | ~5,000 | 0.01 - 0.1[1] | 50 - 500 |
| Nitroveratryloxycarbonyl (NVOC) | ~350 | ~4,500 | ~0.004 | ~18 | |
| Coumarin | (7-(diethylamino)coumarin-4-yl)methyl (DEACM) | ~390 | ~22,700[2] | 0.006 - 0.014[2] | 136 - 318 |
| Thio-DEACM | ~490[3][4] | - | Faster kinetics than DEACM[3][4] | - | |
| BODIPY | meso-Methyl BODIPY | 500 - 700[1][5] | High (>80,000) | Up to ~0.5[1] | >10,000[1] |
| Cyanine | Heptamethine cyanine | ~690 - 850+[6] | High | - | - |
Table 2: Two-Photon Absorption (2PA) Properties
| Photocage Class | Example | 2PA Wavelength (nm) | Two-Photon Uncaging Cross-Section (δ_u_) (GM) |
| o-Nitrobenzyl | DMNB derivatives | ~700-800 | 0.01 - 0.1[1] |
| Coumarin | DEACM derivatives | ~720 - 830[2] | ~1 |
| BODIPY | - | >900 | Up to 5.8 |
| Cyanine | - | >900 | - |
Note: The values presented are approximate and can vary depending on the specific molecule, solvent, and the caged substrate. GM = Goeppert-Mayer unit.
III. Signaling Pathways and Experimental Workflows
Visualizing the underlying principles and experimental setups is crucial for designing successful experiments. The following diagrams, generated using the DOT language, illustrate the core concepts.
A. General Mechanism of Protein Photocaging and Activation
This diagram illustrates the fundamental principle of using a photocage to control protein activity. The photocage (PC) is covalently attached to a protein of interest (POI), rendering it inactive. Upon irradiation with a specific wavelength of light, the photocage is cleaved, releasing the active protein.
B. Experimental Workflow for Live-Cell Imaging of Protein Activation
This diagram outlines a typical workflow for a live-cell imaging experiment to study the spatiotemporal activation of a photocaged protein. The process involves cell preparation, introduction of the caged protein, baseline imaging, targeted photoactivation, and subsequent imaging to observe the cellular response.
IV. Detailed Methodologies for Key Experiments
A. Synthesis of a Photocaged Protein (General Protocol)
The synthesis of a photocaged protein can be achieved through various methods, including the incorporation of unnatural amino acids bearing a photocage or by chemical modification of the purified protein. The following is a general protocol for the latter.
-
Protein Expression and Purification: Express and purify the protein of interest using standard molecular biology and chromatography techniques. Ensure the protein is in a suitable buffer for the subsequent labeling reaction.
-
Selection of Photocage and Reactive Group: Choose a photocage with the desired photophysical properties. The photocage should be derivatized with a reactive group that specifically targets a functional group on the protein (e.g., maleimide for cysteines, NHS ester for lysines).
-
Labeling Reaction:
-
Dissolve the photocage derivative in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the photocage solution to the purified protein at a specific molar ratio (e.g., 10-fold molar excess of the photocage).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours), protected from light.
-
-
Purification of the Caged Protein: Remove the unreacted photocage and any byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful caging of the protein using techniques such as mass spectrometry (to determine the number of attached photocages) and functional assays (to confirm the inactivation of the protein).
B. Measurement of Uncaging Quantum Yield
The quantum yield (Φ_u_) is a critical parameter that quantifies the efficiency of the uncaging reaction. It is defined as the ratio of the number of molecules uncaged to the number of photons absorbed.
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent at a concentration that gives an absorbance of ~0.1 at the excitation wavelength in a 1 cm path length cuvette.
-
Actinometry: Use a chemical actinometer (a compound with a known quantum yield, such as potassium ferrioxalate) to accurately measure the photon flux of the light source at the excitation wavelength.
-
Photolysis: Irradiate the sample solution with a monochromatic light source at the desired wavelength for a specific period.
-
Analysis:
-
Monitor the disappearance of the caged compound and the appearance of the uncaged product using techniques like UV-Vis spectroscopy, HPLC, or fluorescence spectroscopy.
-
Calculate the number of molecules uncaged based on the change in concentration.
-
Calculate the number of photons absorbed by the sample from the actinometry data.
-
-
Calculation: The quantum yield is calculated using the following formula: Φ_u_ = (moles of product formed) / (moles of photons absorbed)
C. Live-Cell Imaging of Spatiotemporal Protein Activation
This protocol outlines the key steps for visualizing the activation of a photocaged protein in living cells.
-
Cell Culture and Transfection/Loading:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Introduce the photocaged protein into the cells. This can be achieved by transfecting the cells with a plasmid encoding the protein of interest which is then caged by a cell-permeant photocaged ligand, or by directly loading a cell-permeant caged small molecule that targets an intracellular protein.
-
-
Microscopy Setup:
-
Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Use an objective appropriate for live-cell imaging.
-
-
Imaging:
-
Baseline Imaging: Acquire images of the cells before photoactivation to establish a baseline.
-
Photoactivation: Use a targeted light source (e.g., a focused laser) to illuminate a specific region of interest (ROI) within a cell with the appropriate wavelength and intensity to uncage the protein.
-
Post-activation Imaging: Immediately after photoactivation, acquire a time-lapse series of images to monitor the dynamic cellular response to the activated protein.
-
-
Image Analysis:
-
Quantify the changes in fluorescence intensity, protein localization, or any other relevant cellular parameter in the activated and non-activated regions of the cell over time.
-
V. Conclusion
The field of photocages for spatiotemporal control of proteins is rapidly evolving, with new caging groups offering improved photophysical properties and expanded applications. The choice of photocage is a critical experimental parameter that must be carefully considered based on the specific biological question being addressed. This guide provides a foundational understanding of the available tools and methodologies to empower researchers in designing and executing precise and insightful experiments in cell biology and beyond.
References
- 1. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tools for controlling protein interactions with light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Illuminating the Genome: A Comparative Guide to Light-Inducible Gene Editing Technologies
For researchers, scientists, and drug development professionals seeking precise spatiotemporal control over gene editing, the landscape of light-inducible technologies is rapidly expanding. This guide provides an objective comparison of alternatives to the foundational photocaged amino acid, H-L-Cys(MDNPE)-OH, offering a detailed analysis of their performance, underlying mechanisms, and experimental considerations.
The ability to initiate gene editing with the precision of a laser beam opens up unprecedented possibilities in biological research and therapeutic development. Traditional methods often lack the temporal and spatial resolution required to dissect complex biological processes or to target specific cell populations in a heterogeneous environment. Light-inducible systems offer a solution, enabling researchers to turn gene editing on and off with remarkable specificity. While the incorporation of photocaged amino acids like this compound into the Cas9 protein was a pioneering approach, a new generation of more efficient and versatile alternatives has emerged. This guide will delve into three prominent alternatives: photocaged guide RNAs (gRNAs), light-inducible heterodimerizing protein systems, and photoswitchable Cas9 proteins.
Performance Comparison of Light-Inducible Gene Editing Systems
The choice of a light-inducible system depends on the specific experimental goals, including the desired level of gene activation or knockout, the required temporal and spatial resolution, and the tolerance for off-target effects. The following table summarizes key performance metrics for the discussed alternatives, providing a quantitative basis for comparison.
| System | Mechanism | Activation Wavelength (nm) | On-Target Efficiency | Activation/Deactivation Kinetics | Key Advantages | Key Limitations |
| Photocaged Amino Acids (e.g., this compound) | Site-specific incorporation of a photocaged amino acid into Cas9, blocking its activity until light restores the native residue. | ~365 (UV) | Variable, can be high post-activation.[1] | Activation is rapid upon illumination; deactivation is irreversible. | High spatiotemporal control.[1] | Requires genetic code expansion machinery; UV light can be phototoxic. |
| Photocaged Guide RNA (pc-gRNA) | Chemical modification of the gRNA with photolabile groups that prevent its binding to the target DNA or Cas9. | ~365 (UV) or ~405 | Up to ~30% in mouse zygotes.[2] | Rapid activation upon light exposure; irreversible deactivation of the cage. | No modification of the Cas9 protein needed; can be applied to various Cas nucleases.[3] | Potential for off-target effects from partially uncaged gRNAs; UV light can cause phototoxicity. |
| Light-Inducible Heterodimerization (LACE System) | Light-induced interaction of two protein domains (e.g., CRY2 and CIB1) fused to a split dCas9-activator system.[2][3] | ~470 (Blue) | Up to ~300-fold increase in mRNA levels.[3] | Activation within hours, reversible upon removal of light.[3] | Reversible control; uses visible light, which is less phototoxic than UV.[2][3] | Slower kinetics compared to photocaged systems; requires expression of multiple fusion proteins.[3] |
| Photoswitchable Cas9 (ps-Cas9) | Fusion of photoswitchable protein domains (e.g., pdDronpa) to Cas9, which sterically block the DNA-binding domain in the dark.[4][5] | ~500 (Cyan) | ~16% indel formation; 58-fold induction of gene expression.[4][5] | Rapid activation and deactivation with different wavelengths of light.[4] | Reversible on/off switching; single-component system.[4][5] | Lower editing efficiency compared to wild-type Cas9; potential for leaky activity in the dark. |
Signaling Pathways and Mechanisms of Action
Understanding the underlying mechanisms of these systems is crucial for their effective implementation and for troubleshooting experiments.
Photocaged Guide RNA (pc-gRNA)
In this system, the guide RNA is chemically synthesized to include photolabile "cages" on key nucleotides. These cages sterically hinder the gRNA from adopting its active conformation or from binding to the target DNA sequence. Upon illumination with a specific wavelength of light, the photocleavable bonds are broken, releasing the caging groups and restoring the gRNA's function. This allows the gRNA to guide the Cas9 nuclease to the target site and initiate gene editing.
Caption: Mechanism of photocaged gRNA activation.
Light-Inducible Heterodimerization (LACE System)
The Light-Activated CRISPR-Cas9 Effector (LACE) system utilizes the blue light-dependent interaction between the plant proteins CRY2 and CIB1.[2][3] In a common configuration, a catalytically inactive Cas9 (dCas9) is fused to CIB1, and a transcriptional activator domain (like VP64) is fused to CRY2.[3] In the dark, the two components are separate. Upon blue light illumination, CRY2 undergoes a conformational change that promotes its binding to CIB1, thereby recruiting the activator domain to the dCas9-gRNA complex at the target gene promoter, leading to transcriptional activation.[2][3]
Caption: Signaling pathway of the LACE system.
Photoswitchable Cas9 (ps-Cas9)
This approach involves engineering the Cas9 protein itself by inserting photoswitchable protein domains, such as pdDronpa, which is a photodissociable dimeric fluorescent protein.[4][5] Two pdDronpa domains are strategically placed on the Cas9 protein, flanking the DNA-binding cleft. In the dark, these domains dimerize, sterically blocking the access of the gRNA-Cas9 complex to the target DNA. Upon illumination with cyan light, the pdDronpa dimer dissociates, opening the DNA-binding cleft and allowing gene editing to proceed.[4][5] The process is reversible, as violet light can induce re-dimerization of the pdDronpa domains, turning the Cas9 activity off again.
Caption: Mechanism of photoswitchable Cas9.
Experimental Protocols
Successful implementation of these light-inducible gene editing systems requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.
Experimental Workflow for Light-Inducible Gene Editing
The general workflow for all light-inducible gene editing experiments follows a similar pattern, with variations in the specific components delivered to the cells and the light activation parameters.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A light-inducible CRISPR/Cas9 system for control of endogenous gene activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Single-Chain Photoswitchable CRISPR-Cas9 Architecture for Light-Inducible Gene Editing and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: H-L-Cys(MDNPE)-OH versus Conventional Chemical Inducers for Protein Activity Control
For researchers, scientists, and drug development professionals seeking precise control over protein function, the choice of an induction system is critical. This guide provides an objective comparison between the light-activated amino acid, H-L-Cys(MDNPE)-OH, and traditional chemical inducers such as doxycycline, IPTG, and dexamethasone. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the underlying mechanisms and workflows to aid in your selection process.
The ability to conditionally control protein activity is a cornerstone of modern biological research and therapeutic development. While chemical inducers have long been the standard, optogenetic methods, utilizing molecules like this compound, offer a new level of precision. This guide will delve into the performance characteristics of these two approaches, focusing on induction efficiency, kinetics, specificity, and potential cytotoxicity.
Performance Benchmark: this compound vs. Chemical Inducers
The following tables summarize the key performance metrics for the light-inducible system using this compound and commonly used chemical induction systems. It is important to note that direct comparisons are challenging due to the different mechanisms of action and the variety of experimental systems reported in the literature. However, this compilation provides a valuable overview of their respective capabilities.
Table 1: Induction Efficiency and Kinetics
| Inducer System | Mechanism of Action | Typical Induction Levels | Time to Max Induction | Reversibility |
| This compound | Light-induced (365 nm) uncaging of a crucial cysteine residue, leading to protein activation. | High (e.g., ~80% TEV protease substrate cleavage within 15 minutes). | Seconds to minutes. | Immediate upon light removal. |
| Doxycycline (Tet-On) | Binds to reverse tetracycline transactivator (rtTA), inducing gene expression. | Variable (1.5-fold to >100,000-fold), cell line and integration site dependent.[1][2] | Hours to days (typically 18-24 hours for maximal expression).[3] | Slow (hours to days for protein to degrade after doxycycline removal). |
| IPTG (Lac Operon) | Binds to the LacI repressor, derepressing gene expression. | Up to 300-fold in mammalian cells. | Hours. | Reversible upon removal, but kinetics depend on protein stability. |
| Dexamethasone (GR-based) | Binds to a glucocorticoid receptor (GR) fusion protein, inducing its nuclear translocation and subsequent gene activation. | Concentration-dependent, can be highly inducible. | Hours. | Reversible, but kinetics are dependent on protein turnover. |
Table 2: Specificity and Cytotoxicity
| Inducer System | Specificity | Potential Off-Target Effects & Cytotoxicity |
| This compound | High spatiotemporal control, activation is limited to the illuminated area. | Minimal off-target effects. Potential for phototoxicity at high light intensities or with prolonged exposure, particularly with UV light. |
| Doxycycline (Tet-On) | Systemic, affects all cells expressing the rtTA. | Can alter the transcriptome of cells, affecting pathways related to cell proliferation and immune responses.[4] Mitochondrial function can be impaired.[5] |
| IPTG (Lac Operon) | Systemic. | Can be toxic to some cell lines, especially at higher concentrations, and may impose a metabolic burden. |
| Dexamethasone (GR-based) | Systemic. | Can have pleiotropic effects on cells, including influencing the expression of endogenous genes and causing growth retardation.[2] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of these induction systems, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of this compound-mediated protein activation.
Caption: Mechanism of the Doxycycline-inducible (Tet-On) system.
Experimental Protocols
To ensure the reproducibility of the data presented, we provide detailed methodologies for two key experiments: the photoactivation of a target protein using this compound and the induction of gene expression using doxycycline.
Protocol 1: Photoactivation of TEV Protease with this compound in Mammalian Cells
This protocol describes the light-induced activation of Tobacco Etch Virus (TEV) protease by incorporating the photocaged cysteine, this compound, at a critical catalytic residue.
Materials:
-
HEK293T cells
-
Expression plasmids for:
-
TEV protease with an amber stop codon at the catalytic cysteine position (C151TAG).
-
An evolved pyrrolysyl-tRNA synthetase/tRNA pair for incorporating this compound.
-
A FRET-based TEV protease activity reporter.
-
-
This compound solution.
-
Cell culture reagents.
-
Fluorescence microscope with a 365 nm light source.
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a suitable format for microscopy.
-
Co-transfect the cells with the three expression plasmids using a standard transfection reagent.
-
-
Incorporation of this compound:
-
24 hours post-transfection, replace the culture medium with fresh medium containing this compound.
-
Incubate the cells for 48 hours to allow for expression and incorporation of the photocaged amino acid.
-
-
Photoactivation and Imaging:
-
Mount the cells on the fluorescence microscope.
-
Acquire pre-activation images of the FRET reporter.
-
Expose the cells to 365 nm light for a defined period (e.g., 1-5 minutes).
-
Acquire post-activation images of the FRET reporter at regular intervals to monitor the cleavage kinetics.
-
-
Data Analysis:
-
Quantify the change in the FRET ratio over time to determine the rate of TEV protease activity.
-
Protocol 2: Doxycycline-Inducible Gene Expression in Mammalian Cells
This protocol outlines the steps for inducing the expression of a gene of interest in a stable cell line using the Tet-On system.
Materials:
-
A stable mammalian cell line expressing the reverse tetracycline transactivator (rtTA).
-
An expression vector containing the gene of interest under the control of a tetracycline-responsive element (TRE).
-
Doxycycline stock solution.
-
Cell culture reagents.
-
Reagents for downstream analysis (e.g., qPCR, Western blotting).
Procedure:
-
Generation of a Stable Cell Line:
-
Transfect the rtTA-expressing cell line with the TRE-gene of interest vector.
-
Select for stably transfected cells using an appropriate antibiotic.
-
-
Induction of Gene Expression:
-
Plate the stable cell line at the desired density.
-
Add doxycycline to the culture medium at the desired final concentration (typically 100-1000 ng/mL).
-
Incubate the cells for the desired induction period (e.g., 24, 48, 72 hours).
-
-
Analysis of Gene Expression:
-
Harvest the cells at the end of the induction period.
-
Analyze the expression of the gene of interest at the mRNA level (qPCR) or protein level (Western blotting).
-
-
Dose-Response and Time-Course Experiments:
-
To optimize the induction, perform experiments with varying concentrations of doxycycline and different induction times.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the two experimental protocols described above.
Caption: Experimental workflow for this compound-mediated protein activation.
Caption: Experimental workflow for doxycycline-inducible gene expression.
Conclusion
The choice between a light-inducible system like this compound and a chemical inducer depends heavily on the specific requirements of the experiment. For applications demanding high spatiotemporal resolution, rapid activation and deactivation, and minimal off-target effects, the optogenetic approach offers unparalleled advantages. Conversely, for long-term, systemic induction where precise timing and localization are less critical, chemical inducers remain a robust and well-established option. By understanding the performance characteristics and experimental considerations of each system, researchers can make an informed decision to best suit their scientific goals.
References
- 1. Doxycycline-mediated quantitative and tissue-specific control of gene expression in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdc-berlin.de [mdc-berlin.de]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Systematic comparison of constitutive promoters and the doxycycline-inducible promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-L-Cys(MDNPE)-OH: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of H-L-Cys(MDNPE)-OH, a photocaged cysteine derivative used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should review this guidance in conjunction with their institution's specific waste management policies.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). While a specific SDS for this compound is not publicly available, researchers should request one from the manufacturer. In the absence of a specific SDS, the following general precautions for handling similar chemical compounds should be strictly followed.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Segregation:
-
Solid Waste: Collect unadulterated this compound powder in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Note all solvents present on the label.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated solid hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Include appropriate hazard pictograms as determined by your institution's Environmental Health and Safety (EHS) department.
-
Indicate the approximate quantity of waste.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow any specific storage temperature and light-sensitivity guidelines. This compound hydrochloride should be stored at -80°C for long-term stability and at -20°C for up to one month.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information regarding the waste stream.
-
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
Small Spills (Solid): Carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.
Clean the spill area with an appropriate solvent and decontaminating solution, and dispose of all cleanup materials as hazardous waste.
This guidance is intended to supplement, not replace, institutional and regulatory protocols. Always prioritize safety and consult with your EHS department for specific disposal requirements.
References
Navigating the Safe Handling of H-L-Cys(MDNPE)-OH: A Comprehensive Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals working with the photocaged cysteine derivative, H-L-Cys(MDNPE)-OH, must adhere to stringent safety protocols due to its light-sensitive nature and the potential hazards of its photolysis byproducts. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan to ensure the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk during the handling of this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE | Enhanced PPE (for large quantities or high-risk procedures) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Double-gloving (nitrile)- Chemical-resistant apron over lab coat |
| Weighing and Aliquoting (Solid) | - Nitrile gloves- Lab coat- Safety glasses with side shields- Use of a chemical fume hood or ventilated balance enclosure | - Double-gloving (nitrile)- Disposable sleeve covers- Face shield in addition to safety glasses |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields- Work in a chemical fume hood | - Double-gloving (nitrile)- Chemical-resistant apron over lab coat- Face shield in addition to safety glasses |
| Photolysis Experiments | - Nitrile gloves- Lab coat- UV-blocking safety glasses or goggles- Work in a designated, light-controlled area or enclosure | - Full-face UV-blocking shield- UV-protective clothing or disposable sleeves |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves- Chemical-resistant apron |
Operational Plan: From Receipt to Disposal
A systematic, step-by-step approach is essential for the safe management of this compound throughout its lifecycle in the laboratory.
Receiving and Inspection
-
Upon receipt, immediately inspect the package for any signs of damage or leaks.
-
Wear appropriate PPE (see table) during unpacking.
-
Verify that the container is properly labeled and sealed.
-
As this is a light-sensitive compound, ensure the container is opaque or amber-colored and minimize exposure to ambient light.
Storage
-
Store this compound in a tightly sealed, light-proof container.
-
Follow the manufacturer's recommendations for storage temperature, which is typically -20°C or -80°C for long-term stability.[1]
-
Store in a designated, clearly labeled area for photosensitive and potentially hazardous chemicals, away from strong oxidizing agents.
Handling and Use
-
Light Control: All handling procedures should be performed in a dimly lit area or in a darkroom to prevent premature photolysis. Use red light where possible. Cover flasks and tubes with aluminum foil.
-
Weighing: Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any fine particulates.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Use appropriate solvents as recommended by the experimental protocol.
-
Photolysis: Conduct photolysis experiments in a designated, controlled area. Use appropriate UV-blocking shielding for the operator. Ensure proper ventilation to handle any potential off-gassing. The photolysis of nitrobenzyl-based protecting groups can generate nitrosoaldehyde byproducts, which are known to be reactive and potentially toxic.
Spill Management
-
In case of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wear enhanced PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
For solid spills, gently sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled, sealed container for disposal.
-
Clean the spill area with an appropriate solvent and decontaminate surfaces.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound: Dispose of any unused or expired this compound as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, pipette tips, and absorbent paper, should be collected in a designated, labeled hazardous waste container.
-
Photolysis Waste: The waste generated from photolysis experiments will contain the cleaved MDNPE byproduct (4,5-dimethoxy-2-nitrosobenzaldehyde) and the deprotected cysteine derivative. This waste stream should be collected separately and treated as hazardous. Nitrosoarenes are a class of compounds with known reactivity and potential toxicity, and their disposal should be handled with care.
-
Waste Labeling: All waste containers must be clearly labeled with the contents, including "this compound waste" and "Photolysis byproducts (nitroso compounds)."
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Continuous risk assessment and adherence to institutional safety protocols are paramount when working with any novel chemical compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
